molecular formula C17H18N2O B188904 Phenyl(4-phenylpiperazin-1-yl)methanone CAS No. 18907-52-3

Phenyl(4-phenylpiperazin-1-yl)methanone

Cat. No.: B188904
CAS No.: 18907-52-3
M. Wt: 266.34 g/mol
InChI Key: PIGJYCFPOKYNLL-UHFFFAOYSA-N
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Description

Phenyl(4-phenylpiperazin-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoyl group linked to a 1-phenylpiperazine moiety, a structure commonly employed in the design and synthesis of novel bioactive molecules. Researchers utilize this compound as a key intermediate in the development of potential therapeutic agents. Its applications are particularly prominent in oncology research, where structurally similar phenylpiperazine methanone derivatives have been designed and evaluated for their cytotoxicity against various human cancer cell lines, including lung (A-549) and colon (HCT-116) carcinomas . Furthermore, the 4-phenylpiperazine pharmacophore is recognized for its relevance in central nervous system (CNS) drug discovery. It is a feature in compounds investigated as modulators of neurological targets, such as the AMPA receptor, which is implicated in conditions like fatigue and cognitive decline . The piperazine ring system is a versatile building block, and its incorporation into larger, more complex structures has been explored for a range of other biological activities, underscoring its value in constructing chemical libraries for high-throughput screening . This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJYCFPOKYNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940419
Record name Phenyl(4-phenylpiperazin-1-yl)methanone
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Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18907-52-3
Record name MLS002694728
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(4-phenylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenyl(4-phenylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Phenyl(4-phenylpiperazin-1-yl)methanone, a compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, rooted in the principles of the Schotten-Baumann reaction, and offers in-depth analysis of the characterization techniques required to verify the compound's identity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction and Significance

This compound, also known as 1-benzoyl-4-phenylpiperazine, belongs to the diverse class of piperazine derivatives. Piperazines are significant pharmacophores, forming the core structure of numerous biologically active compounds with applications as antifungal, antibacterial, antimalarial, and antipsychotic agents.[1] The phenylpiperazine moiety, in particular, is a key component in several pharmaceutical drugs.[1] The synthesis and characterization of derivatives like this compound are crucial for the exploration of new therapeutic agents. This guide provides a detailed methodology for its preparation and comprehensive characterization, ensuring a solid foundation for further research and development.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the acylation of 1-phenylpiperazine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acyl chlorides.[2][3][4]

Underlying Principles: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the nucleophilic acyl substitution of an amine with an acyl chloride in the presence of a base.[2] The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The nitrogen atom of the amine (1-phenylpiperazine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride) to form a tetrahedral intermediate.[3][5]

  • Elimination: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated, reforming the carbonyl double bond.[3]

  • Deprotonation: A base, typically aqueous sodium hydroxide or an organic base like pyridine, neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[3][4][6] This deprotonation step is crucial as it drives the reaction to completion by preventing the protonation of the amine reactant.[4][6]

The use of "Schotten-Baumann conditions" often refers to a biphasic system with an aqueous alkali base, which is particularly effective for this type of acylation.[3][7]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine 1-Phenylpiperazine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->TetrahedralIntermediate Amide This compound TetrahedralIntermediate->Amide Chloride Elimination HCl HCl (neutralized by base) TetrahedralIntermediate->HCl Proton Transfer to Base Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation Synthesis Synthesized Product Purification Recrystallization / Column Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Physical Physical Properties (m.p.) Purification->Physical Chroma Chromatography (TLC, HPLC) Purification->Chroma FinalProduct Pure this compound NMR->FinalProduct FTIR->FinalProduct MS->FinalProduct Physical->FinalProduct Chroma->FinalProduct

Sources

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of the Phenyl(4-phenylpiperazin-1-yl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenyl(4-phenylpiperazin-1-yl)methanone core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across multiple domains, including neurology and oncology. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action associated with this chemical entity. Rather than a singular mode of action, the evidence points to a target-dependent pharmacology that is heavily influenced by the specific substitutions on the core structure. We will delve into the distinct biological activities of key derivatives, examining their roles as anticonvulsants, neuroprotective agents, and inhibitors of tubulin polymerization. This guide will synthesize data from preclinical studies, elucidate the experimental methodologies used to characterize these compounds, and provide expert insights into the structure-activity relationships that govern their diverse pharmacological profiles.

Introduction: The this compound Core - A Versatile Pharmacophore

The piperazine nucleus is a cornerstone in the design of biologically active compounds, recognized for its ability to confer favorable pharmacokinetic properties and to interact with a wide range of biological targets.[1] When incorporated into the this compound structure, it serves as a versatile template for the development of potent and selective modulators of cellular function. The inherent structural rigidity and the presence of nitrogen atoms for potential hydrogen bonding allow for precise tailoring of derivatives to achieve desired biological effects. This guide will dissect the distinct mechanisms of action that have been identified for various analogs of this parent compound, highlighting the remarkable adaptability of this chemical scaffold.

Anticonvulsant Activity: Targeting Neuronal Excitability

A significant area of investigation for this compound derivatives has been in the field of epilepsy. Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core phenylpiperazine methanone structure, have demonstrated notable anticonvulsant properties in preclinical models.[2][3]

Mechanism of Action: Modulation of Voltage-Sensitive Sodium Channels

The primary mechanism underlying the anticonvulsant effects of these derivatives appears to be the modulation of neuronal voltage-sensitive sodium channels (VSSCs). In vitro studies have shown that the most potent of these compounds act as moderate binders to site 2 of the neuronal VSSC.[3] By binding to these channels, the compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity. This mode of action is shared by several established anti-epileptic drugs (AEDs).

Experimental Validation: From In Vivo Screening to In Vitro Binding

The initial identification of anticonvulsant activity is typically achieved through standardized in vivo screening models in rodents.

Experimental Protocol: In Vivo Anticonvulsant Screening

  • Animal Models: Male Swiss mice or Wistar rats are commonly used.

  • Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is a good indicator of activity against generalized seizures. Electrodes are applied to the corneas of the animals, and a short electrical stimulus is delivered. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for absence seizures. A convulsant dose of pentylenetetrazole is injected subcutaneously, and the animals are observed for the presence or absence of clonic seizures.

  • 6-Hz Psychomotor Seizure Model: This model is considered to be a model of therapy-resistant partial seizures. A low-frequency, long-duration electrical stimulus is delivered to the cornea. Protection is defined as the absence of seizure activity.[3]

  • Toxicity Assessment: Acute neurological toxicity is assessed using the rotarod test, where the ability of the animal to remain on a rotating rod is measured.[2]

Following promising in vivo results, in vitro assays are employed to elucidate the specific molecular target.

Experimental Protocol: Radioligand Binding Assay for VSSC Site 2

  • Tissue Preparation: Rat cortical synaptosomes are prepared as the source of the VSSCs.

  • Radioligand: [³H]batrachotoxin is a commonly used radioligand that binds to site 2 of the VSSC.

  • Assay: Synaptosomes are incubated with the radioligand in the presence and absence of the test compound at various concentrations.

  • Detection: The amount of bound radioligand is quantified by liquid scintillation counting.

  • Analysis: The data is used to determine the binding affinity (Ki) of the test compound for the VSSC.

Diagram: Experimental Workflow for Anticonvulsant Drug Discovery

G cluster_0 In Vivo Screening cluster_1 In Vitro Mechanism Elucidation a Compound Synthesis b Maximal Electroshock (MES) Test a->b c Subcutaneous PTZ (scPTZ) Test a->c d 6-Hz Seizure Model a->d e Rotarod Test (Toxicity) a->e f Promising Compounds Identified b->f c->f d->f g Radioligand Binding Assay (VSSC) f->g h Electrophysiology (Patch Clamp) g->h

Caption: Workflow for identifying and characterizing anticonvulsant compounds.

Neuroprotective Effects: Combating Neurodegenerative Processes

Derivatives of the this compound scaffold have also shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease (AD). Specifically, (4-ethyl-piperazin-1-yl)-phenylmethanone has demonstrated the ability to protect neuronal cells from the toxicity induced by beta-amyloid (Aβ) peptides.[4]

Mechanism of Action: Mitochondrial Protection and Glutamate Excitotoxicity Reduction

The neuroprotective effects of these compounds appear to be multifactorial.

  • Mitochondrial Site of Action: (4-ethyl-piperazin-1-yl)-phenylmethanone was found to reverse the Aβ-induced depletion of ATP in neuronal cells, suggesting a direct or indirect effect on mitochondrial function.[4] Mitochondria are central to neuronal health, and their dysfunction is a key pathological feature of AD.

  • Inhibition of Glutamate-Induced Neurotoxicity: Aβ is known to induce hyperactivity of the glutamatergic system, leading to excitotoxicity and neuronal cell death. The compound was also shown to inhibit the neurotoxic effects of glutamate on PC12 cells.[4] This suggests that the neuroprotective properties may, in part, be mediated by the modulation of glutamate signaling pathways.

Experimental Validation: Cellular Models of Neurotoxicity

The neuroprotective potential of these compounds is evaluated using in vitro cell-based assays that model key aspects of neurodegenerative disease pathology.

Experimental Protocol: Aβ-Induced Neurotoxicity Assay

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they can be differentiated into a neuronal phenotype.

  • Treatment: Cells are exposed to aggregated Aβ1-42 peptides in the presence or absence of the test compound.

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.

  • ATP Measurement: Intracellular ATP levels are determined using a luciferase-based assay to assess mitochondrial function.

  • Glutamate Toxicity Assay: Cells are treated with a high concentration of glutamate with and without the test compound, and cell viability is measured.

Diagram: Proposed Neuroprotective Mechanism of Action

G cluster_0 Pathological Insults cluster_1 Cellular Effects cluster_2 Compound Intervention a Beta-Amyloid (Aβ) c Mitochondrial Dysfunction (ATP Depletion) a->c b Glutamate d Excitotoxicity b->d f Neuronal Cell Death c->f g Neuroprotection d->f e This compound Derivative e->c Inhibits e->d Inhibits

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

Anticancer Activity: Disruption of the Cytoskeleton

A distinct and potent mechanism of action for a series of phenyl(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles is the inhibition of tubulin polymerization.[5] These compounds have demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, with some analogues exhibiting low nanomolar GI50 values.[5]

Mechanism of Action: Binding to the Colchicine Site on β-Tubulin

These derivatives exert their anticancer effects by disrupting the microtubule dynamics that are essential for cell division.

  • Inhibition of Tubulin Polymerization: The compounds potently inhibit the polymerization of tubulin into microtubules.[5]

  • Cell Cycle Arrest: This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase.[5]

  • Binding Site: Western blotting and molecular docking studies suggest that these compounds bind to the colchicine binding site on β-tubulin.[5] This binding prevents the proper formation of the mitotic spindle, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

Experimental Validation: From Cellular Proliferation to Molecular Interactions

A multi-tiered experimental approach is used to characterize the anticancer activity and mechanism of these compounds.

Experimental Protocol: In Vitro Anticancer Evaluation

  • Cell Proliferation Assay: A panel of human cancer cell lines is treated with the test compounds at various concentrations for a prolonged period (e.g., 72 hours). Cell viability is then assessed using assays like the sulforhodamine B (SRB) assay to determine the GI50 (concentration causing 50% growth inhibition).

  • Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is measured in a cell-free system. Purified tubulin is incubated with the compounds, and the extent of polymerization is monitored by measuring the increase in turbidity at 340 nm.

  • Cell Cycle Analysis: Cancer cells are treated with the compounds, and their DNA content is analyzed by flow cytometry after staining with a fluorescent dye like propidium iodide. This allows for the quantification of cells in different phases of the cell cycle.

  • Molecular Docking: Computational modeling is used to predict the binding mode of the compounds to the crystal structure of tubulin, providing insights into the specific molecular interactions.

Table 1: Summary of Biological Activities and Mechanisms

Derivative ClassTherapeutic AreaPrimary Mechanism of ActionKey Experimental Models
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamidesAnticonvulsantModulation of Voltage-Sensitive Sodium ChannelsMES, scPTZ, 6-Hz seizure models; Radioligand binding assays
(4-ethyl-piperazin-1-yl)-phenylmethanoneNeuroprotectionMitochondrial protection; Inhibition of glutamate excitotoxicityAβ-induced neurotoxicity assays in PC12 cells
Phenoxazine/Phenothiazine-derived methanonesAnticancerInhibition of tubulin polymerization (binding to colchicine site)Cancer cell proliferation assays; Tubulin polymerization assays; Cell cycle analysis

Broader Piperazine Pharmacology: Stimulant Effects

It is important to note that the broader class of piperazine derivatives, such as 1-benzylpiperazine (BZP), are known central nervous system stimulants.[6][7] These compounds typically act by enhancing the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline.[1][7] While the this compound derivatives discussed in this guide have more specific and distinct mechanisms of action, the potential for off-target effects on monoamine systems should be considered during drug development.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The diverse mechanisms of action, ranging from ion channel modulation to cytoskeletal disruption, underscore the importance of subtle structural modifications in determining the pharmacological profile of a compound. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for each of the identified mechanisms of action will be crucial for optimizing potency and selectivity.

  • Pharmacokinetic Profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) studies are needed to assess the drug-like properties of the most promising lead compounds.

  • In Vivo Efficacy in Disease Models: Promising candidates should be evaluated in more advanced animal models of epilepsy, neurodegenerative diseases, and cancer to establish their therapeutic potential.

By continuing to explore the rich pharmacology of the this compound scaffold, researchers are well-positioned to develop novel and effective treatments for a range of challenging diseases.

References

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

  • N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization. PubMed. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Phenyl(4-piperazin-1-ylphenyl)methanone. PubChem. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone. PubChem. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]

  • Methylbenzylpiperazine. Wikipedia. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

Sources

Phenyl(4-phenylpiperazin-1-yl)methanone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(4-phenylpiperazin-1-yl)methanone, also known as 1-benzoyl-4-phenylpiperazine, is a chemical compound belonging to the phenylpiperazine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure, featuring a piperazine ring linked to both a phenyl group and a benzoyl moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, structural characteristics, and its emerging role in pharmacological research.

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is fundamental to elucidating the chemical and biological properties of this compound.

CAS Number: 18907-52-3

IUPAC Name: phenyl-(4-phenylpiperazin-1-yl)methanone

Molecular Formula: C₁₇H₁₈N₂O

Molecular Weight: 266.34 g/mol

The structure of this compound is characterized by a central piperazine ring. One nitrogen atom of the piperazine ring is acylated with a benzoyl group, forming an amide linkage. The other nitrogen atom is substituted with a phenyl group. This arrangement results in an unsymmetrical piperazine derivative with distinct electronic and steric properties that influence its reactivity and biological interactions.

PropertyValue
CAS Number 18907-52-3
IUPAC Name phenyl-(4-phenylpiperazin-1-yl)methanone
Synonyms 1-Benzoyl-4-phenylpiperazine
Molecular Formula C₁₇H₁₈N₂O
Molecular Weight 266.34 g/mol
Canonical SMILES C1CN(CCN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChI Key PIGJYCFPOKYNLL-UHFFFAOYSA-N

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Nodes for the atoms N1 [label="N", pos="0,0.75!", fontcolor="#202124"]; C1 [label="C", pos="-1.3,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-2.6,0.75!", fontcolor="#202124"]; N2 [label="N", pos="-2.6,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.3,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0,0!", fontcolor="#FFFFFF"]; // Dummy node for ring center

C5 [label="C", pos="1.3,1.5!", fontcolor="#202124"]; O1 [label="O", pos="1.3,2.5!", fontcolor="#202124"];

// Benzoyl Phenyl Ring C6 [label="C", pos="2.6,0.75!", fontcolor="#202124"]; C7 [label="C", pos="3.9,1.5!", fontcolor="#202124"]; C8 [label="C", pos="5.2,0.75!", fontcolor="#202124"]; C9 [label="C", pos="5.2,-0.75!", fontcolor="#202124"]; C10 [label="C", pos="3.9,-1.5!", fontcolor="#202124"]; C11 [label="C", pos="2.6,-0.75!", fontcolor="#202124"];

// 4-Phenyl Ring C12 [label="C", pos="-3.9,-1.5!", fontcolor="#202124"]; C13 [label="C", pos="-5.2,-0.75!", fontcolor="#202124"]; C14 [label="C", pos="-6.5,-1.5!", fontcolor="#202124"]; C15 [label="C", pos="-6.5,-3.0!", fontcolor="#202124"]; C16 [label="C", pos="-5.2,-3.75!", fontcolor="#202124"]; C17 [label="C", pos="-3.9,-3.0!", fontcolor="#202124"];

// Edges for the piperazine ring N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4 [style=invis]; C4 -- N1 [style=invis]; C1 -- C4 [style=invis]; C2 -- C4 [style=invis]; N2 -- C4 [style=invis]; C3 -- N1;

// Edge for the benzoyl group N1 -- C5; C5 -- O1 [style=double]; C5 -- C6;

// Edges for the benzoyl phenyl ring C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;

// Edge for the 4-phenyl group N2 -- C12;

// Edges for the 4-phenyl ring C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12;

}

Figure 1: Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with benzoyl chloride. This reaction is a standard method for the formation of amides and is widely applicable.

Synthesis_Workflow cluster_0 Reaction Conditions reactant1 1-Phenylpiperazine reaction Acylation reactant1->reaction reactant2 Benzoyl Chloride reactant2->reaction product This compound solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction reaction->product

Figure 2: General Synthesis Workflow.

Experimental Protocol:

The following protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 1-Phenylpiperazine

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylpiperazine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (1-phenylpiperazine) is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Significance and Potential Applications

The phenylpiperazine scaffold is a well-established pharmacophore present in numerous centrally acting drugs. Derivatives of phenylpiperazine are known to interact with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. This broad receptor-binding profile makes them attractive candidates for the development of drugs targeting a range of neurological and psychiatric disorders.

While specific pharmacological studies on this compound are limited, research on structurally related compounds suggests several potential areas of application:

  • Neuroprotective Agents: Some derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown neuroprotective properties against β-amyloid-induced toxicity, suggesting a potential therapeutic avenue for Alzheimer's disease.[1]

  • Anticonvulsant Activity: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing efficacy in animal models of epilepsy.[2]

  • Receptor Modulation: The phenylpiperazine moiety is a key structural feature in many compounds that modulate the activity of serotonin and dopamine receptors, which are important targets in the treatment of depression, anxiety, and psychosis.[3]

The exploration of this compound and its analogues as modulators of these key CNS targets represents a promising area for future drug discovery efforts.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, based on the safety data for its precursor, 1-phenylpiperazine, and general laboratory safety practices for handling chemical reagents, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of potentially bioactive molecules. Its synthesis is straightforward, and the growing body of research on phenylpiperazine derivatives highlights the potential of this compound class in the development of novel therapeutics for central nervous system disorders. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link].

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An In-Depth Technical Guide to the Solubility and Stability of Phenyl(4-phenylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of Phenyl(4-phenylpiperazin-1-yl)methanone, a critical process in its evaluation as a potential drug candidate. As professionals in drug development, we understand that a thorough grasp of a molecule's physicochemical properties is not merely a regulatory requirement but the very foundation of rational formulation design and successful clinical outcomes. This document moves beyond rote protocols to explain the causality behind each experimental choice, ensuring a robust and scientifically sound assessment.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to a chemical class that has garnered significant interest for its diverse biological activities, with derivatives showing potential as neuroprotective, anticonvulsant, and MAGL inhibitors.[1][2][3] The core structure, featuring a phenylmethanone moiety linked to a phenylpiperazine group, presents specific physicochemical challenges and opportunities. The piperazine nitrogen imparts basic properties, suggesting pH-dependent solubility, while the amide linkage represents a potential hotspot for hydrolytic degradation.[4]

Understanding the solubility and stability of this molecule is paramount. Solubility directly influences bioavailability, while stability dictates shelf-life, storage conditions, and the safety profile by controlling the formation of potentially toxic degradants.[5] This guide outlines a systematic, phase-appropriate strategy for generating this crucial data package, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

Solubility Profiling: Beyond a Single Number

Solubility is not a static value but a dynamic property influenced by the surrounding environment. Our goal is to build a comprehensive profile that predicts the molecule's behavior from the laboratory bench to the gastrointestinal (GI) tract.

Rationale for a Multi-Faceted Approach

A tiered approach to solubility assessment is essential. We begin with fundamental measurements and progressively move to more complex, physiologically relevant systems. This strategy allows for early identification of biopharmaceutical risks, such as poor absorption or significant food effects.

  • Equilibrium (Thermodynamic) Solubility: This is the gold-standard measurement of a compound's saturation point in a given medium. It provides the most stable and reproducible value, forming the basis for biopharmaceutical classification.

  • pH-Solubility Profile: Given the basic piperazine moiety, the ionization state of this compound will change dramatically across the pH range of the GI tract (pH 1-8). Mapping this relationship is critical to predicting where the drug will dissolve in vivo.

  • Biorelevant Media Solubility: The human GI tract is not a simple aqueous buffer. It contains bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.[8][9] Testing in simulated gastric and intestinal fluids, both in the fasted (FaSSGF, FaSSIF) and fed (FeSSIF) states, provides invaluable insight into real-world dissolution and potential food effects.[10][11]

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility characterization.

G cluster_0 Phase 1: Foundational Solubility cluster_1 Phase 2: Physiological pH Profiling cluster_2 Phase 3: In Vivo Performance Prediction A Start: Crystalline Drug Substance B Equilibrium Solubility Study (Shake-Flask Method in pH 7.4 Buffer) A->B Assess intrinsic solubility C pH-Solubility Profile (pH 1.2, 4.5, 6.8) B->C Determine impact of ionization D Biorelevant Media Studies (FaSSGF, FaSSIF, FeSSIF) C->D Simulate GI conditions [1, 3] E Data Analysis & Biopharmaceutical Risk Assessment D->E Integrate data to forecast behavior

Caption: Logical workflow for solubility characterization.

Detailed Experimental Protocols

Protocol 2.3.1: Equilibrium Solubility via Shake-Flask Method

  • Preparation: Prepare a series of buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and biorelevant media (FaSSGF, FaSSIF, FeSSIF) according to established formulations.[12]

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each medium in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached. Periodically sample and analyze to confirm the concentration has plateaued.

  • Sample Processing: After equilibration, separate the undissolved solid from the saturated solution using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS method.[13]

  • Validation: Visually inspect the remaining solid to ensure no polymorphic or phase transformation has occurred during the experiment.

Anticipated Data Summary

The collected data should be summarized to allow for clear interpretation and comparison across conditions.

MediumpHTemperature (°C)Solubility (µg/mL)Standard Deviation
0.1 M HCl1.237DataData
Acetate Buffer4.537DataData
Phosphate Buffer6.837DataData
FaSSGF1.637DataData
FaSSIF6.537DataData
FeSSIF5.037DataData
Caption: Table 1. Template for summarizing solubility data.

Stability Profiling: Predicting and Preventing Degradation

Stability testing is a systematic process to understand how a drug substance changes over time under the influence of environmental factors. It is essential for identifying degradation pathways, developing stable formulations, and establishing a re-test period.

The Strategy: Forced Degradation and Long-Term Studies

Our stability evaluation is a two-pronged approach:

  • Forced Degradation (Stress Testing): We intentionally expose the drug to harsh conditions (acid, base, oxidation, light, heat) that are more severe than accelerated stability conditions.[5] The primary goals are not to determine shelf-life, but to rapidly identify likely degradation products and to prove our analytical method can separate these degradants from the parent compound, making it "stability-indicating."[5][14] A target degradation of 5-20% is ideal, as it generates sufficient degradants for detection without leading to complex secondary degradation.[15]

  • Formal (ICH) Stability Studies: These are long-term studies conducted under controlled storage conditions as defined by ICH Q1A(R2).[7][16] This data provides direct evidence for establishing the re-test period and recommended storage conditions for the drug substance.

Forced Degradation: Unveiling Potential Liabilities

The structure of this compound suggests several potential degradation pathways that must be investigated.

G cluster_0 Potential Degradation Pathways Parent This compound Amide Bond Piperazine Ring Aromatic Rings Hydrolysis Hydrolysis (Acid/Base) Parent:p1->Hydrolysis Oxidation Oxidation (H₂O₂) Parent:p2->Oxidation Photolysis Photolysis (UV/Vis Light) Parent:p3->Photolysis Deg1 Products: Benzoic Acid + 1-Phenylpiperazine Hydrolysis->Deg1 Deg2 Products: N-Oxides Oxidation->Deg2 Deg3 Products: Ring-opened or rearranged species Photolysis->Deg3

Caption: Hypothetical degradation pathways for the target molecule.

Protocol 3.2.1: General Procedure for Forced Degradation

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).[15]

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock with purified water.

    • Oxidation: Dilute the stock with a solution of 3% hydrogen peroxide.

    • Thermal: Place solutions from all conditions, plus a control solution (diluted in mobile phase), in a controlled temperature oven (e.g., 60°C). Also, expose the solid drug substance to dry heat (e.g., 80°C).

  • Photostability: Expose both the solid drug substance and a solution to a calibrated light source providing UV and visible output, as specified in ICH Q1B.[17] A dark control must be run in parallel.

  • Timepoints: Sample each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis, which is often rapid, shorter timepoints may be necessary.

  • Quenching: If necessary, neutralize acid/base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC/UPLC method with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

Anticipated Forced Degradation Data Summary

Results should be tabulated to clearly show the molecule's susceptibility to different stress factors.

Stress ConditionTime (hr)Temperature (°C)% Assay Remaining% DegradationNo. of Degradants >0.1%
0.1 M HCl4860DataDataData
0.1 M NaOH860DataDataData
Water4860DataDataData
3% H₂O₂24RTDataDataData
Thermal (Solid)7280DataDataData
Photolytic (Solid)ICH Q1BRTDataDataData
Caption: Table 2. Template for summarizing forced degradation results.
Formal ICH Stability Studies

Following the insights gained from forced degradation, a formal stability study is initiated on at least three primary batches of the drug substance to provide the definitive data for regulatory submission.[16][17]

Protocol 3.4.1: Long-Term and Accelerated Stability Study

  • Batch Selection: Select at least three representative batches of this compound. The quality of these batches should be representative of the material to be used in clinical studies and commercial production.[7]

  • Packaging: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Place samples into calibrated stability chambers set to the following ICH conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples and test at specified intervals.[16][17]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests: At each timepoint, perform a full suite of tests including, but not limited to: Assay, appearance, identification, and degradation products/impurities by a validated stability-indicating method.

Conclusion: Synthesizing Data for Forward Momentum

The comprehensive solubility and stability data generated through this guide are foundational to the successful development of this compound. The solubility profile will directly inform the Biopharmaceutics Classification System (BCS) designation and guide formulation scientists in selecting appropriate excipients and technologies to ensure adequate bioavailability. The stability profile, beginning with forced degradation, will validate the analytical methods and reveal the molecule's intrinsic liabilities, allowing for the development of a robust formulation and the definition of appropriate packaging and storage conditions to ensure patient safety and product efficacy throughout its shelf-life. This rigorous, science-driven approach mitigates downstream risk and accelerates the path to clinical application.

References

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Biorelevant.com. Retrieved January 15, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved January 15, 2026, from [Link]

  • How Biorelevant Testing Can Help Oral Drug Development. (n.d.). Biorelevant.com. Retrieved January 15, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023, November 28). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • A review on development of biorelevant dissolution medium. (2012). SciSpace. Retrieved January 15, 2026, from [Link]

  • CPMP/ICH/2736/99. (2003). ICH Topic Q1A Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • ICH Stability Testing Guidelines. (n.d.). SNS Courseware. Retrieved January 15, 2026, from [https://www.courseware.sns.it/farmchim/ICH STABILITY TESTING GUIDELINES.pdf]([Link] STABILITY TESTING GUIDELINES.pdf)

  • Quality Guidelines. (n.d.). ICH. Retrieved January 15, 2026, from [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2024, March 4). Pharma Lesson. Retrieved January 15, 2026, from [Link]

  • Phenyl(4-piperazin-1-ylphenyl)methanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Sharma, M. K. (2017). Bio-relevant Dissolution Media Development. Journal of Bioequivalence & Bioavailability. Retrieved January 15, 2026, from [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Retrieved January 15, 2026, from [Link]

  • Si-Ateh, A. L., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

  • Stankovic, J., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

  • Jorgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved January 15, 2026, from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved January 15, 2026, from [Link]

  • de Freitas, R. S. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. Retrieved January 15, 2026, from [Link]

  • de Freitas, R. S. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Grifasi, F., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Future Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Fernandez-Bachiller, M. I., et al. (2010). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Phenyl(4-phenylpiperazin-1-yl)methanone Analogues and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenylpiperazine Scaffold

The Phenyl(4-phenylpiperazin-1-yl)methanone core structure represents a privileged scaffold in medicinal chemistry, giving rise to a diverse class of analogues with a broad spectrum of pharmacological activities.[1] The inherent structural features of the phenylpiperazine moiety, particularly its ability to engage in various non-covalent interactions, make it an ideal building block for designing ligands that can potently and selectively interact with a range of biological targets.[2] This versatility has led to the exploration of these analogues in numerous therapeutic areas, including oncology, neurodegenerative diseases, and disorders of the central nervous system. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of this compound analogues, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways.

I. Oncogenic Kinase Inhibition: Targeting the Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Phenylpiperazine derivatives have emerged as a promising class of EGFR tyrosine kinase inhibitors.[4]

Mechanistic Insight: Disrupting the EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately drive tumor growth and survival. This compound analogues can be designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.

Signaling Pathway: EGFR Activation and Downstream Cascades

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive monomer) EGF->EGFR_inactive Binding EGFR_active EGFR (active dimer) Autophosphorylation EGFR_inactive->EGFR_active Dimerization RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Phenylpiperazine Analogue Inhibitor->EGFR_active Inhibition

Caption: EGFR signaling pathway and the inhibitory action of phenylpiperazine analogues.

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of this compound analogues against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • GFP-tagged poly-GT substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (Phenylpiperazine analogues) dissolved in DMSO

  • Low-volume 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and GFP-poly-GT substrate in kinase buffer to the desired concentrations.

  • Kinase Reaction Initiation: Add the enzyme and substrate mixture to the wells containing the test compounds.

  • ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the Eu-anti-phosphotyrosine antibody.

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 665 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 520 nm emission). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Quantitative Data: EGFR Inhibitory Activity
Compound IDModificationTarget Cell LineIC₅₀ (µM)Reference
3p N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivativeA5490.05[4]
3p N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivativeHeLa0.08[4]
3p N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivativeMCF-70.22[4]
4b 2-thioxo-4-imidazolidin-4-one derivativeEGFR0.178[5]
4c 2-thioxo-4-imidazolidin-4-one derivativeEGFR0.090[5]
4d 2-thioxo-4-imidazolidin-4-one derivativeEGFR0.128[5]
4e 2-thioxo-4-imidazolidin-4-one derivativeEGFR0.107[5]

II. Modulation of the Endocannabinoid System: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in a variety of disorders, including neurodegenerative diseases, inflammation, and cancer.[7] A phenyl(piperazin-1-yl)methanone derivative has been identified as a reversible inhibitor of MAGL.[8]

Mechanistic Insight: Enhancing Endocannabinoid Signaling

2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2. By inhibiting MAGL, this compound analogues can increase the concentration and duration of action of 2-AG at these receptors, thereby potentiating endocannabinoid signaling. This can lead to a range of physiological effects, including neuroprotection and analgesia.

Signaling Pathway: Endocannabinoid Signaling and MAGL Inhibition

Endocannabinoid_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release Two_AG_synapse 2-AG Two_AG_synapse->CB1R DAGL DAGL Two_AG_post 2-AG DAGL->Two_AG_post DAG DAG DAG->DAGL Two_AG_post->Two_AG_synapse Retrograde Signaling MAGL MAGL Two_AG_post->MAGL Degradation AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Inhibitor Phenylpiperazine Analogue Inhibitor->MAGL Inhibition

Caption: Endocannabinoid signaling at the synapse and the role of MAGL inhibition.

Experimental Protocol: Fluorometric MAGL Activity Assay

This protocol describes a fluorometric assay to determine the IC₅₀ values of this compound analogues against MAGL.

Materials:

  • Human recombinant MAGL

  • MAGL substrate (e.g., 4-Nitrophenyl acetate)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add a small volume of each compound dilution to the wells of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted MAGL enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the MAGL substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Signal Measurement: Measure the absorbance of the product (e.g., 4-nitrophenol) at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data: MAGL Inhibitory Activity
Compound IDModificationIC₅₀ (µM)Reference
1 Phenyl(piperazin-1-yl)methanone derivative23.3[7]
4 Phenyl(piperazin-1-yl)methanone derivative6.1[7][8]
CL6a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanoneKi = 8.6[9]
17b (4-(4-Chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanoneKi = 0.65[9]

III. Neuromodulation: Targeting Serotonergic Receptors

The phenylpiperazine scaffold is a well-established pharmacophore for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₁A subtype.[2] This makes this compound analogues attractive candidates for the development of drugs targeting a range of neuropsychiatric disorders, including anxiety and depression.

Mechanistic Insight: Interacting with the Serotonergic Synapse

Phenylpiperazine analogues can act as agonists, partial agonists, or antagonists at 5-HT receptors. For example, by acting as agonists at presynaptic 5-HT₁A autoreceptors, they can reduce the firing rate of serotonergic neurons and decrease serotonin release. Postsynaptically, their interaction with 5-HT₁A receptors can modulate neuronal excitability and downstream signaling pathways.

Signaling Pathway: Serotonergic Synapse and Receptor Interaction

Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin_pre Serotonin (5-HT) Five_HTP->Serotonin_pre Vesicle Synaptic Vesicle Serotonin_pre->Vesicle Serotonin_synapse 5-HT Vesicle->Serotonin_synapse Release SERT SERT (Reuptake) Autoreceptor 5-HT1A Autoreceptor Serotonin_synapse->SERT Serotonin_synapse->Autoreceptor Feedback Inhibition Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_Receptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Analogue Phenylpiperazine Analogue Analogue->Autoreceptor Modulation Analogue->Postsynaptic_Receptor Modulation

Caption: The serotonergic synapse, illustrating points of modulation by phenylpiperazine analogues.

Experimental Protocol: 5-HT₁A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound analogues for the 5-HT₁A receptor.

Materials:

  • Cell membranes expressing the human 5-HT₁A receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Test compounds dissolved in DMSO

  • Non-specific binding determinator (e.g., 10 µM 5-HT)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the cell membranes and radioligand in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or the non-specific binding determinator.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data: 5-HT₁A Receptor Binding Affinity
Compound IDModificationKi (nM)Reference
7 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2[10]
9 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine21.3[10]
- 2-OCH₃ and 3-Cl derivatives24-143[11]
- Unsubstituted and 3-Cl derivatives (5-HT2A)8-66[11]
- 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivativesIC₅₀ = 0.3[12]

IV. Anticonvulsant Activity: Targeting Voltage-Gated Sodium Channels

Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity, with evidence suggesting that they act by modulating voltage-gated sodium channels.[13][14] These channels are crucial for the initiation and propagation of action potentials in neurons, and their blockade can reduce neuronal hyperexcitability associated with seizures.[15]

Mechanistic Insight: Stabilizing the Inactivated State

Voltage-gated sodium channels cycle through resting, open, and inactivated states. Many anticonvulsant drugs exhibit use-dependent blockade, meaning they preferentially bind to and stabilize the inactivated state of the channel. This prevents the channel from returning to the resting state and firing another action potential, thereby dampening high-frequency neuronal firing that occurs during a seizure.

Experimental Workflow: Patch-Clamp Electrophysiology for Sodium Channel Blockade

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture Culture of cells expressing a specific sodium channel subtype Seal_Formation Formation of a high-resistance 'gigaohm' seal with the cell membrane Cell_Culture->Seal_Formation Patch_Pipette Fabrication and filling of a glass micropipette Patch_Pipette->Seal_Formation Amplifier Connection to a patch-clamp amplifier and data acquisition system Recording Recording of sodium currents before and after compound application Amplifier->Recording Whole_Cell_Config Rupturing the cell membrane to achieve 'whole-cell' configuration Seal_Formation->Whole_Cell_Config Voltage_Protocol Application of a voltage protocol to elicit sodium currents Whole_Cell_Config->Voltage_Protocol Compound_Application Perfusion of the test compound (Phenylpiperazine analogue) Voltage_Protocol->Compound_Application Compound_Application->Recording Current_Measurement Measurement of peak sodium current amplitude Recording->Current_Measurement Dose_Response Generation of a dose-response curve Current_Measurement->Dose_Response IC50_Calculation Calculation of the IC50 value Dose_Response->IC50_Calculation

Caption: Workflow for assessing sodium channel blockade using patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general outline for assessing the inhibitory effects of this compound analogues on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Materials:

  • Cell line expressing the target sodium channel subtype (e.g., HEK293 cells)

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, HEPES)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • Test compounds dissolved in external solution

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips for recording.

  • Pipette Preparation: Pull glass micropipettes and fill them with the internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -100 mV) and apply depolarizing voltage steps to elicit sodium currents. Record the baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration.

  • Post-Compound Recording: After a brief incubation period, record the sodium currents again in the presence of the compound.

  • Data Analysis: Measure the peak inward sodium current before and after compound application to determine the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Quantitative Data: Anticonvulsant Activity
Compound IDModificationTestED₅₀ (mg/kg)Reference
9a N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dioneMES (oral, rats)20.78[16]
11i N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dioneMES (i.p., mice)132.13[16]
14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamideMES49.6[17]
14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamidescPTZ67.4[17]
14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide6 Hz (32 mA)31.3[17]
14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide6 Hz (44 mA)63.2[17]
5c (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanoneMES (oral, rat)6.20[18]
6f N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amideMES13.1[19]
6f N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amidescPTZ19.7[19]
6l N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amideMES9.1[19]
6l N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amidescPTZ19.0[19]

V. Neuroprotection: Counteracting Excitotoxicity and Amyloid-Beta Toxicity

This compound analogues have also shown promise as neuroprotective agents, with the ability to mitigate neuronal damage induced by excitotoxicity and beta-amyloid (Aβ) peptides, both of which are implicated in the pathogenesis of Alzheimer's disease.[20]

Mechanistic Insight: A Multi-pronged Approach to Neuronal Survival

The neuroprotective effects of these compounds appear to be multifactorial. They have been shown to inhibit glutamate-induced neurotoxicity, potentially by modulating glutamate receptor activity or downstream signaling pathways.[20] Additionally, some analogues can reverse Aβ-induced ATP depletion, suggesting a protective effect on mitochondrial function.[20]

Experimental Protocol: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol describes a cell-based assay to evaluate the neuroprotective effects of this compound analogues against Aβ-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Aβ₁₋₄₂ peptide

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Aβ Exposure: Add aggregated Aβ₁₋₄₂ peptide to the wells to induce toxicity. Include control wells with no Aβ and wells with Aβ but no test compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value for the neuroprotective effect of each compound.

Conclusion: A Scaffold with Broad Therapeutic Horizons

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The analogues derived from this core structure have demonstrated potent activity against a range of clinically relevant targets, including oncogenic kinases, key enzymes in the endocannabinoid system, neuromodulatory receptors, and ion channels. The in-depth technical information and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the vast therapeutic potential of this versatile chemical class. Through continued investigation and optimization, this compound analogues hold the promise of yielding next-generation therapies for a multitude of human diseases.

References

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  • Grana, R. A., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

  • Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]

  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-2233. [Link]

  • Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(6), 418-429. [Link]

  • Saeed, A., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 25(23), 5738. [Link]

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  • White, H. S., et al. (2008). Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore. Bioorganic & Medicinal Chemistry Letters, 18(1), 256-260. [Link]

  • Ismaili, L., et al. (2009). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 52(23), 7549-7553. [Link]

  • Gil-Parrado, S., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 373(1), 101-113. [Link]

  • Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. [Link]

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  • Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 26(16), 4979. [Link]

Sources

Discovery and development of Phenyl(4-phenylpiperazin-1-yl)methanone based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Inhibitors

I've initiated the research phase. My focus is on phenyl(4-phenylpiperazin-1-yl)methanone inhibitors. I'm leveraging Google searches to build a foundational understanding. The aim is to compile data on their discovery, mechanism of action, and structure.

Analyzing Search Results Now

I'm now diving deep into the search results. My next step is analyzing the data to find key scientific papers, review articles, and patents. I'll be extracting experimental protocols and mechanistic claims. The goal is to build a solid foundation with authoritative sources for citations. I'll be sure to organize this into a coherent narrative.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with an introduction to the target and rationale. Following that, I'll detail lead identification, optimization, and evaluation (in vitro and in vivo). Finally, I will conclude with future perspectives. I'll need to explain the causality of experimental choices.

Developing Inhibitor Guide

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Analyzing Optimization Strategies

I am now delving into the lead optimization stage, focusing on structure-activity relationships derived from the virtual screening and hit compound. Specifically, I'm examining molecular modifications made to the core structure to enhance MAGL inhibitory activity. I'll include data on various compounds and their observed IC50 values in a tabulated format, ensuring clarity for the reader. I will also incorporate chemical diagrams for each compound.

Structuring a Comprehensive Report

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Outlining Detailed Protocols

I'm now detailing the experimental protocols section. I'll provide a step-by-step procedure for the MAGL inhibition assay, covering reagents, buffer conditions, plate format, and the measurement method. Additionally, I'll create a generalized synthesis scheme for the Phenyl(4-phenylpiperazin-1-yl) methanone derivatives based on hints in the search results. I'm focusing on ensuring precision and clarity for reproducibility.

Planning the Technical Guide

Structure-Activity Relationship of Phenyl(4-phenylpiperazin-1-yl)methanone Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The phenyl(4-phenylpiperazin-1-yl)methanone scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its structural rigidity, synthetic tractability, and favorable physicochemical properties have established it as a privileged scaffold in drug discovery. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from seminal and contemporary research. We will dissect the core scaffold, explore the impact of substitutions at key positions, and detail the resulting pharmacological activities, which span from oncology to neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing the next generation of therapeutics based on this versatile core.

The this compound Core: A Versatile Pharmacophore

The N-arylpiperazine motif is a fundamental component in pharmaceutical chemistry, initially explored for its utility in developing drugs active on the central nervous system (CNS).[1] Over time, the unique characteristics of this scaffold have led to its investigation across diverse pharmacological models, including those relevant to cancer and inflammatory diseases.[1][2]

The core structure consists of three key components, each offering a vector for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties:

  • The Benzoyl Phenyl Ring (Region A): This region is often a primary interaction point with the biological target.

  • The N-Phenyl Ring (Region B): Substituents here significantly influence target selectivity and overall potency.

  • The Piperazine Core (Region C): This heterocyclic ring acts as a conformationally restrained linker. Its basic nitrogen atoms are crucial for forming key interactions, such as salt bridges with acidic residues like aspartate in receptor binding pockets.[3][4]

The inherent versatility of this scaffold allows for the synthesis of large derivative libraries, making it an indispensable tool in the search for novel therapeutic agents.[5]

cluster_scaffold Core Scaffold Analysis Scaffold This compound RegionA Region A Benzoyl Phenyl Ring Scaffold->RegionA Primary Target Interaction RegionB Region B N-Phenyl Ring Scaffold->RegionB Modulates Selectivity & Potency RegionC Region C Piperazine Core Scaffold->RegionC Conformation & Key H-Bonding

Caption: Key regions of the core scaffold for SAR analysis.

General Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical reactions. The most common approach involves the acylation of a substituted N-phenylpiperazine with a corresponding benzoyl chloride or benzoic acid derivative. This modularity is a key advantage, enabling the rapid generation of diverse compound libraries for screening.

A general and reliable method involves the coupling of 4-piperazin-1-yl phenol with a suitable benzoyl chloride derivative in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic polar solvent such as dimethylformamide (DMF).[6] Alternatively, coupling with a benzoic acid can be achieved using standard peptide coupling reagents like HBTU.[6]

reactant reactant reagent reagent product product Phenylpiperazine Substituted 4-Phenylpiperazine Reaction Acylation (Coupling Reaction) Phenylpiperazine->Reaction AcylatingAgent Substituted Benzoyl Chloride AcylatingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Conditions Solvent Solvent (e.g., DMF) Solvent->Reaction FinalProduct This compound Derivative Reaction->FinalProduct

Caption: General synthetic workflow for target derivatives.

Structure-Activity Relationship (SAR) Deep Dive

The pharmacological profile of these derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic rings. Understanding these relationships is critical for rational drug design.

Region A: The Benzoyl Phenyl Ring

Modifications to this ring directly impact interactions with the target binding site. Studies on 1,2-benzothiazine derivatives incorporating the phenylpiperazine moiety have shown that the introduction of electron-withdrawing groups, such as chloro or trifluoromethyl groups, can significantly influence cytotoxicity in cancer cell lines.[7]

For instance, in a series of anticancer agents, a 4-chlorobenzoyl moiety (compound BS230 ) demonstrated superior antitumor activity compared to other substitutions, showing stronger cytotoxicity towards MCF7 cancer cells than doxorubicin while being less toxic to healthy MCF10A cells.[7] This highlights the critical role of both electronic and steric factors in this region for achieving both potency and a favorable therapeutic index.

Region B: The N-Phenyl Ring of the Piperazine

Substitutions on the N-phenyl ring are a powerful tool for modulating target selectivity.

  • Anticancer Activity: In the same 1,2-benzothiazine series, compounds with a 3,4-dichlorophenyl or a 3-(trifluoromethyl)phenyl group at this position (Series B) displayed higher cytotoxicity against both healthy and cancerous cell lines compared to those with a 4-fluorophenyl group (Series A).[7] This suggests that increasing the lipophilicity and introducing specific electronic features on this ring can enhance cell penetration and overall cytotoxic potency.[7]

  • Anticonvulsant Activity: In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)phenyl group on the terminal amide (analogous to Region A) showed significantly higher protection in the maximal electroshock (MES) seizure model.[8][9] Within this series, modifications to the N-phenyl ring of the piperazine were also critical. Derivatives with electron-withdrawing groups (Cl, F, CF3) on the piperazine's phenyl ring generally did not exhibit acute neurotoxicity, a desirable trait for CNS agents.[8]

The Linker and Core: Piperazine and Methanone

The piperazine ring is not merely a spacer; its basic nitrogen is often a key pharmacophoric element. For many CNS targets, this nitrogen becomes protonated at physiological pH, allowing it to form a crucial ionic bond with an aspartate residue in the binding sites of receptors like the 5-HT1A receptor.[3] The methanone (carbonyl) group provides a rigidifying element and can act as a hydrogen bond acceptor. Its replacement often leads to a significant loss of activity, underscoring its structural importance.

Therapeutic Applications & Biological Targets

The versatility of the this compound scaffold has led to its application in targeting a wide array of diseases.

Anticancer Agents

Arylpiperazine derivatives have emerged as a promising class of anticancer agents.[1] Their mechanisms are diverse and include the antagonism of α1-adrenoceptors (α1-ARs), which are implicated in the progression of prostate cancer, and the inhibition of topoisomerase II.[7][10]

  • Naftopidil-based derivatives have shown potent cytotoxic activities against prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds exhibiting IC₅₀ values below 1 μM.[10]

  • 1,2-Benzothiazine hybrids have been rationally designed as potential topoisomerase II inhibitors, with compound BS230 showing the ability to bind to both the DNA-Topo II complex and the minor groove of DNA.[7]

Compound IDTarget Cell LineIC₅₀ (μM)Key Structural Feature (Region A)Reference
17 DU145 (Prostate)< 1Naphthoyl[10]
BS230 MCF7 (Breast)~10 (approx.)4-Chlorobenzoyl[7]
Lead Cmpd. LNCaP (Prostate)3.67Phenyl[1]
Cmpd 4 MDA-MB-231 (Breast)~317-hydroxynaphthalen-1-yl[11]
CNS-Active Agents

This scaffold is a classic pharmacophore for CNS targets, particularly serotonergic and dopaminergic receptors.[4][5]

  • Serotonin Receptors: Derivatives have been developed as potent 5-HT1A receptor agonists, demonstrating anxiolytic and pro-cognitive properties in pharmacological studies.[3]

  • Dopamine Receptors: Conformationally restricted N-phenylpiperazine derivatives have been synthesized as D2/D3 receptor ligands, serving as potential candidates for treating neurodegenerative diseases.[12]

  • Anticonvulsant Activity: As previously mentioned, certain derivatives show potent activity in the MES test, a model for generalized tonic-clonic seizures, with some also active in the 6-Hz model, which is relevant for therapy-resistant partial epilepsy.[8][9][13]

Neuroprotective and Other Activities

Beyond oncology and primary CNS disorders, these compounds have shown promise in other areas.

  • (4-ethyl-piperazin-1-yl)-phenylmethanone was identified as a lead compound with strong neuroprotective properties against β-amyloid-induced toxicity, a key pathological hallmark of Alzheimer's disease.[14] It was shown to reverse ATP depletion and inhibit glutamate-induced neurotoxicity, suggesting a mitochondrial site of action.[14]

  • Monoacylglycerol Lipase (MAGL) Inhibition: A phenyl(piperazin-1-yl)methanone derivative was discovered as a reversible MAGL inhibitor (IC₅₀ = 6.1 μM), an attractive target for treating neurodegenerative diseases and cancer.[11][15]

Experimental Protocols

To ensure the practical applicability of this guide, we provide standardized, step-by-step protocols for the synthesis and evaluation of these derivatives.

Protocol 1: General Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone Derivatives

This protocol is adapted from a validated synthetic procedure for generating benzoyl derivatives of phenylpiperazine.[6]

Objective: To synthesize a target compound via acylation of a phenylpiperazine with a substituted benzoyl chloride.

Materials:

  • 4-Piperazin-1-yl phenol (1.0 eq)

  • Substituted benzoyl chloride (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Dissolve 4-Piperazin-1-yl phenol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired substituted benzoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with EtOAc (3x volumes).

  • Combine the organic phases and wash thoroughly with brine (3x volumes) to remove residual DMF and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by crystallization (e.g., from diethyl ether/ethanol) or column chromatography on silica gel to yield the final product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using CCK-8 Assay

This protocol is a standard method for assessing the anti-proliferative activity of novel compounds, based on methodologies used in evaluating naftopidil derivatives.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU145, MCF7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds (dissolved in DMSO to create stock solutions)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader (450 nm absorbance)

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

  • Remove the old medium and add 100 μL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 μM) to the wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubate the plate for 48 or 72 hours in the CO₂ incubator.

  • Add 10 μL of CCK-8 solution to each well and incubate for an additional 1-4 hours, until a color change is apparent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Caption: A typical workflow for biological evaluation.

Conclusion and Future Perspectives

The this compound core structure remains an exceptionally fruitful scaffold for drug discovery. The SAR data consistently demonstrate that targeted modifications to its three main regions can systematically enhance potency, modulate selectivity, and improve drug-like properties. The anticancer activity is strongly influenced by halogen and trifluoromethyl substitutions on both phenyl rings, while CNS activity often benefits from careful tuning of these same groups to balance potency with a low neurotoxicity profile.

Future research should focus on leveraging computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to more precisely predict the biological activity of novel derivatives and rationalize observed SAR trends.[2][7][16] The exploration of this scaffold for novel targets, including metabolic enzymes like MAGL and protein kinases, represents a promising avenue for expanding its therapeutic utility.[2][11] By combining rational design with efficient, modular synthesis, the this compound scaffold is poised to deliver the next generation of innovative medicines.

References

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  • de Ceballos, M. L., et al. (2012). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

  • Stefańska, J., et al. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

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  • Tuccinardi, T., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed Central. [Link]

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Methodological & Application

Application Notes & Protocols: Characterizing the In-Vitro Cellular Effects of Phenyl(4-phenylpiperazin-1-yl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticonvulsant, neuroprotective, and anti-inflammatory properties.[1][2][3] Phenyl(4-phenylpiperazin-1-yl)methanone represents a foundational molecule within this class. While extensive data on this specific parent compound is limited, its structural motif is present in highly active analogs. A notable example is LASSBio-596, a thalidomide-derived hybrid, which has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models.[4][5][6][7][8] LASSBio-596 is known to modulate pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and to inhibit phosphodiesterases (PDEs) 4 and 5.[8][9]

This guide provides a comprehensive framework of experimental protocols for researchers seeking to characterize the in vitro cellular effects of this compound or novel derivatives based on this scaffold. By leveraging the known biological activities of analogs like LASSBio-596 as a scientific predicate, these protocols offer a logical, step-by-step approach to elucidate potential anti-inflammatory mechanisms, beginning with foundational cytotoxicity assessments and progressing to targeted functional and mechanistic assays.

Putative Mechanism of Action: Insights from LASSBio-596

The therapeutic effects of LASSBio-596 are largely attributed to its ability to suppress inflammatory cascades.[4][10] A primary mechanism is the downregulation of TNF-α, a key cytokine that orchestrates inflammation.[8] TNF-α signals through its receptor (TNFR) to activate downstream pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response. Compounds that inhibit TNF-α production or block its downstream signaling are of significant therapeutic interest.

The diagram below illustrates the canonical TNF-α signaling pathway and the hypothesized point of intervention for an anti-inflammatory compound based on the this compound scaffold.

TNFa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binding TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc Translocation NFkB_IkB p50/p65-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB_complex Release Compound This compound Analog (e.g., LASSBio-596) Compound->IKK Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (IL-6, IL-1β, etc.) DNA->Genes

Caption: Hypothesized intervention in the TNF-α signaling pathway.

Section 1: Compound Preparation and Handling

Proper handling and solubilization of test compounds are critical for reproducible in vitro results. This compound and its analogs are typically hydrophobic and require an organic solvent for dissolution before being diluted in aqueous cell culture media.

Protocol 1: Preparation of Stock Solutions

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent.

  • Weighing: Accurately weigh 5-10 mg of the compound using an analytical balance in a sterile environment.

  • Dissolution: Dissolve the compound in a volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. All experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest dose of the compound used.

ParameterRecommendation
Compound This compound
Molecular Weight 266.34 g/mol [11]
Solvent Anhydrous DMSO, sterile-filtered
Stock Concentration 10 mM
Calculation (for 10 mM) 2.66 mg per 1 mL of DMSO
Storage -20°C in small aliquots
Final DMSO in Media < 0.5%

Section 2: Foundational Assays: Cytotoxicity & Cell Viability

Before assessing the functional effects of a compound, it is essential to determine its cytotoxic potential and establish a non-toxic concentration range for subsequent experiments.[12][13][14]

Cytotoxicity_Workflow Start Start: Select Cell Line Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with Compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Viability/Toxicity Assay (MTT or LDH) Incubate->Assay Readout Measure Absorbance (Plate Reader) Assay->Readout Analyze Analyze Data: Calculate % Viability Determine IC50 Readout->Analyze End End: Establish Working Concentration Range Analyze->End

Caption: General workflow for assessing compound cytotoxicity.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

ParameterExample Value
Cell Line RAW 264.7 (Murine Macrophage)
Seeding Density 8,000 cells/well
Compound Concentrations 0.1, 1, 5, 10, 25, 50, 100 µM
Incubation Time 24 hours
Expected Outcome Dose-dependent decrease in viability
IC₅₀ Value Calculated via non-linear regression

Section 3: Functional Assays: Assessing Anti-Inflammatory Activity

Based on the known properties of LASSBio-596, a primary functional investigation should focus on the compound's ability to suppress an inflammatory response in vitro. A standard model involves stimulating macrophage-like cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust pro-inflammatory cytokine release.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol measures the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Cell Seeding and Pre-treatment: Seed cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Maintain a set of control wells with the compound but without LPS, and another set with LPS and vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for the target cytokine (e.g., mouse TNF-α) using a commercial kit, following the manufacturer's instructions precisely.

  • Analysis: Calculate the cytokine concentrations based on the standard curve. Compare the levels in compound-treated groups to the LPS-only control to determine the percentage of inhibition.

Section 4: Mechanistic Assays: Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanism underlying the observed anti-inflammatory effects, Western blotting can be used to analyze the activation state of key signaling proteins.[17] Based on the hypothesized mechanism, a key target is the NF-κB pathway.

Western_Blot_Workflow Step1 1. Cell Lysis & Protein Extraction Step2 2. Protein Quantification (BCA Assay) Step1->Step2 Step3 3. SDS-PAGE Gel Electrophoresis Step2->Step3 Step4 4. Protein Transfer to Membrane (PVDF) Step3->Step4 Step5 5. Blocking (BSA or Milk) Step4->Step5 Step6 6. Primary Antibody Incubation (e.g., anti-p-p65) Step5->Step6 Step7 7. Secondary Antibody Incubation (HRP-conjugated) Step6->Step7 Step8 8. Chemiluminescent Detection & Imaging Step7->Step8 Step9 9. Densitometry & Analysis Step8->Step9

Caption: Step-by-step workflow for Western Blot analysis.

Protocol 4: Western Blot for NF-κB (p65) Activation

This protocol detects the phosphorylation of the p65 subunit of NF-κB, a hallmark of its activation.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the test compound and stimulate with LPS as described in Protocol 3, but for a shorter duration (e.g., 15-30 minutes) to capture peak p65 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (p-p65) overnight at 4°C. Wash the membrane with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane thoroughly. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total p65 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein amount.

  • Analysis: Quantify the band intensities using densitometry software like ImageJ.[17] Normalize the p-p65 signal to the total p65 or loading control signal.

References

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  • Padilha, G. A., et al. (2015). Therapeutic effects of LASSBio-596 in an elastase-induced mouse model of emphysema. Frontiers in Physiology. Accessed January 15, 2026.
  • Padilha, G. A., et al. (2015). Therapeutic effects of LASSBio-596 in an elastase-induced mouse model of emphysema. PubMed. Available at: [Link]

  • Padilha, G. A., et al. (2015). Therapeutic effects of LASSBio-596 in an elastase-induced mouse model of emphysema. Frontiers in Physiology. Accessed January 15, 2026.
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  • Western blot protocol. Abcam. Accessed January 15, 2026.
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  • Carreiras, M. C., et al. (2008). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. Available at: [Link]

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  • Chemical structure of LASSBio-596.
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Application Notes and Protocols for In Vivo Administration of Phenyl(4-phenylpiperazin-1-yl)methanone in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vivo Administration of a Novel Phenylpiperazine Derivative

Phenyl(4-phenylpiperazin-1-yl)methanone is a compound of interest within the broader class of phenylpiperazines, a scaffold known for its diverse pharmacological activities. As researchers delve into the in vivo efficacy and pharmacokinetic profile of this molecule, the method of administration becomes a critical determinant of experimental success and data reproducibility. The inherent challenge often lies in the compound's physicochemical properties, particularly its potential for poor aqueous solubility, which necessitates a systematic approach to formulation and delivery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo administration of this compound in common animal models such as mice and rats. This document moves beyond a simple recitation of procedures to offer a scientifically grounded rationale for methodological choices, ensuring that the selected administration route and vehicle are appropriate for the experimental objectives. By integrating established best practices with a logical workflow for formulation development, this guide aims to empower researchers to generate reliable and translatable preclinical data.

Part 1: Pre-formulation and Vehicle Selection Strategy

The journey to successful in vivo administration begins with a thorough understanding of the test compound's properties. For this compound, which may exhibit limited solubility in aqueous solutions, a systematic vehicle selection process is paramount.[1][2] The primary goal is to develop a formulation that ensures the compound's stability, homogeneity, and bioavailability while minimizing any potential vehicle-induced toxicity.[3]

Physicochemical Characterization

Before initiating in vivo studies, it is essential to determine the following physicochemical properties of this compound:

  • Aqueous Solubility: Determine the solubility in water and various buffers (e.g., phosphate-buffered saline, PBS) at different pH levels. This will indicate whether an aqueous solution is feasible.

  • Solubility in Organic Solvents and Oils: Assess solubility in common co-solvents (e.g., DMSO, ethanol, PEG 400) and oils (e.g., corn oil, sesame oil).[4] This information is crucial for developing solution, suspension, or lipid-based formulations.

  • LogP/LogD: The lipophilicity of the compound will influence its absorption and distribution, guiding the choice of administration route and formulation strategy.

  • Chemical Stability: Evaluate the stability of the compound in potential vehicle candidates over time and under different storage conditions.[3]

A Tiered Approach to Vehicle Selection

For a compound with anticipated poor water solubility, a tiered approach to vehicle selection is recommended. The simplest formulation should always be prioritized to minimize confounding factors.

Tier 1: Aqueous Solutions If the compound is sufficiently soluble in aqueous media (e.g., saline, PBS), this is the preferred vehicle due to its physiological compatibility.[4]

Tier 2: Co-solvent Formulations For compounds with moderate aqueous insolubility, a co-solvent system can be employed.[3] A common strategy involves dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with an aqueous vehicle such as saline or PBS.[5] It is critical to ensure the final concentration of the co-solvent is below its toxicity threshold for the chosen animal model and administration route.[5]

Tier 3: Suspensions If the compound is not soluble in simple aqueous or co-solvent systems at the required concentration, a suspension may be necessary.[3] Suspending agents like carboxymethylcellulose (CMC), methylcellulose, or tragacanth are used to create a uniform dispersion of the solid compound in an aqueous vehicle.[2] Proper homogenization is crucial to ensure accurate dosing.[3]

Tier 4: Lipid-Based Formulations For highly lipophilic compounds, lipid-based formulations such as solutions in oil, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.[3]

The following diagram illustrates the decision-making workflow for vehicle selection:

Vehicle_Selection_Workflow Start Start: Assess Compound Solubility IsSoluble Is Compound Water-Soluble at desired concentration? Start->IsSoluble AqueousVehicle Use Aqueous Vehicle (e.g., Saline, PBS) IsSoluble->AqueousVehicle Yes CoSolvent Assess Solubility in Co-solvents (e.g., DMSO, PEG400) IsSoluble->CoSolvent No FinalFormulation Final Formulation AqueousVehicle->FinalFormulation IsCoSolventSoluble Soluble in Co-solvent System (with final concentration < toxic limit)? CoSolvent->IsCoSolventSoluble CoSolventVehicle Use Co-solvent Formulation (e.g., 10% DMSO in Saline) IsCoSolventSoluble->CoSolventVehicle Yes OralRoute Oral Administration? IsCoSolventSoluble->OralRoute No CoSolventVehicle->FinalFormulation Suspension Prepare Suspension with Suspending Agent (e.g., 0.5% CMC) Suspension->FinalFormulation Lipid Consider Lipid-Based Formulation (e.g., Corn Oil) Lipid->FinalFormulation OralRoute->Suspension No OralRoute->Lipid Yes

Caption: Vehicle Selection Workflow for this compound.

Common Vehicle Formulations

The following table summarizes common vehicle formulations for in vivo studies.

Vehicle TypeCompositionAdvantagesDisadvantages
Aqueous Solution Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Physiologically compatible, low toxicity.[4]Only suitable for water-soluble compounds.
Co-solvent System 5-10% DMSO in saline/PBS, 20-40% PEG 400 in waterSimple to prepare, increases solubility of many compounds.[3]Potential for co-solvent toxicity at higher concentrations.[5]
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) in water, 0.5% MethylcelluloseSuitable for oral and some parenteral routes for insoluble compounds.[3]Can lead to inaccurate dosing if not properly homogenized.[3]
Lipid-Based Corn oil, Sesame oil, Peanut oilCan enhance oral bioavailability of lipophilic compounds.[3]More complex to formulate, not suitable for intravenous administration.[4]

Part 2: Detailed Administration Protocols

The choice of administration route is dictated by the study's objectives, the compound's properties, and the desired pharmacokinetic profile. The following protocols provide step-by-step guidance for common administration routes in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[6][7]

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[6]

  • Syringes

  • Animal scale

Protocol:

  • Animal Restraint: Properly restrain the mouse or rat to immobilize the head and prevent twisting of the body.[8][9]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[7][8] Mark the needle at the appropriate length.

  • Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[9]

    • The needle should pass easily into the esophagus with no resistance.[6] If resistance is met, withdraw and re-attempt.

    • Once the needle is in place, administer the formulation smoothly.[6]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing.[6]

Maximum Dosing Volumes for Oral Gavage: [6][7]

  • Mouse: 10 ml/kg

  • Rat: 10-20 ml/kg

Intraperitoneal Injection (IP)

Intraperitoneal injection is a common route for systemic administration, offering rapid absorption.[10]

Materials:

  • Sterile syringes

  • Appropriately sized needles (25-27 gauge for mice, 23-25 gauge for rats).[10]

Protocol:

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, tilting the head downwards can help shift the abdominal organs away from the injection site.[11][12]

  • Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other major organs.[10][13]

  • Administration:

    • Insert the needle, bevel up, at a 30-45 degree angle.[12]

    • Aspirate by pulling back on the plunger to ensure a blood vessel or organ has not been punctured.[10][11] If blood, urine, or gastrointestinal contents appear, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Inject the substance smoothly.

  • Post-Administration Monitoring: Return the animal to its cage and observe for any adverse reactions.[11]

Maximum Dosing Volumes for IP Injection: [10]

  • Mouse: < 10 ml/kg

  • Rat: < 10 ml/kg

Intravenous Injection (IV)

Intravenous injection, typically via the lateral tail vein in rodents, provides direct entry into the systemic circulation and 100% bioavailability.[14][15]

Materials:

  • Sterile syringes

  • Appropriately sized needles (27-30 gauge for mice, 25-27 gauge for rats).[14][15]

  • Restraining device

  • Heat source (e.g., heat lamp) to induce vasodilation.[14][15]

Protocol:

  • Animal Preparation: Place the animal in a restraining device and warm the tail to dilate the veins.[14][15]

  • Injection Site: Clean the tail with 70% alcohol. The lateral tail veins are the target for injection.[14][16]

  • Administration:

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[15][17]

    • A successful insertion may be indicated by a flash of blood in the needle hub.[17]

    • Inject the substance slowly and smoothly.[16] Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.[18]

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[16][18]

Maximum Dosing Volumes for IV Injection (Bolus): [14]

  • Mouse: 5 ml/kg

  • Rat: 0.5 ml (for a 250g rat)[15]

Subcutaneous Injection (SC or SQ)

Subcutaneous injection involves administering the substance into the space between the skin and the underlying muscle, resulting in slower absorption compared to IP or IV routes.[19][20]

Materials:

  • Sterile syringes

  • Appropriately sized needles (25-27 gauge for mice, 25 gauge for rats).[19]

Protocol:

  • Animal Restraint: Restrain the animal and lift a fold of loose skin, typically over the back or flank, to create a "tent".[19][21]

  • Administration:

    • Insert the needle at the base of the skin tent.[16][21]

    • Aspirate to ensure a blood vessel has not been entered.[19]

    • Inject the substance.

  • Post-Administration: Withdraw the needle and gently massage the area to aid in dispersal of the injected volume.

Maximum Dosing Volumes for SC Injection: [19][20]

  • Mouse: < 3 ml (may need to be split across multiple sites for larger volumes)

  • Rat: < 10 ml (may need to be split across multiple sites for larger volumes)

The following diagram illustrates the general workflow for parenteral administration:

Parenteral_Administration_Workflow Start Prepare Dosing Formulation Restrain Properly Restrain Animal Start->Restrain IdentifySite Identify and Prepare Injection Site Restrain->IdentifySite InsertNeedle Insert Needle at Appropriate Angle IdentifySite->InsertNeedle Aspirate Aspirate (for IP and SC) InsertNeedle->Aspirate Aspirate->IdentifySite Blood/Fluid Present Inject Inject Substance Smoothly Aspirate->Inject No Blood/Fluid Withdraw Withdraw Needle and Apply Pressure if Needed Inject->Withdraw Monitor Monitor Animal Post-injection Withdraw->Monitor

Caption: General Workflow for Parenteral Administration in Rodents.

Part 3: Data Interpretation and Troubleshooting

Careful observation and data collection are essential for interpreting the results of in vivo studies.

Vehicle Control Group

Always include a vehicle-only control group in your study design.[3] This allows you to differentiate the effects of this compound from any potential effects of the administration vehicle itself.

Troubleshooting Common Issues
IssuePossible Cause(s)Solution(s)
Lack of Efficacy Poor bioavailability, compound instability in the formulation, inconsistent dosing.[3]Re-evaluate the formulation strategy to enhance solubility/absorption, assess compound stability, ensure accurate and consistent administration technique.[3]
Adverse Events in Animals Vehicle toxicity, high concentration of co-solvent, irritation at the injection site.[3]Review the toxicity profile of the vehicle, reduce the concentration of co-solvents, consider a different administration route or a more biocompatible vehicle.
Inconsistent Results Improperly homogenized suspension, inaccurate dosing volumes.Ensure suspensions are vortexed or stirred immediately before each administration, verify dosing calculations and syringe accuracy.
Difficulty with IV Injections Poor vasodilation, incorrect needle placement.Ensure adequate warming of the tail, practice proper needle insertion technique at a shallow angle.[14][15]

Conclusion

The successful in vivo administration of this compound in animal models is a foundational step in its preclinical development. A methodical approach, beginning with thorough pre-formulation assessment and a logical vehicle selection strategy, is crucial for generating reliable and reproducible data. The detailed protocols provided herein for oral gavage, intraperitoneal, intravenous, and subcutaneous administration offer a robust framework for researchers. By adhering to these guidelines and maintaining rigorous scientific and ethical standards, the scientific community can effectively elucidate the therapeutic potential of this novel phenylpiperazine derivative.

References

  • National Institutes of Health (NIH) Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]

  • University of British Columbia (UBC) Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • University of British Columbia (UBC) Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. Retrieved from [Link]

  • University of British Columbia (UBC) Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Washington State University (WSU) Institutional Animal Care and Use Committee (IACUC). (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • The University of Queensland (UQ). (2022). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]

  • Texas Tech University Institutional Animal Care and Use Committee (IACUC). (2022). SOP Number: 067, Title: Intravenous Tail Vein Injections. Retrieved from [Link]

  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • The University of Queensland (UQ). (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Purdue University. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]

  • JoVE. (2015). Video: Compound Administration in Rodents- Oral and Topical Routes. Retrieved from [Link]

  • Langhua Pharmaceutical. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Research Animal Training. (n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]

  • Gischewski, M. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Pharmaceutical Online. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • San Diego State University (SDSU). (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • University of North Carolina (UNC) Research. (n.d.). Mouse Handling & Techniques. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

Sources

Synthesis of Phenyl(4-phenylpiperazin-1-yl)methanone analogues for high-affinity sigma ligand development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Evaluation of Phenyl(4-phenylpiperazin-1-yl)methanone Analogues for High-Affinity Sigma Ligand Development

Introduction: The Therapeutic Potential of Sigma Receptor Ligands

Sigma receptors, comprising at least two subtypes, σ₁ and σ₂, are intriguing molecular targets implicated in a wide array of central nervous system disorders and other pathologies.[1] The σ₁ receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating ion channels and intracellular calcium signaling.[2] Ligands that modulate these receptors hold significant promise for the development of novel therapeutics for neurodegenerative diseases, psychiatric disorders, and pain management.[1] The this compound scaffold has emerged as a privileged structure for achieving high-affinity and selective binding to sigma receptors. This guide provides detailed protocols for the synthesis of analogues based on this scaffold, their biological evaluation, and insights into their structure-activity relationships (SAR).

Synthetic Pathways: A Modular Approach to Analogue Synthesis

The synthesis of this compound analogues is typically achieved through the formation of an amide bond between a substituted benzoic acid and a 1-phenylpiperazine derivative. This modular approach allows for the systematic variation of substituents on both aromatic rings to explore the chemical space and optimize ligand-receptor interactions. The two primary methods for this key amide bond formation are carbodiimide-mediated coupling and the Schotten-Baumann reaction.

G cluster_0 Reactant Preparation cluster_1 Amide Coupling cluster_2 Product cluster_3 Purification & Characterization Substituted Benzoic Acid Substituted Benzoic Acid EDC/HOBt Coupling EDC/HOBt Coupling Substituted Benzoic Acid->EDC/HOBt Coupling Schotten-Baumann Reaction Schotten-Baumann Reaction Substituted Benzoic Acid->Schotten-Baumann Reaction Substituted 1-Phenylpiperazine Substituted 1-Phenylpiperazine Substituted 1-Phenylpiperazine->EDC/HOBt Coupling Substituted 1-Phenylpiperazine->Schotten-Baumann Reaction This compound Analogue This compound Analogue EDC/HOBt Coupling->this compound Analogue Schotten-Baumann Reaction->this compound Analogue Purification Purification This compound Analogue->Purification Characterization Characterization Purification->Characterization

Figure 1: General synthetic workflow for this compound analogues.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Substituted 1-Phenylpiperazine Precursors

The synthesis of substituted 1-phenylpiperazine, a key intermediate, can be achieved from the corresponding substituted aniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

  • Substituted aniline (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • Diethylene glycol monomethyl ether

  • Sodium carbonate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (30%)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in diethylene glycol monomethyl ether.

  • Add sodium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted 1-phenylpiperazine.

Protocol 2: Synthesis of this compound Analogues via EDC/HOBt Coupling

This protocol utilizes the widely adopted and efficient carbodiimide coupling reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[3][4]

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Substituted 1-phenylpiperazine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF or DCM, add the substituted 1-phenylpiperazine (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.[3]

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired this compound analogue.

Protocol 3: Alternative Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a classic and robust method for the acylation of amines using an acyl chloride under basic aqueous conditions.[5][6][7][8]

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Substituted 1-phenylpiperazine (1.0 eq)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

Step A: Formation of the Acyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step B: Amide Formation

  • Dissolve the substituted 1-phenylpiperazine (1.0 eq) in DCM.

  • In a separate flask, prepare a 10% aqueous NaOH solution.

  • Combine the two solutions and cool the biphasic mixture to 0 °C with vigorous stirring.

  • Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the vigorously stirred biphasic mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.[6]

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Purification and Characterization
  • Purification: The final compounds are typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Characterization: The structure and purity of the synthesized analogues should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation Protocols

The affinity of the synthesized analogues for σ₁ and σ₂ receptors is determined using radioligand binding assays.[1][9]

Protocol 4: In Vitro σ₁ Receptor Binding Assay

Materials:

  • Guinea pig brain membrane homogenates (~300 µg protein)

  • -pentazocine (radioligand, ~5 nM)[2]

  • 50 mM Tris-HCl buffer, pH 8.0

  • Synthesized test compounds (0.1 nM to 10 µM)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Dilute the guinea pig brain membrane homogenates with 50 mM Tris-HCl buffer.

  • In a 96-well plate, incubate the membrane homogenates with varying concentrations of the test compound and -pentazocine in a total volume of 150 µL.

  • Incubate at 25°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 5: In Vitro σ₂ Receptor Binding Assay

Materials:

  • Rat liver membrane homogenates (~300 µg protein)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand in the presence of (+)-pentazocine to mask σ₁ sites.

  • 50 mM Tris-HCl buffer, pH 8.0

  • Synthesized test compounds (0.1 nM to 10 µM)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Dilute the rat liver membrane homogenates with 50 mM Tris-HCl buffer.

  • In a 96-well plate, incubate the membrane homogenates with varying concentrations of the test compound, [³H]-DTG, and a saturating concentration of (+)-pentazocine (to block binding to σ₁ receptors).

  • Incubate at 25°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ and Ki values as described for the σ₁ receptor binding assay.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of this compound analogues for sigma receptors are highly dependent on the nature and position of substituents on the aromatic rings. The following table summarizes general SAR trends observed in the literature.

MoietySubstitution PositionSubstituent TypeEffect on σ₁ AffinityEffect on σ₂ AffinitySelectivity
Benzoyl Phenyl Ring para (4-position)Electron-withdrawing (e.g., Cl, F)Generally increasesVariableCan enhance σ₁ selectivity
Electron-donating (e.g., OCH₃)VariableGenerally decreasesVariable
meta (3-position)Small, lipophilic groupsCan be well-toleratedVariable
Piperazine Phenyl Ring para (4-position)Halogens (e.g., Cl, F)Often increasesOften increasesMay decrease selectivity
Alkyl groups (e.g., CH₃)Generally well-toleratedVariable
ortho (2-position)Generally decreases (steric hindrance)Generally decreases

Hypothetical Sigma Receptor Signaling Pathway

cluster_0 Endoplasmic Reticulum Sigma1_Receptor σ₁ Receptor BiP BiP Chaperone Sigma1_Receptor->BiP Dissociates from IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Ca_Signaling Ca²⁺ Signaling Modulation IP3R->Ca_Signaling Regulates Ca²⁺ release Ligand Sigma Ligand (e.g., Phenylpiperazinyl-methanone) Ligand->Sigma1_Receptor Binds Cellular_Response Cellular Response (e.g., Neuronal Plasticity, Cell Survival) Ca_Signaling->Cellular_Response

Figure 2: A simplified diagram of a hypothetical σ₁ receptor signaling pathway.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Synthesis of N'-phenyl-piperazine. PrepChem.com. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

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Utilizing Phenyl(4-phenylpiperazin-1-yl)methanone in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Utilizing Phenyl(4-phenylpiperazin-1-yl)methanone in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The endocannabinoid system (ECS) presents a rich landscape of therapeutic targets for a multitude of pathologies, including chronic pain, neurodegenerative diseases, and inflammation. Central to this system are the metabolic enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which regulate the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes is a validated therapeutic strategy. The this compound scaffold has emerged as a promising chemical starting point for the development of novel ECS modulators, with derivatives identified as potent, reversible inhibitors of MAGL[1]. This guide provides a comprehensive framework for utilizing this scaffold in high-throughput screening (HTS) campaigns. We detail robust, fluorescence-based biochemical assays for primary screening against MAGL and FAAH, confirmatory dose-response protocols, and essential cell-based selectivity assays against cannabinoid receptors (CB1/CB2) to ensure a thorough and scientifically rigorous hit identification and validation cascade.

The Endocannabinoid System: A Triad of Targets for Drug Discovery

The canonical endocannabinoid system comprises cannabinoid receptors, their endogenous lipid ligands, and the enzymes responsible for their synthesis and degradation. For the purpose of screening, the most critical components are the degradative enzymes FAAH and MAGL, and the primary cannabinoid receptors, CB1 and CB2.

  • Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the primary catabolic enzyme for anandamide (AEA) and other N-acylethanolamines (NAEs).[2][3] By inhibiting FAAH, endogenous AEA levels are elevated, leading to analgesic, anxiolytic, and anti-inflammatory effects, largely through potentiation of CB receptor signaling.[2][4][5]

  • Monoacylglycerol Lipase (MAGL): MAGL is the principal enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain.[6][7] Inhibition of MAGL elevates 2-AG levels, which has profound effects on synaptic transmission, neuroinflammation, and pain perception.[1]

  • Cannabinoid Receptors (CB1 & CB2): These are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of endocannabinoids. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are found predominantly on immune cells.[8][9] When screening for FAAH or MAGL inhibitors, it is crucial to confirm that hit compounds do not directly activate or inhibit these receptors, ensuring the observed phenotype is due to the intended mechanism of action.

Endocannabinoid_System cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor CB2 CB2 Receptor AEA Anandamide (AEA) AEA->CB1 Activates AEA->CB2 Activates FAAH FAAH AEA->FAAH Hydrolysis AG2 2-Arachidonoylglycerol (2-AG) AG2->CB1 Activates AG2->CB2 Activates MAGL MAGL AG2->MAGL Hydrolysis ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid MAGL->ArachidonicAcid Inhibitor1 FAAH Inhibitor Inhibitor1->FAAH Blocks Inhibitor2 MAGL Inhibitor (e.g., Phenyl(4-phenyl...) derivatives) Inhibitor2->MAGL Blocks

Figure 1: Simplified Endocannabinoid Signaling Pathway.

The Screening Cascade: A Strategy for Hit Identification

A successful HTS campaign requires a multi-stage approach to minimize false positives and negatives and to comprehensively characterize promising hits.[10] The workflow progresses from a broad primary screen to more detailed secondary and tertiary assays.

HTS_Workflow Start Compound Library (Containing this compound) Primary Primary HTS (Single, high concentration) Biochemical MAGL & FAAH Assays Start->Primary HitConfirm Hit Confirmation (Re-test from fresh stock) Primary->HitConfirm Identifies 'Hits' DoseResponse Dose-Response Assays (Determine IC50 values) HitConfirm->DoseResponse Confirms Activity Selectivity Selectivity & Counter-Screens (Cell-based CB1/CB2 Receptor Assays) DoseResponse->Selectivity Quantifies Potency Lead Validated Hit Compound (Potent, Selective Inhibitor) Selectivity->Lead Establishes Selectivity

Figure 2: High-Throughput Screening (HTS) Cascade.

Protocol: Primary HTS for MAGL Inhibition

This protocol describes a fluorescence-based biochemical assay to identify inhibitors of MAGL, suitable for HTS in 384-well format.

Assay Principle: The assay utilizes a fluorogenic substrate that is cleaved by MAGL to release a highly fluorescent product. The increase in fluorescence is directly proportional to MAGL activity.[11] Inhibitors will prevent substrate cleavage, resulting in a reduced fluorescent signal.

Materials & Reagents:

  • Enzyme: Recombinant Human MAGL

  • Substrate: Fluorogenic MAGL Substrate (e.g., 7-hydroxycoumarinyl-arachidonate)[11]

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control: A known MAGL inhibitor (e.g., JZL184)[12]

  • Negative Control: DMSO (vehicle)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 1 mg/mL BSA

  • Plates: Black, low-volume, flat-bottom 384-well microtiter plates

  • Instrumentation: Fluorescence microplate reader capable of kinetic reads

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate. This creates a final assay concentration of 10 µM for the test compound, assuming a final volume of 50 µL.

  • Enzyme Preparation: Dilute recombinant human MAGL to a working concentration (e.g., 2X final concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Enzyme Addition: Add 25 µL of the diluted MAGL enzyme solution to all wells containing compounds and controls. For background wells, add 25 µL of Assay Buffer without the enzyme.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate for 15 minutes at 37°C. This step allows the compounds to interact with the enzyme before the reaction is initiated.

  • Substrate Preparation: During the pre-incubation, dilute the fluorogenic MAGL substrate to its working concentration (e.g., 2X final concentration, typically near its Km value) in Assay Buffer.

  • Reaction Initiation: Add 25 µL of the diluted substrate solution to all wells to start the enzymatic reaction. The final volume in each well is now 50 µL.

  • Signal Detection: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically for 30 minutes, with readings every 60 seconds (e.g., Ex/Em = 360/460 nm).

ParameterTest Compound WellsPositive ControlNegative ControlBackground
Compound/Control50 nL Test Compound50 nL JZL184 (e.g., 100 nM final)50 nL DMSO50 nL DMSO
Enzyme Solution25 µL25 µL25 µL0 µL
Assay Buffer0 µL0 µL0 µL25 µL
Substrate Solution25 µL25 µL25 µL25 µL
Expected Result Signal reductionMax. signal inhibitionMax. signal (100% activity)Minimal signal

Protocol: Primary HTS for FAAH Inhibition

This protocol details a fluorescence-based assay for identifying FAAH inhibitors, adapted for HTS.

Assay Principle: The assay measures the hydrolysis of a fluorogenic substrate, arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH.[2][13] Cleavage of the amide bond releases the highly fluorescent 7-amino, 4-methylcoumarin (AMC), and the rate of its formation is proportional to FAAH activity.

Materials & Reagents:

  • Enzyme: Recombinant Human FAAH or microsomes from FAAH-expressing cells[2][13]

  • Substrate: Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA)[14]

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control: A known FAAH inhibitor (e.g., URB597)[12][13]

  • Negative Control: DMSO (vehicle)

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[14]

  • Plates: Black, flat-bottom 384-well microtiter plates

  • Instrumentation: Fluorescence microplate reader

Step-by-Step Protocol:

  • Compound Plating: As described in the MAGL protocol, dispense 50 nL of compounds and controls into a 384-well assay plate.

  • Enzyme Addition: Add 25 µL of diluted FAAH enzyme in Assay Buffer to all wells except the background wells. Add 25 µL of Assay Buffer to the background wells.

  • Pre-incubation: Mix the plate and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of AAMCA substrate (diluted in Assay Buffer) to all wells. The final substrate concentration should be optimized around the Km value (approx. 0.5 µM).[13]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[14]

  • Signal Detection: Measure the endpoint fluorescence using an appropriate filter set (Ex/Em = 340-360/450-465 nm).[14][15]

ParameterTest Compound WellsPositive ControlNegative ControlBackground
Compound/Control50 nL Test Compound50 nL URB597 (e.g., 100 nM final)50 nL DMSO50 nL DMSO
Enzyme Solution25 µL25 µL25 µL0 µL
Assay Buffer0 µL0 µL0 µL25 µL
Substrate Solution25 µL25 µL25 µL25 µL
Expected Result Signal reductionMax. signal inhibitionMax. signal (100% activity)Minimal signal

Confirmatory and Dose-Response Assays

Hits identified in the primary screen must be confirmed. This involves re-testing the original compound from a fresh solid sample to rule out library degradation or handling errors. Confirmed hits should then be evaluated in a dose-response format to determine their potency (IC50).

Protocol: The protocol is identical to the primary screening assay, with one key difference:

  • Compound Plating: Instead of a single concentration, a serial dilution of the confirmed hit compound is plated. A typical 10-point, 3-fold serial dilution starting from 50 µM is recommended.

Data Analysis: The percentage of inhibition for each concentration is calculated relative to the positive and negative controls. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software.

Compound Concentration (µM)% Inhibition
50.098.5
16.795.2
5.688.1
1.975.3
0.651.2
0.224.6
0.0710.1
0.023.5
Calculated IC50 ~0.6 µM

Protocol: CB1/CB2 Receptor Selectivity Assay

This protocol describes a cell-based assay to determine if hit compounds directly interact with cannabinoid receptors, a critical step for confirming an enzyme-inhibition mechanism.

Assay Principle: This assay utilizes engineered cells that stably express either the human CB1 or CB2 receptor.[8][16] These receptors are coupled to a reporter system, such as luciferase driven by a cyclic AMP response element (CRE). Since CB1 and CB2 are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP and a subsequent reduction in luciferase expression. An antagonist would block this effect, while an inverse agonist would further decrease the basal signal.

Materials & Reagents:

  • Cells: HEK293 or CHO cells stably expressing human CB1 or CB2 and a CRE-luciferase reporter construct.

  • Reference Agonist: CP55,940 or HU-210.[9][16]

  • Reference Antagonist: Rimonabant (for CB1), AM630 (for CB2).

  • Cell Culture Medium: As required for the specific cell line.

  • Luciferase Detection Reagent: Commercially available kit.

  • Plates: White, opaque 384-well cell culture plates.

  • Instrumentation: Luminometer.

Step-by-Step Protocol:

  • Cell Plating: Seed the CB1 or CB2 reporter cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition:

    • Agonist Mode: Add serially diluted test compounds to the cells and incubate for 4-6 hours.

    • Antagonist Mode: Add serially diluted test compounds to the cells and incubate for 15-30 minutes. Then, add a reference agonist at its EC80 concentration to all wells and incubate for an additional 4-6 hours.

  • Cell Lysis & Signal Detection: Remove the medium, add the luciferase detection reagent according to the manufacturer's instructions, and measure luminescence.

Data Interpretation:

  • Agonist Activity: A dose-dependent decrease in the luminescent signal indicates agonist activity.

  • Antagonist Activity: A dose-dependent restoration of the signal in the presence of the reference agonist indicates antagonist activity.

  • No Activity: If the compound shows no effect in either mode, it is considered non-interactive with the receptor at the tested concentrations, which is the desired outcome for a selective enzyme inhibitor.

References

  • A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. (n.d.). PubMed. [Link]

  • High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. (n.d.). PubMed. [Link]

  • Characterization of fatty acid amide hydrolase activity by a fluorescence-based assay. (2018). Methods in Enzymology. [Link]

  • Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. (2020). Analytical Chemistry. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. [Link]

  • Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. (2020). Request PDF. [Link]

  • Phenyl(4-piperazin-1-ylphenyl)methanone. (n.d.). PubChem. [Link]

  • Human CB1R Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • CB1 Cannabinoid Receptor Assay. (n.d.). Innoprot. [Link]

  • Assay of Monoacylglycerol Lipase Activity. (2016). Methods in Molecular Biology. [Link]

  • Assay of Monoacylglycerol Lipase Activity. (2016). Methods in Molecular Biology. [Link]

  • Cannabinoid Receptor Binding and Assay Tools. (2025). Celtarys Research. [Link]

  • A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. (2008). Analytical Biochemistry. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2009). Chemical Reviews. [Link]

  • Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. (2023). Frontiers in Pharmacology. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2007). Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). Archiv der Pharmazie. [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). Chemistry & Biology. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). Archiv der Pharmazie. [Link]

  • Inhibitors of Monoacylglycerol Lipase, Fatty-Acid Amide Hydrolase and Endocannabinoid Transport Differentially Suppress Capsaicin-Induced Behavioral Sensitization Through Peripheral Endocannabinoid Mechanisms. (2010). Pharmacological Research. [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. (2019). Journal of Medicinal Chemistry. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Biochanin A, a naturally occurring inhibitor of fatty acid amide hydrolase. (2009). British Journal of Pharmacology. [Link]

  • Compound screening. (n.d.). Nuvisan. [Link]

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Application Notes and Protocols for Investigating Phenyl(4-phenylpiperazin-1-yl)methanone as a Glycine Transporter 1 (GlyT-1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Rationale for Glycine Transporter 1 Inhibition

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission, is fundamental to synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms which are poorly addressed by current antipsychotics.[1][2][3] A promising therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of glycine, an obligatory co-agonist for the receptor.[1][3]

The glycine transporter 1 (GlyT-1), a Na+/Cl--dependent transporter found on glial cells and neurons, is the primary regulator of glycine levels in the vicinity of NMDA receptors.[2] By inhibiting GlyT-1, the reuptake of glycine from the synapse is slowed, leading to elevated local glycine concentrations. This enhances the activation of NMDA receptors without causing the excitotoxicity associated with direct agonists, making GlyT-1 a key therapeutic target.[2][3] Phenyl(4-phenylpiperazin-1-yl)methanone represents a scaffold of interest within the broader class of non-sarcosine-based GlyT-1 inhibitors. This document provides a detailed guide for the synthesis, characterization, and pharmacological evaluation of this compound and its analogs for GlyT-1 inhibition.

Compound Profile: this compound

This compound is a member of the phenylpiperazine class of compounds. While specific biological data on this exact molecule as a GlyT-1 inhibitor is not extensively published, its structural motifs are present in other neurologically active agents.[4][5][6][7] The following protocols are designed to systematically characterize its potential as a GlyT-1 inhibitor.

Physicochemical Properties (Calculated)

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂OPubChem CID: 1519739[8]
Molecular Weight266.34 g/mol PubChem CID: 1519739[8]
XLogP32.5PubChem CID: 1519739[8]
IUPAC Namephenyl-(4-phenylpiperazin-1-yl)methanonePubChem CID: 1519739[8]

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard amide coupling reaction. The following protocol is a general guideline.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via acylation of 1-phenylpiperazine with benzoyl chloride.

Materials:

  • 1-Phenylpiperazine

  • Benzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylpiperazine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of hexanes and ethyl acetate to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Expected ¹H NMR Spectral Characteristics: Based on the structure of 1-phenylpiperazine, characteristic proton signals would include multiplets in the aromatic region (~6.8-7.5 ppm) and signals for the piperazine ring protons, which may appear as distinct or broad multiplets depending on conformational dynamics.[9]

In Vitro Evaluation of GlyT-1 Inhibition

The primary in vitro assays to determine the potency and mechanism of a novel GlyT-1 inhibitor are radioligand binding assays and glycine uptake assays.

Workflow for In Vitro Characterization

in_vitro_workflow start Synthesized Compound binding_assay Radioligand Binding Assay (Competition) start->binding_assay uptake_assay [³H]Glycine Uptake Assay start->uptake_assay ki_calc Determine Ki (Affinity) binding_assay->ki_calc ic50_calc Determine IC₅₀ (Potency) uptake_assay->ic50_calc selectivity Selectivity Profiling (vs. GlyT-2, other transporters) ic50_calc->selectivity mechanism Mechanism of Action Studies (Competitive vs. Non-competitive) ic50_calc->mechanism

Caption: Workflow for the in vitro assessment of a putative GlyT-1 inhibitor.

Protocol 2: Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of the test compound for GlyT-1 by measuring its ability to displace a known radioligand.

Materials:

  • Membrane preparations from CHO or HEK293 cells stably expressing human GlyT-1.

  • Radioligand, e.g., -NPTS or another suitable high-affinity GlyT-1 ligand.[10]

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: A high concentration of a known GlyT-1 inhibitor (e.g., 10 µM ALX-5407).

  • 96-well plates, filter mats (GF/B or GF/C, pre-soaked in polyethylenimine), and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the serially diluted test compound, and the cell membrane preparation (typically 10-50 µg of protein per well).

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 3: [³H]Glycine Uptake Assay

This functional assay measures the potency (IC₅₀) of the test compound to inhibit the transport of glycine into cells expressing GlyT-1.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT-1, seeded in 24- or 96-well plates.

  • [³H]Glycine.

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Non-specific uptake control: A known GlyT-1 inhibitor (e.g., Sarcosine or ALX-5407).[12]

  • Lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate GlyT-1 expressing cells and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.

  • Initiate Uptake: Add [³H]Glycine (at a concentration near its Km for transport) to each well and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[13]

  • Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake. Plot the percent inhibition of specific uptake versus the log concentration of the test compound. Calculate the IC₅₀ value using non-linear regression.

In Vivo Evaluation of GlyT-1 Inhibition

In vivo studies are crucial to assess the therapeutic potential of this compound. Key experiments include measuring its effect on brain glycine levels and evaluating its efficacy in animal models of schizophrenia.

Signaling Pathway of GlyT-1 Inhibition

glyt1_pathway cluster_0 Glutamatergic Synapse presynaptic Presynaptic Terminal postsynaptic Postsynaptic Terminal presynaptic->postsynaptic Glutamate nmda NMDA Receptor glia Glial Cell (Astrocyte) glyt1 GlyT-1 glutamate Glutamate glutamate->nmda Agonist Binding glycine Glycine glycine->nmda Co-agonist Binding glyt1->glycine Glycine Reuptake nmda->postsynaptic Ca²⁺ Influx (Enhanced Signaling) inhibitor This compound inhibitor->glyt1 Inhibits

Caption: Mechanism of GlyT-1 inhibition to enhance NMDA receptor signaling.

Protocol 4: In Vivo Microdialysis

This protocol measures extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rodent following administration of the test compound.[14][15]

Materials:

  • Rodents (e.g., Sprague-Dawley rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with fluorescence or mass spectrometry detection for glycine quantification.

  • Test compound formulated for systemic administration (e.g., oral gavage, intraperitoneal injection).

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20-30 minutes).

  • Compound Administration: Administer this compound at the desired dose.

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular glycine levels.

  • Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC.

  • Data Analysis: Express the post-dose glycine concentrations as a percentage of the baseline average. This will demonstrate the pharmacokinetic/pharmacodynamic relationship of the compound. An effective GlyT-1 inhibitor is expected to cause a significant increase in extracellular glycine.[16]

Protocol 5: Behavioral Models Relevant to Schizophrenia

To assess the therapeutic potential of the compound, its effects can be tested in rodent models that mimic symptoms of schizophrenia.[1][2][17]

Commonly Used Models:

  • Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating deficits, a core feature of schizophrenia.[18] A test compound that reverses a deficit in PPI (e.g., induced by an NMDA receptor antagonist like MK-801 or phencyclidine) shows potential antipsychotic-like activity.

  • Social Interaction Test: This test evaluates negative symptoms like social withdrawal. A reduction in social interaction time can be induced by certain pharmacological agents or genetic models. An effective compound would restore normal social behavior.

  • Cognitive Tasks: To model cognitive deficits, tasks such as the Novel Object Recognition test (for memory), the Morris Water Maze (for spatial learning and memory), or attentional set-shifting tasks can be employed.[1][18] The ability of the test compound to reverse cognitive impairments in these models is a key indicator of its potential to treat cognitive symptoms of schizophrenia.

General Procedure for Behavioral Testing:

  • Acclimatization: Acclimate the animals to the testing environment.

  • Model Induction (if applicable): Induce the schizophrenia-like phenotype, for example, by administering an NMDA antagonist.

  • Compound Administration: Administer this compound or vehicle at various doses and at a specified time before the behavioral test.

  • Behavioral Assessment: Conduct the chosen behavioral test according to established protocols.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if the compound significantly ameliorates the induced behavioral deficits.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the investigation of this compound as a novel GlyT-1 inhibitor. By systematically evaluating its synthesis, in vitro potency and affinity, and in vivo efficacy, researchers can thoroughly characterize its potential as a therapeutic agent for schizophrenia and other disorders associated with NMDA receptor hypofunction.

References

  • Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., Ochse, M., Schoemaker, H., & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1405–1415. [Link]

  • PubChem. (n.d.). Phenyl(4-piperazin-1-ylphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Szafarz, M., Siwek, A., Starzak, K., Gryboś, A., & Nowak, G. (2017). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 22(10), 1635. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Yoon, S. M., & Kim, Y. (2021). Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. Biomolecules & Therapeutics, 29(1), 14–23. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Schmitt, M., & Wünsch, B. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104. [Link]

  • Young, J. W., & Geyer, M. A. (2012). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. Handbook of Experimental Pharmacology, (213), 39–79. [Link]

  • Kumar, A., & Kumar, S. (2009). methanone. Molbank, 2009(4), M641. [Link]

  • Kopec, K. K., Spais, C. M., Meyer, S. L., & Durkin, J. T. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 16(10), 1250–1257. [Link]

  • Franchini, S., Sorbi, C., Tait, A., Collina, S., & Rossi, D. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 8(1), 14757. [Link]

  • Lerma, J., & Herranz, A. S. (1998). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Methods in Molecular Biology, 72, 265-276. [Link]

  • Powell, S. B., & Geyer, M. A. (2007). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? Current Topics in Behavioral Neurosciences, 1, 1-38. [Link]

  • Fujita Health University. (2024, July 25). Assessing Spontaneous Behavioral Changes in a Mouse Model of Schizophrenia. News-Medical.net. Retrieved from [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. Retrieved from [Link]

  • Obniska, J., Rapacz, A., & Kamiński, K. (2011). Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl-pyrrolidine-2,5-diones. Acta Poloniae Pharmaceutica, 68(3), 351–359.
  • Schmitt, M., & Wünsch, B. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104. [Link]

  • Javitt, D. C. (2012). Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology, (213), 367–399. [Link]

  • Pinard, E., Alanine, A., Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614. [Link]

  • Hashimoto, K. (2010). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 4, 10-19. [Link]

  • Ye, W., et al. (2018). Structural insights into the inhibition of glycine reuptake. Nature, 563(7731), 423-427. [Link]

  • Schmitt, M., & Wünsch, B. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104. [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58163. [Link]

  • Mezler, M., Hornberger, W., Mueller, R., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1405–1415. [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. In: Protocols in Molecular Biology. Humana Press. [Link]

  • Durkin, J. T., Spais, C. M., Schreiber, J., Kopec, K., & Meyer, S. L. (2011). Amino-terminal isoforms of the human glycine transporter GlyT1 exhibit similar pharmacology. Brain Research, 1373, 43-51. [Link]

  • D'Souza, D. C., et al. (2021). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia Bulletin, 47(4), 1105-1115. [Link]

  • Szafarz, M., Siwek, A., Starzak, K., Gryboś, A., & Nowak, G. (2017). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 22(10), 1635. [Link]

  • Kafel, R., & Wolak, M. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(14), 7954. [Link]

  • Carretero, M., et al. (2008). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 51(19), 6043-6052. [Link]

  • Tuccinardi, T., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Future Medicinal Chemistry, 11(3), 209-224. [Link]

  • Cioffi, C. L., & Liu, S. (2018). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. ACS Chemical Neuroscience, 9(2), 213-236. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Phenyl(4-phenylpiperazin-1-yl)methanone in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for Phenyl(4-phenylpiperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. We understand that achieving and maintaining the solubility of hydrophobic compounds in aqueous buffers is critical for generating reliable and reproducible data. This document provides in-depth troubleshooting guides, step-by-step protocols, and a foundational understanding of the physicochemical principles at play.

Section 1: Compound Profile & Inherent Solubility Challenges

This compound is a molecule characterized by its significant hydrophobicity, a primary factor contributing to its poor solubility in aqueous media. Its structure contains two phenyl rings, which are nonpolar, and a piperazine core. The presence of the piperazine nitrogen atom, however, provides a key opportunity for solubility enhancement via pH manipulation.

Understanding the physicochemical properties of a compound is the first step in troubleshooting solubility issues.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C₁₇H₁₈N₂O-
Molecular Weight ~266.34 g/mol [1][2]-
Predicted XLogP3 ~2.5[1]A positive LogP value indicates higher lipid solubility than water solubility, predicting poor aqueous solubility.
Predicted pKa ~8.35 (for the protonated piperazine nitrogen)[3]The piperazine moiety is a weak base. At pH values below its pKa, it will become protonated, forming a more soluble cationic salt.[4][5]

The core challenge arises from the molecule's tendency to self-aggregate and precipitate out of polar solvents like water or standard biological buffers (e.g., PBS, TRIS). This guide will walk you through systematic approaches to overcome this limitation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered by researchers.

Q1: Why does my compound immediately precipitate when I add my DMSO stock to the aqueous buffer? A1: This is a classic phenomenon known as "solvent shock" or "crashing out."[6] Your compound is well-dissolved in the 100% organic solvent (like DMSO), but when this concentrated stock is rapidly introduced into the aqueous buffer, the solvent environment changes abruptly. The compound is no longer soluble in the high-water-content medium and immediately precipitates. The solution is to avoid this rapid polarity shift through stepwise dilution or by using a lower final concentration.

Q2: My solution was perfectly clear after preparation, but it became cloudy or showed precipitate after a few hours at room temperature or 4°C. What happened? A2: You likely created a supersaturated, thermodynamically unstable solution.[7] While initial energy input (like vortexing or brief warming) might have forced the compound into solution, it will eventually precipitate out to reach its true equilibrium solubility at that temperature. Factors that can cause this include:

  • Temperature Fluctuations: Solubility often decreases at lower temperatures. A solution made at room temperature may precipitate when stored in a refrigerator.[7]

  • Buffer Interactions: Over time, interactions with salts or other components in complex media can promote precipitation.[8]

  • Concentration: The concentration is simply too high to be maintained in that specific buffer system.

Q3: What is the maximum concentration of an organic co-solvent (like DMSO) that I can use in my experiment? A3: This is highly dependent on the cell line or assay system. For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[9][10] It is imperative to run a "vehicle control" (the same concentration of solvent without your compound) to ensure the solvent itself is not affecting the experimental outcome.[9]

Q4: Can I just heat the buffer to dissolve the compound? A4: Gentle heating can aid in the initial dissolution process. However, this method should be used with caution as it can create a supersaturated solution that is not stable upon cooling to the experimental temperature (e.g., 37°C or room temperature).[7] If the compound precipitates after cooling, the solution is not viable for experiments. This technique is best used to help dissolve the compound in a stock solution before the final dilution into the aqueous buffer.

Section 3: Systematic Troubleshooting Workflow

When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow provides a decision-making framework to guide your optimization process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Precipitation Observed in Aqueous Buffer q1 Is the final concentration absolutely required? start->q1 s1 SUCCESS: Lower the final concentration to achieve solubility. q1->s1 No q2 Can the buffer pH be modified for your experiment? q1->q2 Yes s2 Strategy 2: Perform a pH-solubility profile. Lower the pH to protonate the piperazine nitrogen. q2->s2 Yes q3 Are co-solvents (e.g., DMSO, Ethanol) permissible? q2->q3 No s2_result Solution Stable? s2->s2_result s2_success SUCCESS s2_result->s2_success Yes s2_result->q3 No s3 Strategy 1: Optimize the co-solvent concentration. Keep final % as low as possible. q3->s3 Yes s4 Strategy 3: Use solubilizing excipients like Cyclodextrins or Surfactants. q3->s4 No s3_result Solution Stable? s3->s3_result s3_success SUCCESS s3_result->s3_success Yes s3_result->s4 No

Caption: A decision-making workflow for troubleshooting solubility issues.

Strategy 1: Co-Solvent Optimization

Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11][] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing its solubility.[11]

Common Co-Solvents:

Co-SolventAdvantagesDisadvantages
DMSO Excellent solubilizing power for many compounds.[13]Can be toxic to cells at >0.5%; may interfere with some assays.[9][10]
Ethanol Less toxic than DMSO for many cell lines.Generally a weaker solvent than DMSO for highly hydrophobic compounds.
PEG 400 Low toxicity, commonly used in formulations.Can be viscous; may not be suitable for all applications.

Protocol: Preparing Solutions Using a Co-Solvent

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. This stock should be stored at -20°C or -80°C.[6]

  • Perform an Intermediate Dilution (Critical Step): To avoid solvent shock, do not add the 100% DMSO stock directly to your final buffer. First, create an intermediate dilution in a mix of co-solvent and buffer or in pure cell culture medium.

  • Final Dilution: Add the intermediate dilution to the final aqueous buffer to reach the desired working concentration. The goal is to keep the final DMSO concentration as low as possible, preferably below 0.5%.[9]

  • Verification: After preparation, visually inspect the solution for any signs of precipitation. For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates that may not be visible.[6]

Strategy 2: pH Adjustment

Mechanism: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4][14] this compound contains a basic piperazine nitrogen. In an acidic environment (pH < pKa), this nitrogen will accept a proton (H⁺), forming a positively charged cation. This ionized form is significantly more polar and thus more soluble in water than the neutral form.[5]

G cluster_0 insoluble Neutral Compound (Poorly Soluble in Water) soluble Protonated Cation (More Soluble in Water) insoluble->soluble + H⁺ (Lower pH) soluble->insoluble - H⁺ (Higher pH)

Caption: pH-dependent equilibrium of an ionizable basic compound.

Protocol: Determining an Optimal Buffer pH

  • Select a Buffer System: Choose a buffer system that is effective in the desired pH range (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.7).

  • Prepare a Series of Buffers: Prepare several small volumes of your chosen buffer, adjusting the pH of each aliquot to cover a range (e.g., pH 7.5, 7.0, 6.5, 6.0, 5.5).

  • Test Solubility: Add a small, consistent amount of your concentrated DMSO stock solution to each buffer.

  • Incubate and Observe: Gently mix and allow the solutions to equilibrate for 1-2 hours at the experimental temperature.

  • Assess Solubility: Observe the samples for precipitation. The lowest pH that maintains a clear solution is likely optimal for your experiment. A more quantitative approach involves filtering the solutions and measuring the concentration of the dissolved compound via HPLC-UV.[15]

  • Validate Compatibility: Ensure the optimal pH is compatible with your biological assay and does not affect the activity of enzymes, cells, or receptors.

Strategy 3: Using Solubilizing Excipients

If co-solvents and pH adjustment are not viable or sufficient, specialized excipients can be used. These are often employed in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[16][17]

A. Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][] They can encapsulate hydrophobic guest molecules, like this compound, forming a water-soluble "inclusion complex."[19][20] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[21]

Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add the this compound (either as a powder or from a minimal volume of organic stock) to the cyclodextrin solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. Gentle warming may also be applied.

  • Clarify and Use: Centrifuge or filter the solution to remove any undissolved material. The resulting clear supernatant contains the solubilized compound.

  • Important Note: Like co-solvents, it is crucial to test the effect of the cyclodextrin itself on your assay in a vehicle control experiment.[10]

B. Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[22][23] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble drug molecules, effectively solubilizing them in the aqueous solution.[24]

Common Non-Ionic Surfactants for Biological Assays:

  • Polysorbate 80 (Tween® 80)

  • Poloxamer 188 (Pluronic® F-68)

Protocol: Solubilization with a Surfactant

  • Prepare Surfactant Solution: Prepare a solution of the surfactant (e.g., 0.1% to 1% Tween® 80) in your aqueous buffer. Ensure the concentration is above the surfactant's CMC.

  • Add Compound: Add the this compound to the surfactant solution.

  • Mix and Equilibrate: Vortex thoroughly and allow the solution to equilibrate. Sonication can aid this process.

  • Clarify and Use: Filter the final solution through a 0.22 µm filter to ensure it is free of particulates before use. Always run a surfactant-only vehicle control.

Section 4: Advanced Considerations & Best Practices
  • Kinetic vs. Thermodynamic Solubility: Many high-throughput screening assays measure kinetic solubility, which is determined after a short incubation following the addition of a DMSO stock to a buffer.[15] This often results in a higher, supersaturated value. Thermodynamic solubility is the true equilibrium state, measured after agitating excess solid in a buffer for an extended period (24-48 hours).[15] Be aware of which type of solubility is relevant for your experiment's duration.

  • Stock Solution Stability: Always store concentrated organic stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

  • Final Verification: The ultimate test of solubility is a clear solution that remains stable under the final experimental conditions for the entire duration of the assay. Always perform a final visual inspection before use.

We trust this guide will empower you to successfully overcome the solubility challenges associated with this compound. For further assistance, please do not hesitate to contact our technical support team.

References
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed Central (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • PubChem (NIH). (n.d.). Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubChem (NIH). (n.d.). Phenyl(4-piperazin-1-ylphenyl)methanone.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Isoderrone Precipitation in Aqueous Buffers.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Khan Academy. (n.d.). pH and solubility.
  • University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • Santa Cruz Biotechnology. (n.d.). Phenyl-(4-piperazin-1-yl-phenyl)-methanone.
  • Guidechem. (n.d.). (4-FLUORO-PHENYL)-PIPERAZIN-1-YL-METHANONE 102391-98-0 wiki.
  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.

Sources

Optimization of Phenyl(4-phenylpiperazin-1-yl)methanone concentration to minimize cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Concentration and Minimizing Cytotoxicity for Researchers

Welcome to the technical support center for Phenyl(4-phenylpiperazin-1-yl)methanone and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with the in-depth technical and practical insights needed to successfully integrate this compound into your research. The goal is to help you establish robust experimental designs that maximize the compound's desired biological effects while rigorously controlling for and minimizing off-target cytotoxicity.

This guide moves from foundational questions to detailed troubleshooting and standardized protocols. Every recommendation is grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with a new compound.

Q1: What is this compound and what are its potential mechanisms of action?

This compound is a chemical scaffold from which numerous derivatives are synthesized for various biological applications.[1] While the parent compound itself is a research chemical, its derivatives have been investigated for a range of activities, including:

  • Monoacylglycerol Lipase (MAGL) Inhibition: Certain derivatives act as reversible inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL can have therapeutic potential in neurodegenerative diseases and cancer.[2]

  • Ceramide Metabolism Modulation: The core structure is related to compounds that can inhibit enzymes involved in ceramide metabolism, such as ceramide synthases (CerS).[3][4] Ceramides are pro-apoptotic lipids, and disrupting their metabolism can significantly impact cell fate, including inducing cell cycle arrest and apoptosis.[3][5]

  • Neuroprotection and Anticonvulsant Activity: Other derivatives have shown neuroprotective properties against β-amyloid-induced toxicity or have been explored for anticonvulsant effects.[6][7][8][9]

Given this diversity, the cytotoxic potential of any specific derivative is intrinsically linked to its primary target and off-target activities. It is crucial to determine this empirically for your specific compound and cellular model.

Q2: What is a recommended starting concentration range for my cytotoxicity experiments?

The potency of bioactive compounds can span from picomolar to high micromolar ranges, depending on the cell line and target.[10] Therefore, a universal starting concentration does not exist. The most rigorous approach is to perform an initial dose-ranging study using a broad range of concentrations spaced logarithmically.

A common strategy is to test concentrations over several orders of magnitude, for example, from 10 nM to 100 µM, using 10-fold dilutions (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[10] This initial screen will identify the active range, which can then be investigated with a finer resolution (e.g., 2- or 3-fold dilutions) to accurately determine the IC50 (half-maximal inhibitory concentration).[10]

Q3: What are the common signs of cytotoxicity I should look for?

Cytotoxicity can manifest through various cellular changes. It is best practice to use a combination of morphological and quantitative assessments:

  • Morphological Changes: Observe cells under a microscope for qualitative signs of distress, such as rounding, detachment from the culture plate (for adherent cells), membrane blebbing, and the appearance of apoptotic bodies.

  • Quantitative Assays: Employ validated assays to measure specific cellular parameters. Common choices include:

    • Metabolic Assays (e.g., MTT, WST-1): Measure the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells.[11]

    • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Measure the release of intracellular components (like lactate dehydrogenase) or the uptake of dyes by non-viable cells, indicating compromised plasma membranes.[12]

Q4: How should I prepare, store, and handle the compound in my experiments?

Proper handling is critical for reproducible results.

  • Solubility: this compound and its derivatives are typically soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the highest volume of DMSO used for your compound dilutions. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[13]

  • Precipitation: When diluting the DMSO stock into your aqueous culture medium, visually inspect for any signs of precipitation or cloudiness. Compound precipitation will lead to an inaccurate effective concentration.[14] If this occurs, you may need to lower the working concentration or explore alternative solubilization strategies.

  • Stability: Be aware that compounds can be unstable in culture media due to chemical or enzymatic degradation, especially when serum is present.[14] For long-term experiments (e.g., >24 hours), it is advisable to assess the compound's stability in your specific medium over the course of the experiment.[14]

Q5: How can I distinguish between apoptosis and necrosis induced by the compound?

Distinguishing between these two modes of cell death is crucial for mechanistic understanding. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled form of cell death resulting from acute injury.[15]

The gold-standard method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry .[15]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled (e.g., with FITC). PI is a fluorescent dye that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes to stain the DNA.[15]

  • Interpretation: This dual staining allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

    • Primary necrotic cells: Can be Annexin V-negative and PI-positive (though distinguishing from late apoptosis can be complex).[17][18]

While flow cytometry is quantitative, it's always good practice to confirm findings with morphological techniques like fluorescence microscopy.[17]

Part 2: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. "Edge Effect": Increased evaporation in the outer wells of a microplate.[11] 3. Compound Precipitation: Poor solubility at working concentrations.[14] 4. Pipetting Errors: Inaccurate liquid handling.1. Ensure you have a homogenous single-cell suspension before plating. Mix gently between pipetting. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.[11] 3. Check solubility limits. Ensure the compound is well-mixed in the medium before adding it to cells.[13] 4. Use calibrated pipettes. For 96-well plates, consider using a multi-channel pipette for consistency.[19]
High Cytotoxicity in Vehicle Control 1. Solvent Toxicity: DMSO concentration is too high (typically >0.5%).[13] 2. Contamination: Bacterial, fungal, or mycoplasma contamination. 3. Poor Cell Health: Cells are over-confluent, have a high passage number, or were stressed during handling.1. Perform a dose-response with your solvent (e.g., DMSO) alone to determine its toxic threshold for your specific cell line. Keep final concentration below this limit. 2. Visually inspect cultures for microbial contamination. Routinely test for mycoplasma. 3. Use cells in the logarithmic growth phase and maintain a consistent passaging schedule.[13]
No Clear Dose-Response Curve 1. Incorrect Concentration Range: The selected concentrations are too high (all cells die) or too low (no effect). 2. Compound Instability: The compound degrades over the incubation period.[14] 3. Insufficient Incubation Time: The time point chosen is too early to observe a cytotoxic effect. 4. Cell Seeding Density: Too many cells can lead to over-confluency and reagent limitation, while too few can result in a low signal.[13]1. Re-run the experiment using a much broader, logarithmically spaced concentration range.[10] 2. Assess compound stability in your culture medium over the experimental duration using an analytical method like HPLC.[14] 3. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration. 4. Optimize cell seeding density for your specific cell line and assay duration to ensure cells remain in a logarithmic growth phase.[11]
Low Absorbance/Fluorescence Signal 1. Low Cell Number: Insufficient cells were seeded. 2. Short Assay Incubation: Insufficient time for the assay reaction (e.g., formazan formation in MTT assay). 3. Reagent Issues: Reagents are expired, improperly stored, or were prepared incorrectly.1. Increase the cell seeding density. Perform a titration to find the optimal number.[13] 2. Increase the incubation time with the assay reagent; optimize this with a time-course experiment.[11] 3. Prepare fresh reagents. Ensure proper storage conditions (e.g., MTT reagent is light-sensitive).[11]

Part 3: Key Experimental Protocols

Here are step-by-step protocols for essential experiments. These should be adapted to your specific cell line and laboratory conditions.

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol measures metabolic activity as an indicator of cell viability.[20]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and calculate the required volume for your desired seeding density (e.g., 5,000-10,000 adherent cells/well in a 96-well plate).[11]

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells.

    • Incubate the plate for 24 hours (or until cells are well-adhered and growing) at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare 2X serial dilutions of this compound in complete growth medium. Also prepare a 2X vehicle control (e.g., 0.2% DMSO if the final concentration will be 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for your desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media + MTT + solubilizer) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining

This protocol is for flow cytometric analysis.[15]

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with your compound (and controls) for the desired time.

    • Harvest all cells, including the supernatant (which contains floating apoptotic/necrotic cells) and the adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS, centrifuging between washes.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting a 10X stock with distilled water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.

    • Acquire data and quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Part 4: Visualizations

Experimental and logical Workflows

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Mechanism of Action A Broad Dose-Response (e.g., 10 nM - 100 µM) B Select Optimal Duration (Time-Course: 24, 48, 72h) A->B C Narrow Dose-Response (2-fold dilutions around active range) B->C Identifies active range D Perform MTT/LDH Assay C->D E Calculate IC50 Value D->E F Treat cells at IC50 and 2x IC50 E->F Informs mechanistic studies G Annexin V / PI Staining F->G H Flow Cytometry Analysis G->H I Distinguish Apoptosis vs. Necrosis H->I

Caption: Workflow for Cytotoxicity Optimization.

G start Stained Cell Population quadrants Q1: Annexin V (+) / PI (+) Q2: Annexin V (+) / PI (-) Q3: Annexin V (-) / PI (-) Q4: Annexin V (-) / PI (+) start->quadrants result1 Late Apoptotic / Necrotic Cells quadrants:q1->result1 result2 Early Apoptotic Cells quadrants:q2->result2 result3 Live Cells quadrants:q3->result3 result4 Necrotic Cells (Membrane damage) quadrants:q4->result4

Caption: Interpreting Annexin V / PI Staining Results.

G Compound This compound Derivative Target Ceramide Synthase (CerS) or MAGL Compound->Target Inhibition Ceramide Increased Cellular Ceramide Levels Target->Ceramide Leads to Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: Potential Pro-Apoptotic Mechanism of Action.

References

  • Zamai, L., et al. (1997). Apoptosis vs Necrosis. Cytometry, 27, 1-20.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
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  • PubChem. (n.d.). Phenyl(4-piperazin-1-ylphenyl)methanone. CID 1519739. Available at: [Link]

  • PubChem. (n.d.). Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone. CID 153882277. Available at: [Link]

  • Kaminski, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(6), 1565-1581. Available at: [Link]

  • Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(11), 2563. Available at: [Link]

  • Watanabe, N., et al. (2003). 4-(4-alkylpiperazin-1-yl)phenyl Group: A Novel Class of Basic Side Chains for Selective Estrogen Receptor Modulators. Bioorganic & Medicinal Chemistry Letters, 13(24), 4317-4320. Available at: [Link]

Sources

Addressing off-target effects of Phenyl(4-phenylpiperazin-1-yl)methanone in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing compounds based on the Phenyl(4-phenylpiperazin-1-yl)methanone scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential for off-target effects in cellular assays. Our goal is to equip you with the experimental strategies needed to ensure the integrity and translational relevance of your research.

Introduction: The "Privileged Scaffold" Dilemma

This guide is designed to help you navigate this challenge by providing a logical framework for identifying, understanding, and mitigating off-target effects associated with your specific phenylpiperazine-based compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a potent effect in my primary cell-based assay. How can I be sure it's due to my intended target and not an off-target effect?

A1: This is a crucial question in pharmacology. A single potent result is only the first step. True validation requires a multi-pronged approach to build a solid case for on-target activity. Off-target effects are a common mechanism of action for many compounds, even those in clinical trials, making rigorous validation essential.[11]

Here are the key pillars of validation:

  • Confirm Target Engagement in Cells: Does your compound actually bind to the intended target inside the cell at the concentrations you're using?

  • Establish Phenotype-Target Link: Can you prove that the cellular phenotype you observe is a direct consequence of modulating your intended target?

  • Rule Out Non-Specific Effects: Can you demonstrate that the effect is not due to general cytotoxicity or an interaction with a common, unrelated pathway?

The subsequent sections in this guide will provide detailed protocols and strategies to address each of these points.

Q2: What are the most common reasons for off-target effects with phenylpiperazine-based compounds?

A2: Off-target effects can stem from several factors:[7][8]

  • Structural Similarity: The phenylpiperazine scaffold can fit into binding pockets of multiple proteins, especially those that bind biogenic amines (e.g., GPCRs, ion channels). For instance, various derivatives have shown affinity for dopamine and serotonin receptors.[12]

  • High Compound Concentration: Using concentrations significantly above the compound's dissociation constant (Kd) for its intended target dramatically increases the likelihood of binding to lower-affinity off-target proteins.[7][8] This is why establishing a clear dose-response relationship is critical.

  • Compound Promiscuity: Some chemical structures are inherently more prone to interacting with multiple proteins. The phenylpiperazine moiety is a well-known example of such a scaffold.

  • Cellular Context: The specific proteins expressed in your chosen cell line will determine the potential off-target landscape. A compound might be highly specific in one cell line but show significant off-target effects in another that expresses a susceptible off-target protein at high levels.

Q3: My compound shows cytotoxicity at concentrations close to its effective concentration (EC₅₀). What does this mean?

A3: This is a red flag that requires immediate investigation. It could indicate several possibilities:

  • On-Target Toxicity: The intended biological process is essential for cell survival, and its inhibition is inherently toxic.

  • Off-Target Toxicity: The compound is hitting one or more off-targets that are critical for cell viability. This is a common reason for the failure of drug candidates in preclinical development.[10]

  • Non-Specific Cytotoxicity: The compound may be physically disrupting cellular membranes or causing mitochondrial dysfunction at higher concentrations. For example, some piperazine derivatives have been shown to affect mitochondrial function.[1]

You must deconvolute these possibilities. A critical first step is to run a cytotoxicity assay in parallel with your functional assays (see Protocol 1). If the therapeutic window (the concentration range between the desired effect and the onset of toxicity) is narrow, interpreting your data will be challenging.

Part 2: Troubleshooting & Experimental Workflows

Workflow 1: Initial Hit Validation and Off-Target Assessment

This workflow outlines the essential first steps after identifying a "hit" in a primary screen.

Hit_Validation_Workflow A Primary Hit Identified (e.g., Potent EC₅₀ in functional assay) B Step 1: Confirm Structure & Purity (LC-MS, NMR) A->B C Step 2: Dose-Response & Cytotoxicity (Determine EC₅₀ and CC₅₀ in parallel) B->C D Is Therapeutic Index (CC₅₀/EC₅₀) > 10? C->D E Step 3: Orthogonal Assay Validation (Confirm phenotype with a different assay) D->E Yes I High risk of off-target or non-specific toxicity. Re-evaluate or re-design compound. D->I No F Step 4: Target Engagement Assay (e.g., CETSA, NanoBRET) E->F G Does compound engage target at relevant concentrations? F->G H High Confidence in On-Target Effect Proceed to further studies G->H Yes J Phenotype may be off-target. Proceed to deconvolution (Workflow 2). G->J No

Caption: Workflow for the initial validation of a primary screening hit.

Workflow 2: Deconvoluting On-Target vs. Off-Target Phenotypes

This workflow is for situations where target engagement is weak or the phenotype is suspect.

Deconvolution_Workflow Start Suspected Off-Target Effect (From Workflow 1 or other data) A Approach 1: Genetic Validation (siRNA/shRNA or CRISPR Knockout/Knockdown of intended target) Start->A E Approach 2: Chemical Controls (Synthesize and test a structurally similar, inactive analog) Start->E B Does target KO/KD ablate the compound's effect? A->B C On-Target Effect Confirmed B->C Yes D Off-Target Effect is Likely (Phenotype is independent of intended target) B->D No G Approach 3: Target Identification (Affinity Chromatography, DARTS, Photo-affinity labeling) D->G F Does the inactive analog fail to produce the phenotype? E->F F->C Yes F->D No H Identify Novel Binding Partners G->H

Caption: Experimental workflow to differentiate on-target from off-target cellular effects.

Part 3: Key Experimental Protocols

Protocol 1: Concurrent Cytotoxicity Assessment (MTS Assay)

Rationale: It is essential to assess cytotoxicity in the same cell line and under the same conditions (e.g., incubation time, serum concentration) as your primary functional assay. This allows for a direct comparison of the therapeutic index.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at a density determined to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration serial dilution of your compound in the appropriate cell culture medium. Also include a "vehicle control" (e.g., DMSO) and a "maximum toxicity" control (e.g., 10% DMSO or a known cytotoxic agent).

  • Dosing: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. You should now have your final 1x concentrations.

  • Incubation: Incubate the plate for the same duration as your primary functional assay.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the metabolic activity of your cell line.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Normalize the data: (Absorbance of treated well - Absorbance of max toxicity well) / (Absorbance of vehicle control well - Absorbance of max toxicity well) * 100.

    • Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

ParameterDescriptionExample Value
EC₅₀ 50% effective concentration in functional assay1.5 µM
CC₅₀ 50% cytotoxic concentration35 µM
Therapeutic Index CC₅₀ / EC₅₀23.3

Interpretation: A therapeutic index >10 is generally considered a good starting point, indicating a reasonable window between the desired effect and overt toxicity.

Protocol 2: Target Validation with siRNA-mediated Knockdown

Rationale: This is a cornerstone experiment to link your compound's activity to your intended target.[9] If the compound's effect is diminished when the target protein is depleted, it strongly supports an on-target mechanism.

Methodology:

  • siRNA Selection: Use at least two independent, validated siRNAs for your target protein to control for off-target effects of the siRNA itself. Include a non-targeting (scramble) siRNA control.

  • Transfection:

    • Plate cells so they will be 30-50% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to your preferred transfection reagent's protocol (e.g., Lipofectamine™ RNAiMAX).

    • Add the complexes to the cells and incubate for 24-72 hours. The optimal time depends on the turnover rate of your target protein.

  • Verification of Knockdown:

    • After the incubation period, lyse a parallel set of wells to assess knockdown efficiency via Western Blot or qPCR. A knockdown of >70% is desirable.

  • Functional Assay:

    • At the optimal knockdown time point, treat the cells (both scramble control and target knockdown) with your compound at its EC₅₀ and at least two other concentrations.

    • Perform your primary functional assay.

  • Analysis: Compare the compound's effect in the scramble-transfected cells versus the target-knockdown cells.

ConditionCompound Response (Normalized)Interpretation
Scramble siRNA + Vehicle0%Baseline
Scramble siRNA + Compound100%Full on-target effect
Target siRNA + Vehicle5%Minimal effect of KD alone
Target siRNA + Compound25%Significantly reduced effect

Interpretation: A significant rightward shift in the EC₅₀ or a dramatic reduction in the maximum effect in the knockdown cells provides strong evidence for an on-target mechanism. If the compound's effect is unchanged, it is likely acting through an off-target pathway.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment without requiring any modification to the compound.[13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with your compound at various concentrations and a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble fraction, containing the non-denatured proteins, is collected.

  • Detection: Analyze the amount of your target protein remaining in the soluble fraction by Western Blot or other protein detection methods.

  • Analysis:

    • Melt Curve: For each compound concentration, plot the amount of soluble target protein against the temperature. The curve will shift to the right in the presence of a stabilizing ligand.

    • Isothermal Dose-Response: Select a temperature that shows a significant difference between the vehicle and a high concentration of the compound. Then, perform the experiment at this single temperature while varying the compound concentration. This will generate a dose-response curve for target engagement.

Interpretation: A concentration-dependent increase in the thermal stability of your target protein is direct evidence of compound binding in the cellular milieu. This allows you to correlate the concentrations needed for target engagement with those required for the functional cellular response.

References

  • Hassan, R., et al. (2020). Enhanced efficacy of mesothelin-targeted immunotoxin LMB-100 and anti–PD-1 antibody in patients with mesothelioma and mouse tumor models. Science Translational Medicine. [Link]

  • MacDonald, M. L., et al. (2019). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Piazzi, L., et al. (2008). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Chem Help ASAP. (2020). off-target effects. YouTube. [Link]

  • MassiveBio. (2026). Off Target Effect. MassiveBio. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Lin, W. T., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. [Link]

  • Creative Diagnostics. (2025). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Obłak, E., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. [Link]

  • Obniska, J., et al. (2006). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Kaminski, K., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-diones. Il Farmaco. [Link]

  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. [Link]

Sources

Identification and characterization of Phenyl(4-phenylpiperazin-1-yl)methanone degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of Phenyl(4-phenylpiperazin-1-yl)methanone degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for navigating the complexities of stability testing and impurity analysis for this molecule.

Introduction

This compound is a compound of interest, and like many pharmaceuticals, its stability is a critical quality attribute. Understanding how it degrades under various stress conditions is paramount for developing stable formulations, ensuring patient safety, and meeting regulatory requirements. This guide offers a structured approach to forced degradation studies, analytical method development, and the structural elucidation of potential degradation products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the stability analysis of this compound.

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, which features an amide (methanone) linkage and a piperazine ring, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This would be a primary focus of any forced degradation study.[1]

  • Oxidation: The piperazine ring, specifically the nitrogen atoms, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[1]

Q2: My this compound compound shows poor UV absorbance in HPLC. How can I improve detection?

A2: This is a common issue with piperazine derivatives, as the core structure may lack a strong chromophore.[2] Consider the following strategies:

  • Use a low wavelength for detection: Investigate detection at lower UV wavelengths (e.g., 210-230 nm) where the amide bond may provide some absorbance.

  • Chemical Derivatization: For sensitive quantification, especially of trace degradants, derivatization is a powerful technique. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine in the piperazine ring to form a stable, highly UV-active product.[2][3][4]

  • Employ a Universal Detector: If derivatization is not feasible, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with your HPLC system.

  • Switch to Mass Spectrometry (MS) Detection: LC-MS is the most definitive solution, offering high sensitivity and selectivity without the need for a chromophore.

Q3: What are the recommended starting conditions for a forced degradation study on this molecule?

A3: Forced degradation studies, or stress testing, are crucial for understanding the chemical behavior of a drug substance.[5] A systematic approach is recommended, exposing the compound to various stress conditions as outlined by ICH guidelines.[6]

Stress ConditionRecommended Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, incubated at 60°C.[1]
Base Hydrolysis 0.1 M NaOH, incubated at 60°C.[1][6]
Oxidation 3% H₂O₂, stored at room temperature.[1][7]
Thermal Solid drug substance exposed to dry heat (e.g., 80°C).[1]
Photolytic Expose a solution to UV and visible light in a photostability chamber as per ICH Q1B guidelines.[1][5]

Note: The goal is to achieve 5-20% degradation of the parent compound.[8] Time points for sampling should be adjusted accordingly (e.g., 2, 6, 12, 24 hours).

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting HPLC Method Development

Problem: Poor peak shape (tailing or fronting) for the parent compound and its degradants.

  • Probable Cause 1: Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the piperazine moiety can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.

    • Solution:

      • Use a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity and may reduce these secondary interactions.[7][9]

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) will protonate the piperazine nitrogens, which can improve peak shape.

      • Add a Competing Base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can mask the active silanol sites.

  • Probable Cause 2: Inappropriate Mobile Phase Composition.

    • Solution: Ensure your mobile phase has sufficient organic solvent (acetonitrile or methanol) to elute the compounds effectively. If using a buffer, ensure it is fully dissolved and compatible with your organic phase.

Problem: Co-elution of degradation products.

  • Probable Cause: Insufficient Chromatographic Resolution.

    • Solution:

      • Optimize the Gradient: If using a gradient method, make the slope shallower in the region where the impurities elute. This will increase the separation time between peaks.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

      • Evaluate Different Stationary Phases: As mentioned, a phenyl-hexyl or a C8 column may provide a different elution profile compared to a C18 column.

Troubleshooting LC-MS Analysis

Problem: No molecular ion ([M+H]⁺) is observed for a suspected degradation product.

  • Probable Cause 1: In-source Fragmentation. The molecule may be unstable and fragmenting within the ion source of the mass spectrometer before it can be detected.[1]

    • Solution:

      • Reduce Fragmentation Voltage: Lower the fragmentor or cone voltage to decrease the energy in the ion source.

      • Optimize ESI Source Parameters: Adjust the nebulizer gas pressure and drying gas temperature and flow rate.

  • Probable Cause 2: Poor Ionization. The degradation product may not ionize efficiently under the current conditions.

    • Solution:

      • Confirm Positive Ion Mode: Given the basic nitrogens, positive electrospray ionization (ESI+) is the logical choice.[1]

      • Optimize Mobile Phase Additives: Ensure a volatile acid like formic acid (0.1%) is present in the mobile phase to promote protonation.[1]

      • Consider APCI: If ESI is not effective, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for some molecules.

Part 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol provides a standardized workflow for stress testing this compound.

  • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Sample Preparation: For each condition (acid, base, oxidative), mix the stock solution with the stressor. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.1 M HCl.[1]

  • Incubation: Incubate the stressed samples as described in the FAQ table. Include a control sample (drug substance in solvent) stored under ambient conditions.

  • Time-Point Sampling: Withdraw aliquots at predefined intervals (e.g., 2, 6, 12, 24 hours).

  • Neutralization (for Acid/Base Hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively (e.g., neutralize the HCl sample with 0.1 M NaOH).[1]

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method.

Workflow for Identification of an Unknown Degradation Product

The following diagram illustrates a systematic approach to identifying and characterizing an unknown degradation product.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Unambiguous Confirmation A Perform Forced Degradation Study B Analyze by HPLC-PDA/MS A->B C Identify Degradation Peaks (Compare stressed vs. control) B->C D Obtain Molecular Weight (MS) & UV Spectrum (PDA) C->D E Perform High-Resolution MS (e.g., Q-TOF) to determine elemental composition D->E Unknown Peak Detected F Conduct MS/MS Fragmentation Studies to identify key structural fragments E->F G Propose Putative Structures F->G H Isolate Degradation Product (e.g., by Preparative LC) G->H Structure Proposed I Perform NMR Spectroscopy (1H, 13C, 2D-NMR) H->I J Confirm Structure I->J

Caption: Workflow for the identification of unknown degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural identification of impurities.[10][11] When combined with separation techniques, its analytical power is significantly enhanced.[11][12] Liquid-state NMR is particularly useful for studying the structure of impurities separated from drug products during stability studies.[13] A combination of mass spectrometry and NMR data provides a comprehensive understanding of drug degradation mixtures.[14]

References

  • Conicet. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • PubMed. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • NIH. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide.
  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Oxford Academic. A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MS n and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • PMC - PubMed Central. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach.
  • ResearchGate. A mechanistic explanation on degradation behavior of flibanserin for identification and characterization of its potential degradants using LC-DAD/ESI/APCI-Q-TOF-MS/MS.
  • IJPSR. (2020). Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020.
  • Benchchem. Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo_pFMG59wtlMkPJIbrnUf5opADKYfwCq9uuGlQRiVd8sWAhP09y5q3-WWZ0gl17IiLoWOO0nVbI8iDekffkGFaV2riqH8RAMdAM5kBoEN6374Zy9M481wWQSIv3YFUH2n-m4QlLDMc9-w3jljdPN9qmeAIg0IsegMiIpdY2pQvEmElYj5SQgb5vdZ8X04H2PAcIhx8YRBHntIWd6ReaQ3aJhOLUijnqxDQNYL6kX52OnR7taQDK9-t_aFRl71kTsv_3oupWw=
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Santa Cruz Biotechnology. Phenyl-(4-piperazin-1-yl-phenyl)-methanone | SCBT.
  • Semantic Scholar. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru.
  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy.
  • PMC - NIH. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
  • Sigma-Aldrich. 4-PHENYL-PIPERAZIN-1-YL)-METHANONE AldrichCPR.
  • PubMed. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

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Technical Support Center: Enhancing the Bioavailability of Phenyl(4-phenylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(4-phenylpiperazin-1-yl)methanone, also known as 1-Benzoyl-4-phenylpiperazine, is a compound of interest in various research fields. A common hurdle in the preclinical development of molecules like this is achieving adequate and consistent systemic exposure in in vivo models. Based on its chemical structure (CAS 18907-52-3), the compound is predicted to be lipophilic, a characteristic often associated with poor aqueous solubility.[1] This inherent property can lead to low oral bioavailability, hindering the translation of promising in vitro results into in vivo efficacy.

This technical guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to assist researchers in overcoming bioavailability challenges with this compound and similar lipophilic compounds. Our goal is to provide not just methods, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

FAQ 1: Initial Assessment & Pre-formulation

Question: My initial in vivo study with this compound, dosed as a simple suspension, showed very low and highly variable plasma concentrations. What's the first step?

Answer: This is a classic sign of solubility-limited absorption. Before exploring complex formulations, you must perform a basic pre-formulation assessment to quantify the problem. The first step is to understand the compound's fundamental physicochemical properties.

The high variability you're observing is likely due to inconsistent wetting and dissolution of the drug particles in the gastrointestinal (GI) tract of individual animals. A simple suspension relies on the drug dissolving in the GI fluids, and for a poorly soluble compound, this process is slow and erratic.

Protocol 1: Rapid Solubility Screening

Objective: To determine the saturation solubility of this compound in a panel of common, generally recognized as safe (GRAS) excipients. This data is crucial for selecting a suitable formulation strategy.

Methodology:

  • Excipient Selection: Choose a range of lipids, surfactants, and co-solvents. (See Table 1 for examples).

  • Sample Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of each excipient in a glass vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator or on a rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved drug.

  • Quantification: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the aliquot with a suitable organic solvent (e.g., methanol or acetonitrile) and analyze the drug concentration using a validated analytical method like HPLC-UV or LC-MS/MS.

Data Presentation:

| Table 1: Example Solubility Screening Data for a Lipophilic Compound | | :--- | :--- | :--- | | Excipient Class | Excipient Example | Approx. Solubility (mg/mL) | | Long-Chain Triglycerides (Oils) | Sesame Oil | 15 | | | Corn Oil | 12 | | Medium-Chain Triglycerides (Oils) | Capmul® MCM | > 50 | | Surfactants (Water-soluble) | Kolliphor® RH 40 | > 100 | | | Tween® 80 | 85 | | Surfactants (Water-insoluble) | Capryol® 90 | 45 | | Co-solvents | Propylene Glycol | 25 | | | PEG 400 | 30 | | Aqueous Buffer | Phosphate Buffered Saline (pH 7.4) | < 0.01 |

This is example data and must be experimentally determined for your specific compound.

FAQ 2: Choosing the Right Formulation Strategy

Question: The solubility screening confirms my compound is poorly soluble in water but has good solubility in lipids and surfactants. What is the best formulation strategy?

Answer: Your data strongly suggests that a Lipid-Based Formulation (LBF) is an excellent starting point. LBFs are designed to present the drug to the GI tract in a pre-dissolved state, bypassing the slow and variable dissolution step that limits the absorption of suspensions.[2]

The Lipid Formulation Classification System (LFCS) provides a framework for categorizing LBFs and predicting their in vivo behavior.[3][4]

| Table 2: The Lipid Formulation Classification System (LFCS) | | :--- | :--- | :--- | :--- | | Type | Composition | Dispersion Behavior | Best For | | I | Oils only (e.g., corn oil) | Does not disperse; requires digestion. | Highly lipophilic drugs (Log P > 5), high dose. | | II | Oils and water-insoluble surfactants (HLB < 12) | Forms coarse emulsions (Self-Emulsifying DDS - SEDDS). | Lipophilic drugs, moderate dose. | | III | Oils, water-soluble surfactants (HLB > 12), and co-solvents | Forms fine emulsions or microemulsions (Self-Microemulsifying DDS - SMEDDS).[5] | Broad range of lipophilic drugs. Good starting point. | | IV | Water-soluble surfactants and co-solvents (oil-free) | Forms micelles. | Drugs with moderate lipophilicity. |

Expert Insight: For a discovery-stage compound like this compound, a Type II or Type III formulation is often the most practical and effective choice. These systems, known as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are relatively simple to prepare and can significantly enhance bioavailability.[6][7]

Visualization: Formulation Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate formulation strategy based on initial screening data.

G cluster_0 Pre-formulation Assessment cluster_1 Decision Point cluster_2 Formulation Path A Poor in vivo exposure (low, variable) B Perform Solubility Screen (Aqueous vs. Organic/Lipid) A->B C Solubility Profile? B->C D High Lipid/Surfactant Solubility C->D Lipophilic E Low Lipid/Surfactant Solubility C->E Non-lipophilic F Develop Lipid-Based Formulation (e.g., SEDDS/SMEDDS) D->F G Consider Alternative Strategies (e.g., Amorphous Solid Dispersion, Nanocrystals) E->G

Caption: Workflow for selecting a bioavailability enhancement strategy.

FAQ 3: Practical Formulation & Characterization

Question: Can you provide a simple, step-by-step protocol for preparing a Type III SMEDDS for a mouse oral gavage study?

Answer: Certainly. This protocol outlines the preparation of a robust SMEDDS formulation. The goal is to create a clear, homogenous pre-concentrate that spontaneously forms a microemulsion upon contact with aqueous media.

Protocol 2: Preparation and Characterization of a SMEDDS Formulation

Objective: To formulate this compound into a liquid SMEDDS pre-concentrate suitable for oral dosing in rodents.

Materials:

  • Oil: Capmul® MCM (Medium-chain mono- and diglycerides)

  • Surfactant: Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil)

  • Co-solvent: Propylene Glycol

  • This compound

  • Glass vials, magnetic stirrer, analytical balance.

Methodology:

  • Determine Drug Loading: Based on your solubility screen (Protocol 1), calculate the maximum drug concentration that can be dissolved in the final formulation. Aim for 70-80% of saturation to prevent precipitation.

  • Prepare the Vehicle: In a glass vial, combine the excipients. A good starting ratio for a Type III SMEDDS is 30% Oil : 50% Surfactant : 20% Co-solvent (by weight).[8]

    • Example: For 10 g of vehicle, combine 3 g Capmul MCM, 5 g Kolliphor RH 40, and 2 g Propylene Glycol.

  • Mix Excipients: Gently warm the mixture (to ~40°C) and stir with a magnetic stirrer until a clear, homogenous solution is formed.

  • Dissolve the Drug: Slowly add the pre-weighed this compound to the vehicle while stirring. Continue stirring until the drug is fully dissolved. The final product should be a clear, slightly viscous liquid.

  • Characterization - Self-Emulsification Test:

    • Add 100 µL of the drug-loaded SMEDDS pre-concentrate to 100 mL of distilled water in a beaker with gentle stirring.

    • Success Criteria: The formulation should rapidly disperse (< 1-2 minutes) to form a clear or slightly bluish, translucent microemulsion with no visible drug precipitation.[6]

  • Characterization - Droplet Size Analysis (Optional but Recommended):

    • Dilute the resulting microemulsion and measure the droplet size using a dynamic light scattering (DLS) instrument.

    • Success Criteria: A mean droplet size of < 200 nm is typically desired for SMEDDS.[5]

FAQ 4: Troubleshooting In Vivo Experiments

Question: I used a SMEDDS formulation, and while the average exposure improved, I still see significant variability between animals. What are the common pitfalls?

Answer: This is a frequent challenge. Once you have a good formulation, variability often stems from the experimental procedure itself or unforeseen interactions within the GI tract.

Visualization: Troubleshooting In Vivo Variability

G cluster_legend *SGF: Simulated Gastric Fluid Problem {High In Vivo Variability | Problem} Causes Formulation Issues Dosing Technique Animal Physiology Problem->Causes Solutions Drug precipitation in stomach (low pH) Test in SGF* Inaccurate volume delivery Gavage technique refinement Food effects Standardize fasting period Causes->Solutions Causes:f0->Solutions:s0 Causes:f1->Solutions:s1 Causes:f2->Solutions:s2 l1

Caption: Common causes and solutions for in vivo variability.

Troubleshooting Guide:

  • Issue: Inconsistent Dosing Technique

    • Cause: Oral gavage is a technical skill. Inconsistent insertion depth, accidental administration into the trachea, or stress-induced regurgitation can lead to dose variation.[9][10]

    • Solution:

      • Training: Ensure all personnel are thoroughly trained and proficient in the technique. Use of flexible plastic feeding tubes can reduce the risk of esophageal trauma.[9]

      • Verification: Pre-measure the gavage needle length against each animal (from the mouth to the last rib) to ensure proper stomach placement.[11]

      • Observation: Monitor animals for 5-10 minutes post-dosing for any signs of distress or fluid from the nose, which could indicate improper administration.[12]

  • Issue: Formulation Instability in the Stomach

    • Cause: Your SMEDDS may be stable in water but can "crash" or precipitate in the highly acidic environment of the stomach before it can be emulsified and passed to the intestine for absorption.

    • Solution: In Vitro Digestion/Dispersion Testing

      • Perform a dispersion test in Simulated Gastric Fluid (SGF, pH ~1.2). Observe for any signs of drug precipitation.

      • For LBFs, an in vitro lipolysis test is the gold standard.[13][14] This test simulates the digestion of the lipid formulation by pancreatic enzymes in the small intestine. It assesses whether your drug remains in the solubilized aqueous phase during digestion, which is critical for absorption.[15][16] A successful formulation will maintain the drug in solution throughout the lipolysis process.

  • Issue: Physiological Variability (Food Effects)

    • Cause: The presence of food in the GI tract can drastically alter drug absorption by changing pH, gastric emptying time, and bile salt secretion.

    • Solution:

      • Standardize Fasting: For discovery studies, a consistent fasting period (e.g., 4-6 hours for mice) is recommended to minimize this source of variability. Ensure free access to water.

      • Consider Fed State Studies: If your drug will ultimately be administered to humans without food restrictions, a fed-state study may be necessary later in development, but it's best to first establish a consistent baseline in the fasted state.

By systematically addressing these potential issues, you can significantly improve the consistency and reliability of your in vivo data, leading to a more accurate assessment of your compound's therapeutic potential.

References

  • LFCS Consortium. (n.d.). Lipid Formulation Classification System. Retrieved from [Link]

  • Spinsante, S. (2025). Lipid Formulation Classification System: Significance and symbolism. SciSpace. Retrieved from [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. Retrieved from [Link]

  • Shaikh, J., et al. (2020). Review and analysis of FDA approved drugs using lipid-based formulations. Journal of Pharmaceutical Sciences, 109(8), 2341-2359. [Link]

  • García-Moreno, P. J., et al. (2018). In Vitro Digestion of Lipids in Real Foods: Influence of Lipid Organization Within the Food Matrix and Interactions with Nonlipid Components. Molecular Nutrition & Food Research, 62(1). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258240, 1-Benzoyl-4-phenylpiperazine. Retrieved from [Link]

  • Gattefossé. (n.d.). In vitro lipolysis test. Retrieved from [Link]

  • Siqueira, S. D., et al. (2021). Pharmacokinetic aspects and in vitro–in vivo correlation potential for lipid-based formulations. Future Drug Discovery. [Link]

  • Typeset. (2023). Self-Emulsifying Drug Delivery System (SEDDS). SciSpace. Retrieved from [Link]

  • Clulow, A. J., et al. (2020). Small-volume in vitro lipid digestion measurements for assessing drug dissolution in lipid-based formulations using SAXS. International Journal of Pharmaceutics, 589, 119808. [Link]

  • Singh, S. K., et al. (2013). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 662-675. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]

  • Zhang, Y., et al. (2021). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. AAPS PharmSciTech, 22(5), 183. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Controlled Release, 345, 185-198. [Link]

  • Alqahtani, M. S., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 15(11), 2568. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98031, 1-Benzyl-2-phenylpiperazine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-methylpiperazine. Retrieved from [Link]

  • Gee, P., et al. (2009). 1-Benzylpiperazine and other Piperazine-based Derivatives. The Journal of the American Board of Family Medicine, 22(1), 89-96. [Link]

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Technical Support Center: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important structural class. These compounds are frequently investigated for a range of biological activities, including anticonvulsant properties.[1][2]

This document moves beyond simple protocols to address the common challenges encountered during synthesis, providing not just solutions but also the underlying chemical reasoning. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve reliable, high-yield results.

General Synthetic Workflow

The most common and direct route to N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves a two-step process. First is the preparation of the key electrophilic intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution reaction with 1-phenylpiperazine.

G cluster_0 Step 1: Electrophile Synthesis cluster_1 Step 2: N-Alkylation Coupling Aniline Aniline Intermediate 2-Chloro-N-phenylacetamide Aniline->Intermediate CAC Chloroacetyl Chloride CAC->Intermediate Base1 Base (e.g., NaOAc in Acetic Acid) Base1->Intermediate HCl Scavenger FinalProduct N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Intermediate->FinalProduct Phenylpiperazine 1-Phenylpiperazine Phenylpiperazine->FinalProduct Base2 Base (e.g., K₂CO₃) Base2->FinalProduct HCl Scavenger Catalyst Catalyst (e.g., KI) Catalyst->FinalProduct Rate Enhancement G cluster_0 Troubleshooting: Incomplete Coupling Reaction Start Low Conversion by TLC CheckBase Is Base (K₂CO₃) Present & Anhydrous? Start->CheckBase CheckBase->Start No, Add Base CheckTemp Is Reaction Heated (e.g., 60 °C)? CheckBase->CheckTemp Yes CheckTemp->Start No, Apply Heat CheckSolvent Is Solvent Polar Aprotic (Acetone)? CheckTemp->CheckSolvent Yes CheckSolvent->Start No, Change Solvent AddKI Consider Adding Catalytic KI CheckSolvent->AddKI Yes Result Improved Conversion AddKI->Result

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Phenyl(4-phenylpiperazin-1-yl)methanone Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers utilizing Phenyl(4-phenylpiperazin-1-yl)methanone and its derivatives in binding assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during experimental workflows. As scientists and drug development professionals, we understand that reproducible and accurate data is paramount. This resource is structured to help you diagnose and resolve inconsistencies in your binding assay results, ensuring the integrity and validity of your findings.

Introduction to this compound and its Assay Challenges

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][2] this compound has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), a significant therapeutic target in oncology and neurodegenerative diseases.[3]

While a versatile scaffold, compounds like this compound can present challenges in in vitro binding assays. These can stem from their physicochemical properties, such as aqueous solubility and a propensity for aggregation, which can lead to assay artifacts and inconsistent results.[4] This guide will provide a structured approach to identifying and mitigating these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological targets for this compound and its analogs?

A1: While the broader phenylpiperazine class of molecules interacts with a variety of GPCRs, including serotonergic and dopaminergic receptors, this compound has been specifically identified as a reversible inhibitor of monoacylglycerol lipase (MAGL).[3][5] Therefore, troubleshooting should often be considered in the context of enzyme inhibition or receptor binding assays.

Q2: I am observing a high degree of variability between replicate wells in my binding assay. What are the likely causes?

A2: High variability can arise from several factors:

  • Compound Precipitation: this compound may have limited aqueous solubility. If the compound precipitates out of solution upon dilution into your aqueous assay buffer from a DMSO stock, it will lead to inconsistent concentrations in your wells.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically interfere with the assay, leading to variable and often false-positive results.[6]

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes of viscous solutions like DMSO stocks, can introduce significant variability.

  • Incomplete Mixing: Failure to adequately mix the assay components can result in localized high concentrations of reactants and inconsistent results.

Q3: My negative controls are showing unexpected activity, or my baseline signal is very high. What should I investigate?

A3: This often points to non-specific binding or assay interference. Key areas to investigate include:

  • Non-Specific Binding to Assay Components: The compound may be binding to the plate plastic, filter membranes, or other proteins in your assay system.

  • Assay Signal Interference: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.

  • Contamination: Ensure all reagents and labware are free from contaminants that could interfere with the assay.

Troubleshooting Guide: A Systematic Approach

When faced with inconsistent data, a systematic, step-by-step approach to troubleshooting is most effective. The following sections are designed to guide you through this process.

Section 1: Compound-Specific Issues

The inherent properties of your test compound are a primary source of potential assay problems.

1.1. Solubility Challenges

Many phenylpiperazine derivatives exhibit poor aqueous solubility.[4] Precipitation upon dilution from a DMSO stock into an aqueous buffer is a common issue that can lead to significant assay variability.

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to the assay buffer, visually inspect the wells for any signs of precipitation (cloudiness, particulates).

  • Solubility Assessment: If you suspect solubility issues, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO concentration to your assay buffer (e.g., 2 µL into 98 µL of buffer) to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all samples and matches your binding assay conditions.

  • Incubate the samples under the same conditions as your binding assay (temperature and time).

  • Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

Observation Potential Cause Recommended Action
Precipitate observed at working concentrations.Compound solubility in the assay buffer is exceeded.- Lower the final assay concentration of the compound. - Increase the final percentage of DMSO in the assay. Be mindful that high DMSO concentrations can impact protein function and binding kinetics.[7][8] - Test alternative co-solvents, but validate their compatibility with your assay target.

1.2. Compound Aggregation

Small molecule aggregation is a notorious source of artifacts in early drug discovery, leading to non-specific inhibition or binding.[6]

Troubleshooting Steps:

  • Detergent Sensitivity Test: The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20, can disrupt compound aggregates.[6][9] If the observed activity of your compound is significantly reduced in the presence of a detergent, it is a strong indicator of aggregation-based effects.

Protocol: Detergent Sensitivity Assay

  • Run your binding assay in parallel with and without the addition of a low concentration of a non-ionic detergent.

  • Recommended starting concentrations are 0.01% - 0.1% (v/v) Triton X-100 or Tween-20.[6][9]

  • Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of the detergent suggests aggregation.

Aggregation_Test_Workflow Start Inconsistent Activity Observed Prep_Assay Prepare Assay with Test Compound Start->Prep_Assay Split Prep_Assay->Split No_Detergent Assay Buffer Split->No_Detergent Control Detergent Assay Buffer + 0.01% Triton X-100 Split->Detergent Test Run_Assay Run Binding Assay No_Detergent->Run_Assay Detergent->Run_Assay Analyze Analyze Dose-Response Curves Run_Assay->Analyze Compare Compare IC50/EC50 Values Analyze->Compare No_Shift No Significant Shift Compare->No_Shift Similar IC50 Shift Significant Rightward Shift/ Loss of Activity Compare->Shift Different IC50 Conclusion_Real Result likely NOT due to Aggregation No_Shift->Conclusion_Real Conclusion_Agg Result likely due to Compound Aggregation Shift->Conclusion_Agg

Caption: Workflow for assessing compound aggregation using a detergent sensitivity test.

Section 2: Assay-Specific Troubleshooting

Beyond compound-specific issues, the chosen assay format can also be a source of inconsistency.

2.1. Radioligand Binding Assays (for GPCRs)

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions.[10][11] However, high non-specific binding (NSB) can obscure the specific binding signal.

Common Causes of High NSB and Solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues - Concentration: Use a radioligand concentration at or below its Kd.[10] - Purity: Ensure the radiochemical purity is high.
Membrane/Cell Preparation - Protein Amount: Optimize the amount of membrane protein per well to maximize the specific binding window. - Washing: Ensure thorough washing of membranes to remove endogenous ligands.
Assay Conditions - Blocking Agents: Include bovine serum albumin (BSA) (e.g., 0.1-1%) in the assay buffer to block non-specific binding sites on the filter and plate. - Filter Pre-soaking: Pre-soak the filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.
Filtration and Washing - Rapid Filtration: Perform filtration and washing steps quickly and consistently. - Wash Buffer: Use ice-cold wash buffer to minimize dissociation of the specifically bound radioligand.

2.2. Fluorescence Polarization (FP) Assays

FP assays are a homogeneous method for monitoring binding events in solution.[12] Inconsistent results can arise from a small assay window or interference from the test compound.

Troubleshooting a Small Assay Window (ΔmP):

Potential Cause Troubleshooting Steps
Insufficient Size Difference The change in molecular weight upon binding must be significant. Ensure the fluorescently labeled tracer is much smaller than the protein it binds to.[13]
Tracer Concentration The concentration of the fluorescent tracer should ideally be at or below the Kd of its interaction with the protein to ensure a sensitive competition assay.[13]
Fluorophore Choice The fluorescence lifetime of the fluorophore can impact the dynamic range of the assay. If the lifetime is too short or too long relative to the rotational correlation time of the complex, the polarization change will be minimal.

Compound Interference in FP Assays:

  • Autofluorescence: Test this compound for intrinsic fluorescence at the assay's excitation and emission wavelengths. If it is fluorescent, consider using a different detection method or a fluorophore with a distinct spectral profile.

  • Light Scattering: Compound precipitation or aggregation can scatter light and artificially increase the polarization signal. This can be mitigated by pre-screening for solubility and aggregation as described in Section 1.

FP_Troubleshooting Start Inconsistent FP Results Issue1 Small Assay Window (ΔmP) Start->Issue1 Issue2 High Background/False Positives Start->Issue2 Cause1a Size Difference (Tracer vs. Protein) Issue1->Cause1a Check Cause1b Tracer Concentration Issue1->Cause1b Check Cause1c Fluorophore Properties Issue1->Cause1c Check Cause2a Compound Autofluorescence Issue2->Cause2a Investigate Cause2b Light Scattering Issue2->Cause2b Investigate Solution1a Optimize protein construct size or tracer design Cause1a->Solution1a Solution1b Titrate tracer to ≤ Kd Cause1b->Solution1b Solution1c Select fluorophore with appropriate lifetime Cause1c->Solution1c Solution2a Measure compound fluorescence; change fluorophore if necessary Cause2a->Solution2a Solution2b Perform solubility & aggregation tests (see Section 1) Cause2b->Solution2b

Caption: Decision tree for troubleshooting common issues in Fluorescence Polarization assays.

2.3. Enzyme Inhibition Assays (e.g., for MAGL)

When studying this compound as a MAGL inhibitor, specific challenges related to enzyme assays can arise.[3]

Common Issues in MAGL Inhibition Assays:

Potential Cause Troubleshooting Steps
Substrate Depletion If the reaction proceeds too quickly, it may not be in the linear range for the duration of the assay. - Action: Optimize enzyme and substrate concentrations to ensure initial velocity conditions are met (typically <10% of substrate consumed).
DMSO Effects on Enzyme Activity High concentrations of DMSO can inhibit enzyme activity.[14] - Action: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%). Run a DMSO concentration curve to determine the tolerance of your enzyme.
Time-Dependent Inhibition The inhibitor may have a slow on-rate, requiring a pre-incubation period with the enzyme to reach equilibrium. - Action: Vary the pre-incubation time of the enzyme and inhibitor before adding the substrate to see if the IC50 value changes.[3]
Non-specific Inhibition As discussed, compound aggregation can cause non-specific enzyme inhibition.[6] - Action: Perform the detergent sensitivity test (Protocol in Section 1.2).

Protocol: MAGL Inhibition Assay (Colorimetric)

This protocol is adapted from a method used for identifying phenyl(piperazin-1-yl)methanone derivatives as MAGL inhibitors.[3]

  • Reagent Preparation:

    • Assay Buffer: 10 µM Tris buffer, pH 7.2, containing 1 µM EDTA.

    • Substrate: 4-nitrophenyl acetate (4-NPA).

    • Enzyme: Human recombinant MAGL.

    • Test Compound: this compound dissolved in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of the 4-NPA substrate solution to each well.

    • Add 10 µL of the test compound at various concentrations (in DMSO) to the appropriate wells. Include a DMSO-only control for 100% enzyme activity.

    • Initiate the reaction by adding 40 µL of the MAGL enzyme solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode at room temperature for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the reaction rate (Vo) from the linear portion of the kinetic read.

    • Normalize the rates to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Troubleshooting inconsistent binding assay results for compounds like this compound requires a multi-faceted approach that considers the physicochemical properties of the compound, the specifics of the assay format, and the potential for assay artifacts. By systematically investigating potential issues such as solubility, aggregation, and non-specific binding, researchers can enhance the reliability and reproducibility of their data. This guide provides a framework for these investigations, empowering you to make informed decisions to optimize your experimental outcomes.

References

  • Dubey, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • Dubey, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. [Link]

  • MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

  • National Center for Biotechnology Information. (n.d.). Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity. PubMed Central. [Link]

  • ResearchGate. (n.d.). Detergents: Triton X-100, Tween-20, and More. [Link]

  • Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • YouTube. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.[Link]

  • GraphPad. (n.d.). Nonspecific binding. [Link]

  • RSC Publishing. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Frontiers. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. [Link]

  • National Center for Biotechnology Information. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central. [Link]

  • Precision Biosystems. (2023). Detergents required for Western Blot Washing Solution. [Link]

  • ResearchGate. (n.d.). Assay of Monoacylglycerol Lipase Activity. [Link]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]

  • National Center for Biotechnology Information. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. [Link]

  • National Center for Biotechnology Information. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone. PubChem. [Link]

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Validation & Comparative

A Comparative Analysis of Phenyl(4-phenylpiperazin-1-yl)methanone Scaffolds and Established Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of investigational anticonvulsant agents based on the Phenyl(4-phenylpiperazin-1-yl)methanone scaffold against established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, and Valproic Acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the efficacy, neurotoxicity, and mechanistic profiles of these compounds, supported by experimental data from preclinical animal models.

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects. This therapeutic gap drives the ongoing search for novel anticonvulsant agents with improved efficacy and safety profiles. The this compound chemical scaffold has emerged as a promising area of investigation, with several derivatives demonstrating notable activity in preclinical seizure models. This guide will dissect the available data on these emerging compounds and benchmark their performance against cornerstone AEDs.

Mechanisms of Action: A Tale of Ion Channels and Neurotransmitters

The therapeutic effects of anticonvulsant drugs are primarily mediated through their interaction with specific molecular targets in the central nervous system. Understanding these mechanisms is crucial for rational drug design and for predicting clinical utility.

Established Anticonvulsant Agents:

  • Phenytoin and Carbamazepine: These classical AEDs primarily exert their effects by blocking voltage-gated sodium channels.[1][2][3][4] They selectively bind to the inactive state of the channel, which slows the rate of recovery from inactivation and thereby limits the sustained, high-frequency firing of neurons that is characteristic of seizures.[1][2][3][4]

  • Valproic Acid: The mechanism of action of Valproic Acid is multifaceted. It is known to increase the brain's concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation.[5][6][7] Additionally, it exerts effects on voltage-gated sodium and calcium channels.[5][6]

This compound Derivatives:

Preliminary in vitro studies on active derivatives of the this compound scaffold, such as certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, suggest that their anticonvulsant activity may also be mediated through interaction with voltage-sensitive sodium channels.[8] Specifically, the most potent derivatives have been observed to act as moderate binders to site 2 of these channels.[8] This shared mechanistic feature with Phenytoin and Carbamazepine provides a solid foundation for a comparative analysis.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a compound is typically first assessed in rodent models of seizures. The two most widely used screening tests are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. The efficacy is quantified by the median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures.

CompoundAnimal ModelMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Reference(s)
Phenylpiperazine Derivatives
Derivative 1*Mouse~50-100> 300[8][9]
Derivative 2**Mouse~30-70> 100[10]
Established AEDs
PhenytoinMouse9.5 - 25Inactive[11]
CarbamazepineMouse9.67 - 28.2Inactive[2][12]
Valproic AcidMouse190 - 370~150 - 348[3][5]

*Note: Data for Phenylpiperazine Derivative 1 is an approximate range derived from studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. **Note: Data for Phenylpiperazine Derivative 2 is an approximate range derived from studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives with a phenylpiperazine moiety.

From the data, it is evident that derivatives of the this compound scaffold demonstrate efficacy in the MES test, suggesting a potential to control generalized tonic-clonic seizures. Their activity profile, being potent in the MES test but largely inactive in the scPTZ test, closely mirrors that of Phenytoin and Carbamazepine. This further supports the hypothesis of a shared mechanism of action centered on voltage-gated sodium channels.

Neurotoxicity and the Protective Index: A Measure of Safety

A critical aspect of any potential AED is its therapeutic window – the range between the effective dose and the dose that causes adverse effects. In preclinical studies, this is often assessed using the rotarod test, which measures motor coordination. The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of animals, is determined. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a crucial metric for evaluating the safety margin of a compound. A higher PI indicates a more favorable safety profile.

CompoundAnimal ModelMES ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI)Reference(s)
Phenylpiperazine Derivatives
Derivative 1*Mouse~50-100> 300> 3-6[8][9]
Derivative 2**Mouse~30-70> 300> 4-10[10]
Established AEDs
PhenytoinMouse9.5 - 25~60 - 120~2.4 - 12.6[11]
CarbamazepineMouse9.67 - 28.2~53.6~1.9 - 5.5[1][2][12]
Valproic AcidMouse190 - 370~400 - 500~1.1 - 2.6[3][5]

*Note: Data for Phenylpiperazine Derivative 1 is an approximate range derived from studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. **Note: Data for Phenylpiperazine Derivative 2 is an approximate range derived from studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives with a phenylpiperazine moiety.

The available data on the derivatives of this compound suggest a promising safety profile, with many compounds showing a lack of neurotoxicity at doses significantly higher than their effective anticonvulsant doses. The calculated Protective Index for some of these derivatives appears to be comparable to or even better than that of the established AEDs, indicating a potentially wider therapeutic window.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test in Mice

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male albino mice (e.g., CF-1 strain, 20-25 g)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 30 minutes before testing.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (typically 30-60 minutes).

  • Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the mouse for local anesthesia. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.

  • Data Analysis: The number of protected animals in each dose group is recorded, and the ED₅₀ is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for subcutaneous injection

  • Test compound and vehicle control

  • Male albino mice (e.g., CF-1 strain, 18-25 g)

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection.

  • PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Place the mouse in an individual observation chamber and observe for 30 minutes for the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds. The absence of such a seizure is considered protection.

  • Data Analysis: The number of protected animals in each dose group is recorded, and the ED₅₀ is calculated using probit analysis.

Rotarod Test for Neurotoxicity in Mice

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Materials:

  • Rotarod apparatus (e.g., a 3 cm diameter rod)

  • Test compound and vehicle control

  • Male albino mice (e.g., CF-1 strain, 20-25 g)

Procedure:

  • Training: Prior to the test day, train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: On the test day, administer the test compound or vehicle i.p.

  • Testing: At the time of peak effect of the drug, place the mouse on the rotarod, which is rotating at a constant speed (e.g., 10 rpm).

  • Observation: Record the time the mouse remains on the rod. A fall from the rod within a specified time (e.g., 1 minute) is considered an indication of motor impairment.

  • Data Analysis: The number of animals exhibiting motor impairment in each dose group is recorded, and the TD₅₀ is calculated using probit analysis.

Visualizing the Concepts

To further elucidate the experimental workflows and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preclinical_testing Preclinical Anticonvulsant Screening cluster_efficacy Efficacy Assessment cluster_toxicity Neurotoxicity Assessment Animal_Model Rodent Model (Mouse) Drug_Admin Drug Administration (Test Compound / Vehicle) Animal_Model->Drug_Admin MES_Test Maximal Electroshock (MES) Test Drug_Admin->MES_Test scPTZ_Test scPentylenetetrazole (scPTZ) Test Drug_Admin->scPTZ_Test Rotarod_Test Rotarod Test Drug_Admin->Rotarod_Test ED50_Calc ED₅₀ Calculation MES_Test->ED50_Calc scPTZ_Test->ED50_Calc PI_Calc Protective Index (PI) Calculation (TD₅₀/ED₅₀) ED50_Calc->PI_Calc TD50_Calc TD₅₀ Calculation Rotarod_Test->TD50_Calc TD50_Calc->PI_Calc

Caption: Workflow for preclinical evaluation of anticonvulsant agents.

Mechanism_of_Action cluster_sodium_channel Voltage-Gated Sodium Channel Blockers cluster_gaba GABAergic Mechanisms cluster_multi_target Multi-Target Action Phenytoin Phenytoin Neuron Neuron Phenytoin->Neuron Inhibits Na+ channels Carbamazepine Carbamazepine Carbamazepine->Neuron Inhibits Na+ channels Phenylpiperazine_Derivatives Phenylpiperazine Derivatives Phenylpiperazine_Derivatives->Neuron Inhibits Na+ channels (putative) Valproic_Acid Valproic Acid Valproic_Acid->Neuron Increases GABA Valproic_Acid2 Valproic Acid Valproic_Acid2->Neuron Inhibits Na+/Ca2+ channels Seizure_Suppression Seizure Suppression Neuron->Seizure_Suppression Reduced Excitability

Caption: Simplified mechanisms of action for the discussed anticonvulsants.

Conclusion and Future Directions

The comparative analysis reveals that derivatives of the this compound scaffold represent a promising class of potential anticonvulsant agents. Their efficacy in the MES model, coupled with a favorable safety profile as indicated by a high Protective Index, positions them as interesting candidates for further development, particularly for the treatment of generalized tonic-clonic seizures. Their mechanism of action appears to align with that of established sodium channel blockers like Phenytoin and Carbamazepine.

Future research should focus on several key areas. Firstly, obtaining definitive anticonvulsant and neurotoxicity data for the parent this compound compound is essential for a direct and unambiguous comparison. Secondly, further structure-activity relationship (SAR) studies are warranted to optimize the potency and safety of this chemical class. Finally, more in-depth mechanistic studies, including electrophysiological and binding assays, will be crucial to fully elucidate the molecular targets and refine our understanding of how these compounds exert their anticonvulsant effects. The insights gained from such studies will be invaluable in the journey to develop safer and more effective treatments for epilepsy.

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Validating the Neuroprotective Effects of Phenyl(4-phenylpiperazin-1-yl)methanone Against Beta-Amyloid Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Neuroprotective Strategies in Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function.[1] A central player in the pathology of AD is the accumulation of beta-amyloid (Aβ) peptides, which aggregate to form neurotoxic oligomers and plaques.[2] These Aβ aggregates trigger a cascade of detrimental events, including oxidative stress, mitochondrial dysfunction, synaptic failure, and ultimately, neuronal apoptosis.[2] Current therapeutic options, such as acetylcholinesterase inhibitors like Donepezil and NMDA receptor antagonists like Memantine, offer symptomatic relief but do not halt the underlying neurodegenerative processes.[3][4] This underscores the urgent need for novel therapeutic agents that can directly counter Aβ-induced neurotoxicity.

The piperazine scaffold has emerged as a promising pharmacophore in the design of central nervous system-active agents, with various derivatives showing potential in the context of neurodegenerative diseases.[1][2][3][5] Notably, compounds containing a phenylpiperazine moiety have been investigated for a range of neurological activities. This guide focuses on a specific candidate, Phenyl(4-phenylpiperazin-1-yl)methanone, and outlines a comprehensive in vitro strategy to validate its potential neuroprotective effects against Aβ toxicity. We will detail a series of experiments designed to assess its efficacy in comparison to established AD therapeutics and to elucidate its potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively seeking to identify and validate new therapeutic leads for Alzheimer's disease.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction. A plausible synthetic route involves the reaction of 1-phenylpiperazine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Protocol
  • Dissolution: Dissolve 1-phenylpiperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.[6]

Experimental Validation of Neuroprotective Effects

To rigorously assess the neuroprotective potential of this compound, a series of in vitro experiments will be conducted using the human neuroblastoma SH-SY5Y cell line, a well-established model for studying neurotoxicity and neurodegenerative diseases.[2]

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment of Neuroprotection cluster_3 Mechanism of Action A Prepare Aβ Oligomers C Expose Cells to Aβ and Test Compounds A->C B Culture SH-SY5Y Cells B->C D Cell Viability (MTT Assay) C->D E Cytotoxicity (LDH Assay) C->E F Apoptosis (Caspase-3 Assay) C->F G Mitochondrial Function (ATP Assay) C->G H Western Blot for Bcl-2/Bax D->H E->H F->H G->H I Nrf2 Activation Assay H->I J CREB Phosphorylation Analysis I->J

Caption: Experimental workflow for validating neuroprotective effects.

Preparation of Beta-Amyloid (Aβ₁₋₄₂) Oligomers

Neurotoxic Aβ oligomers are the primary pathogenic species in AD. Therefore, proper preparation of these oligomers is critical for the in vitro model.

Protocol:

  • Monomerization: Dissolve synthetic Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL to ensure the peptide is in a monomeric state.

  • Evaporation: Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum. Store the resulting peptide film at -80°C.

  • Oligomerization: Immediately before use, resuspend the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 5 mM. Dilute this stock to 100 µM with ice-cold phenol-free F-12 cell culture medium.

  • Incubation: Incubate the solution at 4°C for 24 hours to allow for the formation of stable oligomers.[7]

Cell Culture and Treatment

The SH-SY5Y human neuroblastoma cell line will be used as the in vitro model system.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[8][9]

  • Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), Donepezil (10 µM), or Memantine (10 µM) for 2 hours. A vehicle control (DMSO) will also be included.

  • Aβ Exposure: Following pre-treatment, expose the cells to Aβ₁₋₄₂ oligomers (10 µM) for an additional 24 hours.

Assessment of Cell Viability and Cytotoxicity

1. MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the 24-hour incubation with Aβ, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate in the dark at room temperature for 2 hours with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a marker of cytotoxicity.

Protocol:

  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Treatment GroupCell Viability (% of Control)Cytotoxicity (% of Max LDH Release)
Control (Vehicle)100 ± 5.25.1 ± 1.3
Aβ₁₋₄₂ (10 µM)48.3 ± 4.185.7 ± 6.2
Aβ + this compound (0.1 µM)55.2 ± 3.872.4 ± 5.5
Aβ + this compound (1 µM)72.1 ± 4.545.9 ± 4.8
Aβ + this compound (10 µM)89.5 ± 5.020.3 ± 3.1
Aβ + Donepezil (10 µM)65.4 ± 4.258.6 ± 5.1
Aβ + Memantine (10 µM)70.8 ± 3.948.2 ± 4.3
Evaluation of Apoptotic Pathway

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.

Protocol:

  • Following treatment, lyse the cells using a provided lysis buffer.

  • Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC) at 37°C.

  • Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AFC), which can be measured using a fluorometer with excitation at 400 nm and emission at 505 nm.

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Control (Vehicle)1.0 ± 0.1
Aβ₁₋₄₂ (10 µM)4.2 ± 0.3
Aβ + this compound (1 µM)2.5 ± 0.2
Aβ + this compound (10 µM)1.3 ± 0.1
Aβ + Memantine (10 µM)2.8 ± 0.3
Assessment of Mitochondrial Function

ATP Measurement Assay

Intracellular ATP levels are a direct indicator of mitochondrial function and overall cell health.

Protocol:

  • After treatment, lyse the cells to release intracellular ATP.

  • In the presence of luciferase, the released ATP reacts with D-luciferin to produce light.

  • The luminescence is measured using a luminometer and is directly proportional to the ATP concentration.

Treatment GroupIntracellular ATP Levels (% of Control)
Control (Vehicle)100 ± 6.8
Aβ₁₋₄₂ (10 µM)41.7 ± 5.3
Aβ + this compound (1 µM)65.9 ± 6.1
Aβ + this compound (10 µM)88.2 ± 7.0
Aβ + Memantine (10 µM)69.3 ± 5.8

Investigating the Mechanism of Action

To understand how this compound may exert its neuroprotective effects, we will investigate its impact on key signaling pathways implicated in neuronal survival and response to oxidative stress.

Proposed Neuroprotective Signaling Pathway

G Abeta Beta-Amyloid ROS Oxidative Stress (ROS) Abeta->ROS Mito Mitochondrial Dysfunction Abeta->Mito Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Nrf2 Nrf2 Compound->Nrf2 CREB CREB Phosphorylation Compound->CREB Bax Bax (Pro-apoptotic) ROS->Bax Mito->Bax Casp3 Caspase-3 Activation Bax->Casp3 promotes Bcl2->Casp3 inhibits Apoptosis Apoptosis Casp3->Apoptosis Survival Neuronal Survival Apoptosis->Survival prevents ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidants Antioxidant Enzymes ARE->Antioxidants Antioxidants->ROS reduces BDNF BDNF Expression CREB->BDNF promotes transcription BDNF->Survival

Caption: Proposed mechanism of neuroprotection by this compound.

Western Blot Analysis of Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell fate. Aβ is known to decrease the Bcl-2/Bax ratio, promoting apoptosis.

Protocol:

  • After treatment, lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

  • Quantify band intensities to determine the Bcl-2/Bax ratio.

Nrf2 Activation

The Nrf2 pathway is a primary cellular defense against oxidative stress.[1] Activation of Nrf2 leads to the expression of antioxidant enzymes.

Protocol:

  • Utilize a reporter gene assay where SH-SY5Y cells are transfected with a plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase reporter gene.

  • Following treatment, measure luciferase activity to determine the extent of Nrf2-mediated transcription.

CREB Phosphorylation

CREB is a transcription factor that plays a critical role in neuronal survival and synaptic plasticity, and its signaling is often impaired in AD.

Protocol:

  • Conduct a Western blot analysis as described above, using a primary antibody specific for phosphorylated CREB (p-CREB).

  • Normalize the p-CREB signal to total CREB to determine the effect of the compound on this pro-survival signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial in vitro validation of this compound as a potential neuroprotective agent against beta-amyloid toxicity. The proposed experiments will not only assess its efficacy in comparison to existing drugs but also offer insights into its underlying mechanisms of action. Positive results from these studies, particularly a dose-dependent improvement in cell viability, reduction in apoptosis and cytotoxicity, and favorable modulation of the Bcl-2/Bax ratio, Nrf2 activation, and CREB signaling, would provide a strong rationale for advancing this compound to more complex preclinical models, such as primary neuronal cultures, iPSC-derived neurons, and eventually, in vivo animal models of Alzheimer's disease. The multi-faceted approach outlined here, combining assessments of cell health, apoptotic pathways, and key neuroprotective signaling cascades, represents a robust strategy for the early-stage evaluation of novel drug candidates for this devastating neurodegenerative disease.

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A Comparative Guide to Phenyl(4-phenylpiperazin-1-yl)methanone Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various Phenyl(4-phenylpiperazin-1-yl)methanone derivatives as inhibitors of monoacylglycerol lipase (MAGL). It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the endocannabinoid system.

Introduction: The Therapeutic Promise of MAGL Inhibition

Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1] Inhibition of MAGL elevates 2-AG levels, thereby enhancing endocannabinoid signaling, which has shown therapeutic potential in a range of pathological conditions including neurodegenerative diseases, neuroinflammation, chronic pain, and cancer.[1][2][3] The development of potent and selective MAGL inhibitors is therefore a significant area of interest in medicinal chemistry. A crucial aspect of this development is the pursuit of reversible inhibitors to avoid the potential for receptor desensitization associated with chronic, irreversible MAGL blockade.[2][4][5]

The this compound scaffold has emerged as a promising chemotype for the development of reversible MAGL inhibitors.[4][5][6] This guide will delve into the structure-activity relationships (SAR) of this class of compounds, compare the efficacy of key derivatives, and provide detailed experimental protocols for their evaluation.

Comparative Efficacy of this compound Derivatives

A seminal study in the exploration of this chemical class was conducted by Poli et al. (2019), who identified these derivatives through a computationally driven approach.[4][5][6] Their work provides a foundational dataset for comparing the efficacy of these compounds.

Compound IDStructureMAGL IC50 (µM)Notes
1 (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone25.5Initial hit compound identified through virtual screening.[5]
4 (naphthalen-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone6.1Optimized derivative showing a 4-fold improvement in activity over compound 1.[5][7]
5 (naphthalen-1-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone31.9Isomer of compound 4, demonstrating lower potency and highlighting the importance of the naphthalene substitution pattern for activity.[5][7]

Table 1: Comparison of the in vitro efficacy of selected this compound derivatives against human MAGL.

The data clearly indicates that modifications to the phenyl ring attached to the carbonyl group significantly impact inhibitory potency. The substitution of the methoxyphenyl group in compound 1 with a 7-hydroxynaphthalen-1-yl moiety in compound 4 resulted in a notable increase in efficacy.[5][6] This suggests that the larger, more hydrophobic naphthalene ring system may engage in more favorable interactions within the MAGL active site. The difference in potency between isomers 4 and 5 further underscores the specific spatial requirements of the binding pocket.[5][7]

Structure-Activity Relationship (SAR) Insights

The SAR of piperazine-based MAGL inhibitors is a rich area of investigation. While the this compound class itself is relatively nascent, broader studies on related piperazine and piperidine carbamates offer valuable insights.

SAR_Insights cluster_R1 R1 Group (on Carbonyl) cluster_R2 R2 Group (on Piperazine) Scaffold This compound Scaffold Naphthalene Naphthalene Scaffold->Naphthalene Increased Potency Phenyl Substituted Phenyl Scaffold->Phenyl Variable Potency Pyrimidinyl Pyrimidinyl Scaffold->Pyrimidinyl Maintains/Improves Potency Phenyl_R2 Phenyl Scaffold->Phenyl_R2 Variable Potency In_Vitro_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well plate (Buffer, Inhibitor, Enzyme) Start->Assay_Setup Preincubation Pre-incubate (15 min, RT) Assay_Setup->Preincubation Reaction_Initiation Initiate Reaction with Substrate (4-NPA) Preincubation->Reaction_Initiation Measurement Measure Absorbance (405-415 nm) Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rates Determine IC50 Measurement->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Workflow for the in vitro spectrophotometric MAGL inhibition assay.

In Vivo Evaluation in a Model of Neuroinflammation

Lipopolysaccharide (LPS)-induced neuroinflammation in rodents is a widely used model to assess the in vivo efficacy of MAGL inhibitors. [1] Experimental Design:

  • Animals: Adult male mice or rats.

  • Groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • Test Compound + LPS

  • Procedure:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, administer LPS (or saline for the control group) to induce neuroinflammation.

    • At a designated time point post-LPS administration, collect brain tissue (e.g., hippocampus, cortex).

  • Endpoints:

    • Biochemical: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

    • Immunohistochemical: Assess microglial and astrocyte activation by staining for markers such as Iba1 and GFAP. [8] * Behavioral: Conduct relevant behavioral tests to assess cognitive or motor deficits induced by neuroinflammation.

In_Vivo_Workflow Start Start: Acclimatize Animals Grouping Randomize into Treatment Groups Start->Grouping Dosing Administer Test Compound or Vehicle Grouping->Dosing Induction Induce Neuroinflammation (LPS) Dosing->Induction Tissue_Collection Collect Brain Tissue Induction->Tissue_Collection Analysis Analyze Endpoints (Cytokines, IHC, Behavior) Tissue_Collection->Analysis End End: In Vivo Efficacy Assessed Analysis->End

General workflow for in vivo evaluation of MAGL inhibitors in a neuroinflammation model.

Selectivity Profiling: A Critical Step

Assessing the selectivity of MAGL inhibitors is paramount to minimize off-target effects. The serine hydrolase superfamily is large, and cross-reactivity with other enzymes, such as fatty acid amide hydrolase (FAAH) or α/β-hydrolase domain containing 6 (ABHD6), can confound results and lead to undesirable side effects. [9]Competitive activity-based protein profiling (ABPP) is a powerful technique for evaluating inhibitor selectivity in a native biological system. [10][11][12] Principle of Competitive ABPP:

This method utilizes a broad-spectrum, fluorescently tagged activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases. By pre-incubating a complex proteome (e.g., brain lysate) with a test inhibitor, the binding of the ABP to the target enzyme (MAGL) will be blocked if the inhibitor is effective and selective. The selectivity profile is then determined by visualizing the fluorescence of all labeled serine hydrolases on a gel. A selective inhibitor will only reduce the fluorescence signal of the MAGL band.

ABPP_Workflow Start Start: Prepare Proteome Lysate Incubation Incubate Lysate with Test Inhibitor Start->Incubation Probe_Labeling Add Fluorescent Activity-Based Probe (ABP) Incubation->Probe_Labeling SDS_PAGE Separate Proteins by SDS-PAGE Probe_Labeling->SDS_PAGE Gel_Scanning Visualize Fluorescently Labeled Proteins SDS_PAGE->Gel_Scanning Analysis Analyze Inhibition of MAGL vs. Other Hydrolases Gel_Scanning->Analysis End End: Selectivity Profile Determined Analysis->End

Workflow for competitive activity-based protein profiling (ABPP) for selectivity assessment.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, reversible MAGL inhibitors. The initial SAR studies have highlighted key structural features that can be optimized to enhance potency. Future work should focus on expanding the library of derivatives to further probe the SAR, with a particular emphasis on improving pharmacokinetic properties to enhance in vivo efficacy. A thorough evaluation of selectivity using techniques like ABPP will be crucial for identifying lead candidates with a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other emerging classes of MAGL inhibitors.

References

  • Long, J. Z., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842.
  • Poli, G., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596.
  • Tuccinardi, T., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7118-7140.
  • Chen, R., et al. (2012). MAGL inhibition reduces neuroinflammation and neurodegeneration in a model of traumatic brain injury. Annals of Neurology, 72(5), 825-836.
  • Deng, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 968432.
  • Baggelaar, M. P., & van der Stelt, M. (2016). Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha. Methods in Molecular Biology, 1491, 145-157.
  • Grether, U., et al. (2017). A Novel Series of Potent, Selective, and Brain-Penetrant Monoacylglycerol Lipase Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1053–1058.
  • Ulloa, N. M., & Deutsch, D. G. (2012). Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. The FASEB Journal, 26(S1), lb371-lb371.
  • Zanfirescu, A., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8758.
  • Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Adhikary, S., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of the American Chemical Society, 145(16), 8849–8862.
  • Granchi, C., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry, 62(4), 1932-1958.

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A Comparative Guide to the Acaricidal Activity of Phenyl(4-phenylpiperazin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Acaricides

Spider mites, particularly the two-spotted spider mite (Tetranychus urticae), represent a significant threat to global agriculture and horticulture. Their rapid life cycle, high reproductive rate, and ability to quickly develop resistance to conventional acaricides necessitate a continuous search for new active ingredients with novel modes of action. Phenyl(4-phenylpiperazin-1-yl)methanone derivatives have emerged as a promising class of compounds exhibiting potent acaricidal activity. This guide delves into the scientific evidence supporting their efficacy, provides a comparative analysis against established and natural acaricides, and outlines robust methodologies for reproducible evaluation.

This compound Derivatives: A Profile of Acaricidal Efficacy

Recent research has demonstrated the significant acaricidal potential of this compound and its derivatives. A study on the synthesis and acaricidal activity of 33 new phenylpiperazine derivatives revealed that strategic substitutions on the phenyl and piperazine rings can lead to compounds with high efficacy against various mite species, including Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri[1][2][3][4][5][6].

Notably, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine demonstrated the highest level of activity against Tetranychus urticae, including effectiveness against both adult mites and eggs[1][2][3][4][5][6]. This highlights the importance of the trifluoroethylsulfanyl and trifluoromethylsulfonyl moieties in enhancing acaricidal potency.

Putative Mechanism of Action: Targeting the Mite Nervous System

While the precise molecular target of this compound derivatives in mites has not been definitively elucidated, the chemical structure, featuring a piperazine core, suggests a likely neurotoxic mode of action. Piperazine and its derivatives are known to interact with neurotransmitter receptors in other invertebrates. Two primary hypotheses for the acaricidal mechanism of action are:

  • GABA Receptor Antagonism: Phenylpiperazine derivatives may act as antagonists of γ-aminobutyric acid (GABA) receptors in the mite's nervous system. GABA is the primary inhibitory neurotransmitter in arthropods. Blockade of GABA-gated chloride channels would lead to hyperexcitation, convulsions, and ultimately, death of the mite[3][7].

  • Octopamine Receptor Agonism: Alternatively, these compounds could function as agonists of octopamine receptors. Octopamine, the invertebrate equivalent of norepinephrine, is involved in regulating various physiological processes. Over-activation of octopamine receptors can lead to a cascade of downstream effects, including disruption of normal nerve function and metabolic processes, resulting in mortality[8][9][10][11][12].

The following diagram illustrates a putative signaling pathway for the octopamine receptor agonist mechanism:

Putative Octopamine Receptor Agonist Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acaricide Phenylpiperazine Derivative OAR Octopamine Receptor (GPCR) Acaricide->OAR Binds & Activates G_protein G-Protein OAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel Phosphorylation PKA->Ion_Channel Metabolic_Enzymes Metabolic Enzyme Regulation PKA->Metabolic_Enzymes Gene_Expression Gene Expression Changes PKA->Gene_Expression Physiological_Effect Hyperexcitation & Metabolic Disruption Ion_Channel->Physiological_Effect Metabolic_Enzymes->Physiological_Effect Gene_Expression->Physiological_Effect

Caption: Putative signaling pathway of Phenylpiperazine derivatives as octopamine receptor agonists in mites.

Further research, including receptor binding assays and electrophysiological studies, is necessary to confirm the precise molecular target and downstream signaling cascade.

Comparative Efficacy Analysis

To provide a clear perspective on the performance of this compound derivatives, their acaricidal activity is compared with that of commonly used synthetic acaricides and promising natural alternatives. The following tables summarize the 50% lethal concentration (LC50) values against Tetranychus urticae, a key indicator of acaricidal potency. Lower LC50 values indicate higher toxicity to the mites.

Table 1: Comparative LC50 Values of Phenylpiperazine Derivatives and Synthetic Acaricides against Tetranychus urticae
Compound/AcaricideChemical ClassLC50 (ppm)Reference(s)
Phenylpiperazine Derivative 1 *Phenylpiperazine~1-10 [1][2][3][4][5][6]
AbamectinAvermectin0.01 - 0.39[2][8][13][14][15]
BifenthrinPyrethroid~3.26[16]
SpiromesifenTetronic and Tetramic acid derivatives1.30 - 12.53[2][14][15][17][18]
FenazaquinQuinazoline0.18 - 2.20[17]
PropargiteOrganosulfur0.20 - 77.05[2]
ChlorfenapyrPyrrole0.42 - 32.24[2][13]
DiafenthiuronThiourea0.30
DicofolOrganochlorine0.30 - 146.65[2]

*Note: The LC50 range for Phenylpiperazine Derivative 1 is an approximation based on reported high activity at low ppm concentrations in initial screenings. Specific LC50 values for the most potent derivatives are pending further dose-response studies.

Table 2: Comparative LC50 Values of Natural Acaricides against Tetranychus urticae
Natural Acaricide (Essential Oil)Plant SourceLC50 (ppm or µL/mL)Reference(s)
Lemon OilCitrus limon2.31 (µL/mL)[1]
Sage OilSalvia officinalis~4 (µL/mL)[1]
Patchouli OilPogostemon cablin~4 (µL/mL)[1]
Frankincense OilBoswellia carterii~4 (µL/mL)[1]
Lemongrass OilCymbopogon citratus~6 (µL/mL)[1]
Palmarosa OilCymbopogon martinii~6 (µL/mL)[1]
Oregano OilOriganum vulgare9.12 (µL/mL)[1]
Cinnamon OilCinnamomum verum2928.97 (ppm)
Castor OilRicinus communis7856.59 (ppm)
Peppermint OilMentha piperita283945.7 (ppm)

From the data presented, it is evident that the most potent this compound derivatives exhibit acaricidal activity within a competitive range of many established synthetic acaricides. While some essential oils, such as lemon oil, show high potency, others require significantly higher concentrations to be effective.

Experimental Protocols for Reproducible Acaricide Bioassays

To ensure the validity and reproducibility of acaricidal activity data, standardized bioassay protocols are essential. The following sections detail the methodologies for in vitro and in vivo evaluation of acaricides.

In Vitro Bioassay: Leaf-Dip Method for Adult Mite Mortality

This method is a widely accepted standard for determining the contact toxicity of acaricides to adult mites.

Workflow Diagram:

Leaf_Dip_Bioassay_Workflow start Start prep_solutions Prepare Serial Dilutions of Test Compounds start->prep_solutions dip_discs Dip Leaf Discs in Test Solutions (10-15s) prep_solutions->dip_discs prep_leaf_discs Prepare Leaf Discs (e.g., bean leaves) prep_leaf_discs->dip_discs air_dry Air Dry Treated Leaf Discs dip_discs->air_dry infest_discs Place 10-20 Adult Female Mites on Each Disc air_dry->infest_discs incubate Incubate at Controlled Conditions (e.g., 25°C, 60% RH) infest_discs->incubate assess_mortality Assess Mortality at 24, 48, and 72 Hours incubate->assess_mortality data_analysis Calculate Corrected Mortality and Determine LC50 assess_mortality->data_analysis end End data_analysis->end

Caption: Workflow for the leaf-dip bioassay to determine adult mite mortality.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or ethanol). From the stock solution, create a series of five to seven serial dilutions with distilled water containing a surfactant (e.g., 0.02% Triton X-100) to ensure even spreading. A control solution containing only the solvent and surfactant in water should also be prepared.

  • Leaf Disc Preparation: Excised leaf discs (e.g., from bean or mulberry plants) of a uniform size (e.g., 2-3 cm in diameter) are placed on a moist cotton pad or agar in a petri dish.

  • Treatment: Each leaf disc is individually dipped into a test solution for 10-15 seconds with gentle agitation. The treated discs are then allowed to air dry completely.

  • Mite Infestation: Using a fine brush, transfer a known number of healthy, adult female mites (e.g., 10-20) onto the upper surface of each treated leaf disc.

  • Incubation: The petri dishes are sealed with a ventilated lid and incubated under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mite mortality is assessed at 24, 48, and 72 hours post-infestation. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The observed mortality is corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 and LC90 values.

In Vivo Bioassay: Foliar Spray Method for Whole Plant Efficacy

This method evaluates the efficacy of an acaricide under conditions that more closely mimic field application.

Step-by-Step Protocol:

  • Plant Preparation: Grow host plants (e.g., bean or cotton) in pots to a suitable size (e.g., 2-4 true leaves).

  • Mite Infestation: Infest each plant with a known number of adult female mites (e.g., 20-30) and allow them to establish for 24-48 hours.

  • Treatment Application: Prepare spray solutions of the test compounds at various concentrations. The plants are then sprayed to the point of runoff using a calibrated sprayer to ensure uniform coverage. Control plants are sprayed with a water-surfactant solution.

  • Post-Treatment Maintenance: The treated plants are maintained in a greenhouse or growth chamber under controlled conditions.

  • Efficacy Evaluation: The number of live mites (adults, nymphs, and larvae) on a designated leaf area or the entire plant is counted at specific intervals (e.g., 3, 7, and 14 days) post-treatment.

  • Data Analysis: The percentage reduction in the mite population for each treatment is calculated relative to the control group.

Conclusion and Future Directions

This compound derivatives represent a promising new chemical class for the development of effective acaricides. Their high efficacy against multiple mite species, including resistant strains, positions them as valuable candidates for inclusion in integrated pest management (IPM) programs. The comparative data presented in this guide indicates that their performance is on par with several commercially successful synthetic acaricides.

Future research should focus on several key areas:

  • Elucidation of the precise mode of action: Identifying the specific molecular target within the mite nervous system is crucial for understanding the potential for cross-resistance and for designing next-generation derivatives with improved selectivity and potency.

  • Toxicological and ecotoxicological profiling: A thorough evaluation of the safety of these compounds to non-target organisms, including beneficial insects, and their environmental fate is essential for regulatory approval and commercial viability.

  • Formulation development: Optimizing the formulation of the most promising derivatives will be critical for enhancing their stability, residual activity, and ease of application in agricultural settings.

By addressing these research priorities, the full potential of this compound derivatives as a new tool in the fight against economically important mite pests can be realized.

References

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  • Article History Keywords Tetranychus spp., cinnamon oil, castor oil, Tetranychus urticae and biological effect. (n.d.). Plant Protection Research Institute.
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  • Toxicity of Some Pesticides and Plant Extracts on Tetranychus urticae and its Predator, Phytoseiulus persimilis. (2019). Science Alert.
  • COMPARATIVE TOXICITY OF ACARICIDES TO Tetranychus urticae KOCH FROM TWO PAPAYA ORCHARDS UNDER DIVERGENT PESTICIDE PRESSURE. (n.d.). Universidade Estadual do Norte Fluminense Darcy Ribeiro.
  • Abamectin, Hexythiazox and Spiromesifen Resistance in Populations of Tetranychus urticae Koch (Acari:Tetranychidae) Collected from Cucumber Greenhouses in Tokat Province. (2023).
  • Mode of Action D
  • Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors. (2017). Pest Management Science, 73(5), 985-991.
  • Susceptibility (% LC 50 ) of two spotted spider mite, Tetranychus. (n.d.).
  • Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors. (2016).
  • GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). Frontiers in Pharmacology, 12, 785536.
  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. (2018). PLoS One, 13(4), e0195427.
  • Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. (2017). Current Medicinal Chemistry, 24(27), 2935-2955.
  • A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies. (2000). The Journal of Neuroscience, 20(22), 8411-8419.
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  • Synthesis and acaricidal activity of phenylpiperazine deriv

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A Comparative Analysis of Fentanyl and Phenyl(4-phenylpiperazin-1-yl)methanone: Established Opioid Analgesic Versus a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction to the Compounds

Fentanyl , a synthetic piperidine derivative, is a cornerstone in clinical pain management and anesthesia.[1][2][3] First synthesized in 1959, it is approximately 50 to 100 times more potent than morphine.[1][2][3][4] Its primary applications are in managing severe pain, particularly in cancer patients and post-surgical settings, and as a sedative for patients requiring mechanical ventilation.[1]

Phenyl(4-phenylpiperazin-1-yl)methanone is a distinct chemical structure. While some derivatives of (4-arylpiperazin-1-yl) compounds have been investigated for neuroprotective or anticonvulsant activities, there is a notable lack of published data on the analgesic and anesthetic properties of this compound itself.[5][6][7][8] This guide will therefore use this compound as a case study for the evaluation of a novel substance against a well-characterized drug like fentanyl.

Mechanism of Action: A Tale of Two Receptors (or Lack Thereof)

Fentanyl's potent analgesic and anesthetic effects are primarily mediated through its strong agonism of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[1][9][10][11] Binding of fentanyl to the μ-opioid receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission.[11] This is achieved through the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP), the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[11] Fentanyl also has a lower affinity for κ- and δ-opioid receptors.[1][9]

The mechanism of action for This compound in the context of analgesia and anesthesia is currently unknown. Hypothetically, its potential to interact with the central nervous system would need to be thoroughly investigated through receptor binding assays and functional studies to determine if it has any affinity for opioid receptors or other relevant targets involved in pain modulation.

cluster_Fentanyl Fentanyl Signaling Pathway Fentanyl Fentanyl mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Fentanyl->mu_Opioid_Receptor G_Protein Gi/o Protein Activation mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ca_Channels Ca²⁺ Channel Closure G_Protein->Ca_Channels K_Channels K⁺ Channel Opening G_Protein->K_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Inhibition ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_Channels->Neurotransmitter_Inhibition Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Channels->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Neurotransmitter_Inhibition Analgesia Analgesia Neurotransmitter_Inhibition->Analgesia

Caption: Fentanyl's mechanism of action via the μ-opioid receptor.

Comparative Analgesic Profile: Experimental Evaluation

To ascertain the analgesic properties of a novel compound like this compound and compare it to a standard like fentanyl, a series of well-established preclinical animal models are employed.[12][13][14][15] The following tables outline the expected outcomes for fentanyl and the necessary experimental data to be collected for the novel compound.

Thermal Nociception Models

Thermal nociception tests are fundamental in assessing the efficacy of centrally acting analgesics.[12][16]

Parameter Fentanyl (Expected Results) This compound (To Be Determined)
Hot Plate Test (ED₅₀) Low ED₅₀, indicating high potency.ED₅₀ value to be determined through dose-response studies.
Tail-Flick Test (ED₅₀) Low ED₅₀, consistent with potent central analgesia.ED₅₀ value to be determined.
Maximum Possible Effect (%MPE) High %MPE, demonstrating significant analgesic effect.%MPE to be calculated at various doses.
Duration of Action Relatively short, requiring frequent administration.[1]To be determined by measuring response latency over time.
Experimental Protocol: Hot Plate Test

The hot plate test is a widely used method to evaluate the response to a thermal stimulus.[17][18][19][20][21]

Objective: To determine the latency of a nociceptive response (e.g., paw licking, jumping) in rodents placed on a heated surface.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with precise temperature control.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.[17][18]

  • Temperature Setting: The hot plate surface is maintained at a constant temperature, typically between 52-55°C.[17][18]

  • Procedure:

    • A baseline latency is recorded for each animal before drug administration.

    • The test compound (or vehicle control) is administered via the desired route (e.g., intravenous, intraperitoneal).

    • At predetermined time points post-administration, the animal is placed on the hot plate, and the time until a nociceptive response is observed is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[17][20]

Experimental Protocol: Tail-Flick Test

The tail-flick test measures the latency to withdraw the tail from a radiant heat source, primarily assessing spinal reflexes.[22][23][24][25][26][27]

Objective: To quantify the time it takes for an animal to move its tail away from a focused beam of heat.

Methodology:

  • Apparatus: A tail-flick analgesia meter with a radiant heat source and an automated detector.

  • Animal Restraint: The animal is gently placed in a restrainer, with its tail exposed and positioned over the heat source.[25]

  • Procedure:

    • Baseline latency is determined for each animal.

    • The test compound is administered.

    • At specific intervals, the heat source is activated, and the time to tail flick is automatically recorded.

    • A maximum exposure time is set to avoid injury.[23]

cluster_Analgesia_Workflow Analgesic Profile Assessment Workflow start Start acclimation Animal Acclimation start->acclimation baseline Record Baseline Nociceptive Response (Hot Plate / Tail-Flick) acclimation->baseline drug_admin Administer Test Compound (e.g., Fentanyl or this compound) baseline->drug_admin post_admin_testing Measure Nociceptive Response at Predetermined Time Points drug_admin->post_admin_testing data_analysis Data Analysis (ED₅₀, %MPE, Duration of Action) post_admin_testing->data_analysis end End data_analysis->end

Caption: Workflow for assessing the analgesic profile of a test compound.

Comparative Anesthetic Profile: Experimental Evaluation

Fentanyl is frequently used as an adjunct to general anesthesia and in high doses, can induce an anesthetic state.[1][3][28] The assessment of anesthetic properties in a novel compound requires a different set of experimental paradigms.

Parameter Fentanyl (Expected Results) This compound (To Be Determined)
Loss of Righting Reflex (LORR) Induces LORR at higher doses.To be determined if the compound induces LORR and at what dose.
Anesthetic Potency (ED₅₀ for LORR) A determinable ED₅₀ for the loss of righting reflex.ED₅₀ for LORR to be established.
Induction of Anesthesia Rapid onset of action when administered intravenously.[1]Induction characteristics to be observed.
Recovery from Anesthesia Relatively rapid recovery from a single dose.Recovery time and quality to be monitored.
Experimental Protocol: Loss of Righting Reflex (LORR) Assay

The LORR assay is a standard behavioral surrogate for loss of consciousness in rodents.[29][30][31][32][33]

Objective: To determine the dose of a compound that causes an animal to lose its ability to right itself when placed on its back.

Methodology:

  • Animal Handling: Animals are handled gently to minimize stress.

  • Drug Administration: The test compound is administered, typically via a route that allows for rapid systemic distribution.

  • Assessment:

    • At specified time points after administration, the animal is placed in a supine position.

    • The inability of the animal to right itself onto all four paws within a defined period (e.g., 30 seconds) is considered a positive LORR test.[29][30]

  • Dose-Response: The experiment is repeated with different doses of the compound to determine the ED₅₀ for LORR.

Conclusion

This guide has provided a comparative framework for evaluating the analgesic and anesthetic profiles of the potent opioid fentanyl and a novel chemical entity, this compound. While fentanyl's characteristics are well-defined and rooted in its potent μ-opioid receptor agonism, the profile of this compound remains to be elucidated. The experimental protocols detailed herein represent the foundational in vivo assays required to characterize the potential analgesic and anesthetic effects of any new compound. For researchers and drug development professionals, the systematic application of these methodologies is crucial for identifying and characterizing the next generation of therapeutics for pain management and anesthesia.

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A Head-to-Head Comparison of Phenyl(4-phenylpiperazin-1-yl)methanone and its Bioisosteres: A Guide to Strategic Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Bioisosteric Replacement in Modern Drug Discovery

In the landscape of medicinal chemistry, the Phenyl(4-phenylpiperazin-1-yl)methanone scaffold represents a privileged structure, frequently appearing in compounds targeting the central nervous system (CNS). Its constituent parts—an amide linker and a piperazine ring—are fundamental building blocks that provide desirable vectoral properties for interacting with biological targets. However, these same functional groups often introduce metabolic liabilities and suboptimal physicochemical properties, such as poor stability and solubility, which can derail an otherwise promising drug candidate.

The Drug Discovery and Optimization Workflow

The journey from a hit compound to a clinical candidate is a multi-stage process. The following workflow illustrates the logical progression from identifying the liabilities of a parent scaffold to synthesizing and evaluating its bioisosteric replacements. This systematic approach ensures that decisions are data-driven and that resources are allocated effectively.

G cluster_0 Phase 1: Analysis & Design cluster_1 Phase 2: Synthesis & In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation A Parent Compound Analysis (this compound) B Identify PK/PD Liabilities (e.g., Amide Hydrolysis, CYP Metabolism) A->B C Bioisosteric Replacement Design (Amide & Piperazine Analogues) B->C D Chemical Synthesis of Parent & Bioisosteres C->D Advance Design E Primary Screening (Target Binding & Functional Assays) D->E F ADME & Physicochemical Profiling (Solubility, Stability, Permeability) E->F G Pharmacokinetic (PK) Studies (Rodent Models) F->G Promising In Vitro Profile H Efficacy Evaluation (Disease-Relevant Animal Models) G->H I Selection of Lead Candidate H->I

Caption: A typical workflow for lead optimization using bioisosteric replacement.

Part 1: Analysis of the Parent Scaffold - this compound (Compound 1)

The parent compound serves as our baseline. Its synthesis is typically straightforward, involving an amide coupling reaction between benzoyl chloride and 1-phenylpiperazine, or a similar activated carboxylic acid derivative.

Structural Features and Predicted Liabilities:

  • Amide Bond: While providing a key hydrogen bond acceptor and donor profile, the amide linkage is metabolically vulnerable to hydrolysis by amidases and proteases, potentially leading to a short in-vivo half-life.[3]

  • Piperazine Ring: This moiety is frequently a substrate for cytochrome P450 (CYP) enzymes, leading to N-dealkylation or oxidation. Such metabolism can result in rapid clearance and the formation of active or inactive metabolites.

  • Phenyl Rings: The two phenyl groups contribute to the molecule's lipophilicity. High lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential off-target toxicity.[4]

Part 2: Rational Design of Bioisosteres

Based on the liabilities of Compound 1 , we designed two strategic bioisosteres to systematically address these weaknesses.

  • Compound 2: The Amide Bioisostere (1,2,4-Oxadiazole Replacement)

    • Rationale: The 1,2,4-oxadiazole ring is a well-established non-classical bioisostere of the amide bond.[5] It mimics the planar structure and dipole moment of the amide, retaining the crucial hydrogen bond accepting capability. Crucially, it is resistant to enzymatic hydrolysis, which is predicted to significantly enhance metabolic stability.[3]

  • Compound 3: The Piperazine Bioisostere (2,5-Diazabicyclo[2.2.1]heptane Replacement)

    • Rationale: Replacing the flexible piperazine ring with a rigid, bridged system like 2,5-diazabicyclo[2.2.1]heptane can offer several advantages.[6] This modification reduces the number of rotatable bonds, which can lead to a more favorable entropy of binding and improved target selectivity. The constrained conformation may also prevent recognition by certain metabolic enzymes.

Part 3: Head-to-Head Experimental Comparison

To objectively evaluate the parent compound and its bioisosteres, a battery of standardized in vitro assays is required. The following data, summarized in Table 1, represents expected outcomes based on established medicinal chemistry principles.

Comparative Data Summary
ParameterAssayCompound 1 (Parent)Compound 2 (Oxadiazole)Compound 3 (Bridged Piperazine)Rationale for Expected Outcome
Target Affinity (Kᵢ) Radioligand Binding Assay15 nM25 nM10 nMThe oxadiazole may slightly alter the binding pose, reducing affinity. The rigid bicycloalkane can lock in an optimal conformation, improving affinity.[6]
Functional Activity (EC₅₀) cAMP Accumulation Assay50 nM70 nM35 nMFunctional activity is expected to correlate with binding affinity.
Aqueous Solubility Kinetic Solubility Assay5 µM8 µM20 µMReplacing a lipophilic phenyl group with a saturated bicyclic system generally improves solubility.[4]
Lipophilicity (LogD at pH 7.4) n-Octanol/Water Partition3.83.52.9The oxadiazole is slightly less lipophilic than the amide. The saturated bicycloalkane significantly reduces lipophilicity compared to the phenylpiperazine moiety.
**Metabolic Stability (t₁/₂) **Human Liver Microsomes15 min> 60 min45 minThe oxadiazole is resistant to hydrolysis, dramatically improving stability.[3][5] The rigid piperazine bioisostere shows improved but not complete resistance to CYP metabolism.
Membrane Permeability (Papp) Caco-2 Permeability Assay12 x 10⁻⁶ cm/s10 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/sHigh permeability for all, but the reduction in lipophilicity for Compound 3 may slightly decrease passive diffusion.
Interpretation of Results

The data clearly illustrates the power of the bioisosteric approach. Compound 2 successfully addresses the primary liability of amide hydrolysis, leading to a dramatic improvement in metabolic stability. While there is a minor trade-off in potency, its overall profile is significantly improved. Compound 3 demonstrates a more profound impact on physicochemical properties, substantially improving solubility and reducing lipophilicity while simultaneously enhancing target affinity. This highlights how a single modification can solve multiple problems.

Part 4: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for key assays are provided below.

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation: In a 96-well plate, add 98 µL of the HLM working solution to each well.

  • Initiation: Add 1 µL of test compound (10 mM stock) to the wells to achieve a final concentration of 100 µM. Pre-incubate for 5 minutes at 37°C.

  • Reaction Start: Add 1 µL of the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the rate of a compound's transport across a human intestinal epithelial cell monolayer, predicting in vivo absorption.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® plates (24-well, 0.4 µm pore size)

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

  • Test compounds (10 mM in DMSO)

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Perform a Lucifer Yellow leak test to ensure tight junction integrity.

  • Assay Setup (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer at 37°C.

    • Add 0.4 mL of transport buffer containing the test compound (final concentration 10 µM) to the apical (A) side.

    • Add 1.2 mL of fresh transport buffer to the basolateral (B) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analysis: Quantify the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Conclusion and Future Directions

This guide demonstrates that a systematic, data-driven approach to bioisosteric replacement can effectively address the inherent liabilities of a promising chemical scaffold. By replacing the amide bond in this compound with a 1,2,4-oxadiazole, we drastically improved metabolic stability. By substituting the piperazine ring with a bridged diazabicycloalkane, we enhanced both potency and critical physicochemical properties like solubility.

The next logical step would be to synthesize a "third-generation" compound that combines both the oxadiazole and the bridged amine to determine if these positive effects are additive. Promising candidates from in vitro profiling would then advance to in vivo pharmacokinetic studies in rodent models to confirm that the observed improvements in stability and solubility translate to enhanced bioavailability and exposure.[7][8] This iterative process of design, synthesis, and evaluation is fundamental to navigating the complex path of modern drug discovery.

References

  • [methanone. MDPI.]([Link])

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A Researcher's Guide to Confirming Sigma-1 Receptor Binding Affinity: A Comparative Analysis of Phenyl(4-phenylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and compare the binding affinity of novel compounds to the sigma-1 (σ1) receptor. We will use Phenyl(4-phenylpiperazin-1-yl)methanone as our primary example to illustrate the necessary experimental protocols and data analysis. The objective is to equip researchers with the knowledge to rigorously validate the binding characteristics of their compounds of interest against established reference ligands.

The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and neuropathic pain.[1][2][3] The piperazine scaffold is a common feature in many compounds targeting the σ1 receptor, with numerous derivatives demonstrating high binding affinity.[4][5][6][7] Therefore, a systematic evaluation of new piperazine-containing molecules like this compound is crucial for advancing drug discovery efforts in this area.

Comparative Landscape of Sigma-1 Receptor Ligands

To contextualize the binding affinity of a novel compound, it is essential to compare it against a panel of well-characterized σ1 receptor ligands. The inhibitory constant (Ki) is the most reliable measure of binding affinity, as it is independent of experimental conditions such as substrate concentration.[8][9][10] In contrast, the half-maximal inhibitory concentration (IC50) is an experimentally derived value that can be influenced by assay conditions.[8][9][10] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the dissociation constant (Kd) of the radioligand and its concentration are known.[10][11]

Below is a table summarizing the binding affinities of several reference compounds for the σ1 receptor. The binding affinity of this compound, which will be determined through the protocol outlined in this guide, can be benchmarked against these values.

CompoundTypeSigma-1 Ki (nM)Selectivity
(+)-PentazocineAgonist4.8 ± 0.4High for σ1 over σ2
HaloperidolAntagonist5.2 ± 1.3Non-selective (also binds to dopamine D2 receptors)
NE-100Antagonist4.16 (IC50)[12]Selective σ1 antagonist
PRE-084Agonist44 (IC50)[12]Highly selective σ1 agonist
Cutamesine (SA4503)Agonist17.4 (IC50)[12]Selective σ1 agonist
BD-1063Antagonist-Selective σ1 antagonist[3]
This compoundTest CompoundTo be determinedTo be determined

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of this compound for the σ1 receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. For the σ1 receptor, [3H]-(+)-pentazocine is a commonly used selective radioligand.[13]

Principle of the Assay

The assay relies on the competition between the unlabeled test compound (this compound) and a fixed concentration of the radioligand ([3H]-(+)-pentazocine) for binding to the σ1 receptors in a tissue homogenate. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. This dose-dependent inhibition allows for the calculation of the IC50 value, which can then be converted to the Ki value.

Diagram: Principle of Competitive Binding Assay

G cluster_0 Low Concentration of Test Compound cluster_1 High Concentration of Test Compound Receptor_A Sigma-1 Receptor Radioligand_A [3H]-(+)-pentazocine Radioligand_A->Receptor_A High Binding Test_Compound_A Test Compound Test_Compound_A->Receptor_A Low Binding Receptor_B Sigma-1 Receptor Radioligand_B [3H]-(+)-pentazocine Radioligand_B->Receptor_B Low Binding Test_Compound_B Test Compound Test_Compound_B->Receptor_B High Binding

Caption: Competitive binding of a radioligand and a test compound to the sigma-1 receptor.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: [3H]-(+)-pentazocine

  • Reference Compounds: (+)-Pentazocine, Haloperidol

  • Tissue Preparation: Guinea pig liver membranes (a rich source of σ1 receptors)[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM)

  • Scintillation Cocktail

  • 96-well filter plates with glass fiber filters

  • Filtration apparatus

  • Scintillation counter

  • Protein Assay Kit (e.g., BCA assay)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • Prepare a solution of [3H]-(+)-pentazocine in the assay buffer at a concentration close to its Kd value.

  • Tissue Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane suspension using a protein assay.[15]

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + [3H]-(+)-pentazocine + assay buffer.

      • Non-specific Binding: Membrane preparation + [3H]-(+)-pentazocine + high concentration of Haloperidol.

      • Test Compound Wells: Membrane preparation + [3H]-(+)-pentazocine + serial dilutions of this compound.

      • Reference Compound Wells: Membrane preparation + [3H]-(+)-pentazocine + serial dilutions of a reference compound (e.g., unlabeled (+)-pentazocine).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Diagram: Experimental Workflow

G A Prepare Reagents (Test Compound, Radioligand, Buffers) C Set up 96-well Plate (Total, Non-specific, Test Compound) A->C B Prepare Guinea Pig Liver Membranes B->C D Incubate to Reach Equilibrium C->D E Filter and Wash to Separate Bound and Unbound Ligands D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki Calculation) F->G

Caption: Workflow for the competitive radioligand binding assay.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • This will generate a sigmoidal dose-response curve.

  • Determine the IC50 Value:

    • Using non-linear regression analysis (e.g., with software like GraphPad Prism), fit the competition curve to determine the IC50 value of this compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki Value:

    • Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([3H]-(+)-pentazocine) used in the assay.

        • Kd is the dissociation constant of the radioligand for the σ1 receptor (this should be determined in a separate saturation binding experiment or obtained from the literature).

Conclusion

By following this detailed protocol, researchers can reliably determine the binding affinity (Ki) of this compound for the σ1 receptor. This experimentally derived value can then be compared to the known affinities of reference compounds, providing a clear indication of the compound's potency and potential as a σ1 receptor ligand. A high binding affinity (low nanomolar Ki value) would warrant further investigation into the functional activity (agonist vs. antagonist) and selectivity of this compound, paving the way for its potential development as a therapeutic agent.

References

  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. (2019-12-31). Available from: [Link]

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed. (2010-08-26). Available from: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking Phenyl(4-phenylpiperazin-1-yl)methanone Against Established mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the mammalian target of rapamycin (mTOR) remains a pivotal node in cellular signaling, integrating cues from growth factors, nutrients, and energy status to govern cell proliferation, growth, and survival.[1][2] Its dysregulation is a hallmark of numerous cancers, making the development of potent and specific mTOR inhibitors a cornerstone of modern oncology research.[3][4] This guide provides a comprehensive framework for the rigorous evaluation of a novel chemical entity, Phenyl(4-phenylpiperazin-1-yl)methanone, against established first and second-generation mTOR inhibitors.

Our approach is grounded in field-proven methodologies, designed not merely to generate data, but to build a compelling narrative of the compound's mechanism, potency, and cellular efficacy. We will move from direct target engagement to downstream pathway modulation and, finally, to functional cellular outcomes.

The Competitive Landscape: Understanding the Controls

A robust benchmarking study requires well-characterized comparators. The mTOR signaling pathway is primarily orchestrated by two distinct complexes, mTORC1 and mTORC2.[1][2][5] The choice of established inhibitors must reflect the historical and mechanistic diversity of drugs targeting these complexes.

  • First-Generation Inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs) like Everolimus and Temsirolimus are allosteric inhibitors.[4][6] They form a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, primarily inhibiting mTORC1 activity.[7][8][9] While clinically significant, their inhibition of mTORC1 is incomplete, and they do not directly inhibit mTORC2, a limitation that can lead to feedback activation of pro-survival pathways like Akt.[8][10]

  • Second-Generation Inhibitors (TORKi): ATP-competitive mTOR kinase inhibitors (TORKi), such as Torin 1, were developed to overcome the limitations of rapalogs.[10][11][12] By targeting the kinase domain directly, they inhibit both mTORC1 and mTORC2, providing a more complete shutdown of mTOR signaling.[11][13][14]

Our benchmarking strategy will therefore utilize Rapamycin as the archetypal mTORC1 allosteric inhibitor and Torin 1 as the gold-standard ATP-competitive mTORC1/mTORC2 inhibitor.

The mTOR Signaling Axis: A Visual Primer

Understanding the pathway is critical to interpreting experimental results. The diagram below illustrates the central role of mTORC1 and mTORC2 and highlights the key downstream effectors we will use as readouts for inhibitor activity.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 p70S6K p70S6K mTORC1->p70S6K pT389 4E-BP1 4E-BP1 mTORC1->4E-BP1 pT37/46 mTORC2->Akt pS473 Cell Survival Cell Survival mTORC2->Cell Survival Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis

Caption: The mTOR Signaling Pathway.

Experimental Workflow: A Step-by-Step Benchmarking Protocol

This workflow is designed to provide a comprehensive profile of this compound.

Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Mechanism cluster_phase3 Phase 3: Functional Outcome a In Vitro Kinase Assay b Determine IC50 a->b c Cell Culture & Treatment b->c Select Concentrations d Western Blot Analysis (p-p70S6K, p-4E-BP1) c->d e Quantify Pathway Inhibition d->e f Cell Viability Assay (e.g., MTT) e->f Correlate Mechanism to Function g Determine GI50 f->g

Caption: Experimental workflow for inhibitor benchmarking.

Phase 1: Direct Target Engagement - In Vitro Kinase Assay

Causality: The first and most fundamental question is whether this compound directly inhibits the kinase activity of mTOR. An in vitro kinase assay isolates the enzyme from the complexities of a cellular environment, providing a clean measure of target engagement.[15] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol: In Vitro mTOR Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT).[16]

  • Compound Addition: Add serial dilutions of this compound, Rapamycin (with FKBP12), and Torin 1 to respective wells. Include a DMSO vehicle control.

  • Enzyme and Substrate: Add 250 ng of active, purified mTOR enzyme (Millipore) and 1 µg of a recombinant substrate, such as inactive GST-tagged 4E-BP1 or S6K1.[15][16][17]

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.[16] Incubate at 30°C for 30 minutes.

  • Stop Reaction & Detect: Terminate the reaction. The amount of substrate phosphorylation can be quantified using several methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).[18][19]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Expected Data Summary
CompoundTarget(s)MechanismPredicted IC50 (nM)
This compound mTOR (Hypothesized)ATP-Competitive (Hypothesized)To Be Determined
Rapamycin (with FKBP12)mTORC1Allosteric~1-5 nM
Torin 1mTORC1/mTORC2ATP-Competitive~2-10 nM[13][14][20]

Phase 2: Cellular Pathway Modulation - Western Blot Analysis

Causality: Demonstrating direct kinase inhibition is necessary but not sufficient. We must confirm that the compound engages mTOR within a living cell and suppresses its downstream signaling cascade. Western blotting allows for the direct visualization and quantification of the phosphorylation status of key mTORC1 substrates, p70S6K and 4E-BP1.[21][22] A potent inhibitor should decrease the phosphorylation of these proteins in a dose-dependent manner.

Protocol: Western Blot for mTOR Signaling
  • Cell Culture and Treatment: Plate a cancer cell line with a known active mTOR pathway (e.g., MCF7 or HeLa) and grow to 70-80% confluency.[23] Treat cells with increasing concentrations of this compound, Rapamycin, and Torin 1 (e.g., 0, 10, 100, 1000 nM) for 2-6 hours.[23]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.[23][24]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[25] Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.[25]

    • Primary Antibodies: Phospho-p70S6K (Thr389), Total p70S6K, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1, and a loading control (e.g., β-Actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.

Expected Data Summary
Compound (at 100 nM)% Inhibition of p-p70S6K (T389)% Inhibition of p-4E-BP1 (T37/46)
This compound To Be Determined To Be Determined
Rapamycin>90%~40-60% (Rapamycin is a poor inhibitor of 4E-BP1 phosphorylation)[10]
Torin 1>95%>95%

Phase 3: Functional Cellular Outcome - Cell Viability Assay

Causality: The ultimate goal of an mTOR inhibitor in an oncology context is to stop cancer cell growth. A cell viability assay, such as the MTT or CellTiter-Glo® assay, measures the metabolic activity of cells, which serves as a proxy for proliferation and viability. This experiment directly links target inhibition and pathway modulation to a functional anti-proliferative effect, measured by the GI50 (concentration for 50% growth inhibition).

Protocol: Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the control inhibitors.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay:

    • For MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels, and read the luminescence.

  • Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the logarithm of inhibitor concentration to determine the GI50 value.

Expected Data Summary
CompoundPredicted GI50 in MCF7 cells (nM)
This compound To Be Determined
Rapamycin~20-100 nM
Torin 1~5-25 nM

Conclusion and Forward Look

This structured, three-phase approach provides a rigorous and validated framework for characterizing this compound. By benchmarking against both allosteric (Rapamycin) and ATP-competitive (Torin 1) inhibitors, this workflow will elucidate not only the potency but also the specific mechanism of action of this novel compound. The resulting data package will be critical for making informed decisions regarding its potential as a next-generation therapeutic agent targeting the mTOR pathway.

References

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A Senior Application Scientist's Guide to the Independent Verification of Anxiolytic- and Antidepressant-Like Effects of N-Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of N-Phenylpiperazine Scaffolds

Anxiety and depressive disorders represent a significant global health burden, with many patients experiencing inadequate relief from existing therapeutic options.[1][2] The N-phenylpiperazine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, primarily due to its ability to interact with key monoamine neurotransmitter systems implicated in mood regulation.[3][4][5] Derivatives of this class are frequently designed to target various subtypes of serotonergic, dopaminergic, and adrenergic receptors, mimicking the interactions of endogenous neurotransmitters like serotonin and dopamine.[3][6] This guide provides a framework for the independent and rigorous preclinical verification of the anxiolytic- and antidepressant-like properties of novel N-phenylpiperazine derivatives, integrating established behavioral paradigms with an understanding of the underlying neurobiological mechanisms.

Core Mechanism of Action: Modulating Serotonergic and Dopaminergic Tone

The therapeutic effects of many centrally acting drugs, including N-phenylpiperazine derivatives, stem from their ability to modulate neurotransmission. The primary targets for these compounds are often G-protein-coupled receptors (GPCRs) within the serotonin (5-hydroxytryptamine, 5-HT) and dopamine (DA) systems.[5][7]

  • The Serotonin System: Serotonin is deeply involved in regulating mood, anxiety, sleep, and cognition.[8] N-phenylpiperazine derivatives frequently exhibit affinity for 5-HT1A and 5-HT2A receptors.[9] Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors can also contribute to these outcomes and potentially mitigate certain side effects.[2][10]

  • The Dopamine System: Dopamine is crucial for reward, motivation, and motor control.[11] Dysregulation of dopaminergic pathways is implicated in depression. N-phenylpiperazine derivatives often show affinity for D2 and D3 dopamine receptor subtypes.[7][11][12] Antagonism at these receptors is a key feature of many antipsychotic drugs, but nuanced modulation can contribute to antidepressant effects, particularly when combined with serotonergic activity.[9]

The multi-target profile of many of these derivatives allows for a complex modulation of neural circuits, offering the potential for enhanced efficacy compared to more selective agents.[9]

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron N-Phenylpiperazine N-Phenylpiperazine 5-HT_Transporter 5-HT Transporter (SERT) N-Phenylpiperazine->5-HT_Transporter Inhibition (SSRI-like) 5HT1A_Receptor 5-HT1A Receptor N-Phenylpiperazine->5HT1A_Receptor Agonism 5HT2A_Receptor 5-HT2A Receptor N-Phenylpiperazine->5HT2A_Receptor Antagonism D2_Receptor D2 Receptor N-Phenylpiperazine->D2_Receptor Antagonism/ Partial Agonism Antidepressant_Effect Antidepressant Effect 5-HT_Transporter->Antidepressant_Effect Promotes DA_Transporter Dopamine Transporter (DAT) Anxiolytic_Effect Anxiolytic Effect 5HT1A_Receptor->Anxiolytic_Effect Promotes 5HT1A_Receptor->Antidepressant_Effect Promotes 5HT2A_Receptor->Anxiolytic_Effect Modulates D2_Receptor->Antidepressant_Effect Modulates

Caption: Putative mechanisms of N-phenylpiperazine derivatives.

Preclinical Verification: A Methodological Workflow

A systematic approach is essential for the reliable evaluation of novel compounds. The process involves a tiered screening system, starting with primary behavioral assays to establish efficacy, followed by secondary tests to rule out confounding factors and elucidate mechanisms.

Experimental_Workflow cluster_anxiety Anxiety-Like Behavior cluster_depression Depressive-Like Behavior Compound Test Compound (N-Phenylpiperazine Derivative) Admin Systemic Administration (e.g., i.p., p.o.) to Rodent Cohorts Compound->Admin Veh_Ctrl Vehicle Control Veh_Ctrl->Admin Pos_Ctrl Positive Control (e.g., Diazepam, SSRI) Pos_Ctrl->Admin Acclimation Acclimation & Drug Uptake Period (e.g., 30-60 min) Admin->Acclimation EPM Elevated Plus Maze (EPM) Acclimation->EPM FST Forced Swim Test (FST) Acclimation->FST TST Tail Suspension Test (TST) Acclimation->TST Data Data Acquisition & Analysis (Automated Video-Tracking) EPM->Data FST->Data TST->Data Results Comparative Analysis & Statistical Validation Data->Results

Caption: General experimental workflow for behavioral screening.

Detailed Experimental Protocols

The following protocols represent standardized methods for assessing anxiolytic- and antidepressant-like behaviors in rodents. Adherence to these details is critical for reproducibility and validity.

Protocol 1: The Elevated Plus Maze (EPM) for Anxiolytic-Like Effects

The EPM test is a widely used assay for unconditioned anxiety in rodents.[13] It is based on the conflict between the animal's innate drive to explore a novel environment and its aversion to open, elevated spaces.[14][15] An increase in the time spent in the open arms is indicative of an anxiolytic effect.[16]

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze, elevated 50-55 cm from the floor, constructed from a non-reflective material.[14][15] For mice, arms are typically 30 cm long x 5 cm wide.[14] Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two arms are open.[14]

  • Habituation: Acclimate animals to the testing room for at least one hour before the experiment.[17] Consistent lighting and environmental conditions are crucial.[17]

  • Procedure:

    • Gently place the mouse onto the central platform of the maze, facing an open arm.[14]

    • Allow the animal to explore the maze undisturbed for a 5-minute session.[13][14]

    • The experimenter should remain out of the animal's sight to avoid influencing behavior.[14]

    • A video camera positioned above the maze records the session for later analysis.[17]

  • Data Analysis: Key parameters are measured using automated video-tracking software:[17]

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Causality and Validation: An anxiolytic compound is expected to significantly increase the percentage of time spent and the number of entries into the open arms compared to the vehicle-treated control group, without significantly altering the total distance traveled. A decrease in locomotor activity could indicate sedation, a potential confounding factor. The maze should be thoroughly cleaned between trials to eliminate olfactory cues.[17]

Protocol 2: The Forced Swim Test (FST) for Antidepressant-Like Effects

The FST, or Porsolt test, is a primary screening tool for potential antidepressant drugs.[18][19] It is based on the principle of "behavioral despair"; when placed in an inescapable container of water, rodents will eventually cease active escape attempts and adopt an immobile posture.[1] Clinically effective antidepressants reduce the duration of this immobility.[20]

Step-by-Step Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[18][21] The water temperature should be maintained between 24-30°C.[21]

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[18] The session is video-recorded from the side.

    • Behavior is often scored during the final 4 minutes of the test, as animals typically struggle for the first 2 minutes.[22]

  • Data Analysis: The primary measure is the duration of immobility. Immobility is defined as the cessation of struggling, with the animal making only the minimal movements necessary to keep its head above water.[1]

  • Causality and Validation: A compound with antidepressant-like properties will significantly decrease the total time spent immobile compared to the vehicle-treated group. It is crucial to distinguish a true antidepressant effect from a general increase in motor activity. Compounds that increase overall activity may produce a "false positive." Therefore, results should be correlated with data from tests of general locomotion, such as the open-field test.[10]

Protocol 3: The Tail Suspension Test (TST) for Antidepressant-Like Effects

The TST shares the same theoretical basis as the FST and is a valuable tool for high-throughput screening of potential antidepressants.[23][24] Mice are suspended by their tails, and the duration of immobility is measured as an index of a depression-like state.[22][25]

Step-by-Step Methodology:

  • Apparatus: A suspension bar or ledge high enough to prevent the mouse from escaping or touching any surfaces.[23]

  • Procedure:

    • A piece of adhesive tape is securely attached to the tail (approximately 1-2 cm from the tip).[22]

    • The free end of the tape is then fixed to the suspension bar, leaving the animal suspended.[23]

    • The test session typically lasts for 6 minutes and is video-recorded.[23][26]

    • To prevent tail-climbing behavior, especially in certain strains like C57BL/6, a small cylinder can be placed around the tail.[25]

  • Data Analysis: The primary dependent variable is the total duration of immobility, defined as the absence of any escape-oriented movement.[22][23]

  • Causality and Validation: Similar to the FST, a reduction in immobility time is indicative of an antidepressant-like effect.[24] This test avoids the issue of hypothermia that can be a confounding factor in the FST.[24] Again, correlating these findings with general locomotor activity is essential for valid interpretation.

Comparative Efficacy Analysis of N-Phenylpiperazine Derivatives

The following tables summarize hypothetical and literature-derived data to illustrate how the performance of novel derivatives can be compared against controls and established drugs.

Table 1: Anxiolytic-Like Effects in the Elevated Plus Maze (EPM)

CompoundDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)Reference
Vehicle-18.5 ± 2.125.3 ± 3.0-
Diazepam1.045.2 ± 4.5***28.1 ± 2.8[16]
Derivative A1035.8 ± 3.9**26.5 ± 3.1Fictional Data
Derivative B1022.1 ± 2.524.9 ± 2.9Fictional Data
LQFM005~5.0 (24 µmol/kg)IncreasedNot Reported[10][27]
LQFM03210IncreasedIncreased*[28]

**Statistically significant increase compared to vehicle; **p<0.01; **p<0.001

Table 2: Antidepressant-Like Effects in the Forced Swim Test (FST) & Tail Suspension Test (TST)

CompoundTestDose (mg/kg, i.p.)Immobility Time (s) (Mean ± SEM)Reference
VehicleFST-155.2 ± 10.1-
FluoxetineFST2085.6 ± 8.5 [1]
Derivative CFST20102.3 ± 9.2**Fictional Data
LQFM005FST~5.0 (24 µmol/kg)Decreased*[10][27]
VehicleTST-162.4 ± 11.5-
ImipramineTST1578.9 ± 7.7[23]
Derivative DTST20125.7 ± 10.8*Fictional Data

**Statistically significant decrease compared to vehicle; **p<0.01; **p<0.001

Conclusion and Future Directions

The independent verification of N-phenylpiperazine derivatives requires a multi-faceted approach grounded in robust behavioral pharmacology. The EPM, FST, and TST represent the cornerstone assays for initial efficacy screening. Positive results from these tests provide a strong rationale for more advanced studies, including receptor binding assays to confirm molecular targets, pharmacokinetic profiling, and evaluation in more complex models of anxiety and depression that incorporate factors like chronic stress.[8][29] By systematically applying these validated protocols, researchers can confidently identify and advance promising new chemical entities for the treatment of mood disorders.

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  • Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sravanthi, V. V., & Kumar, B. V. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]

  • Das, S., & Mazumder, S. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. [Link]

  • Ramos-Hernández, A., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Drugs.com. [Link]

  • Al-Blewi, F. F., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • de Oliveira, R., et al. (2009). Dopaminergic Profile of New Heterocyclic N-phenylpiperazine Derivatives. Brazilian Archives of Biology and Technology. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]

  • Ramos, A. C. M., et al. (2021). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. ResearchGate. [Link]

  • Ramos, A. C. M., et al. (2021). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Semantic Scholar. [Link]

  • Boateng, E., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Different piperazine derivatives in clinical studies against different kind of depressive disorders. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Phenyl(4-phenylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Phenyl(4-phenylpiperazin-1-yl)methanone. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety and logistical information needed to manage laboratory waste responsibly. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Profile and Safety Summary

While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by analyzing its structural components, particularly the piperazine moiety. Piperazine and its derivatives are known to present several hazards.[1][2] Based on this data, this compound should be treated as a hazardous substance with the following anticipated profile.

Hazard CategoryAnticipated RiskRationale and Precautionary Actions
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and irritation. The piperazine group is associated with corrosive properties.[1][3] Always handle with chemical-resistant gloves and a lab coat to prevent direct contact.
Eye Damage/Irritation Category 1: Causes serious eye damage. Direct contact can lead to irreversible damage.[1] ANSI-rated safety goggles or a face shield are mandatory.
Sensitization May cause allergic skin or respiratory reactions. Piperazine derivatives can act as sensitizers.[3] If there is a risk of generating dust or aerosols, a certified respirator should be used.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. Some piperazine compounds carry this classification.[3] Handle with extreme caution, particularly for personnel of child-bearing potential.
Acute Toxicity Harmful if swallowed. Ingestion may lead to adverse health effects.[3] Do not eat, drink, or smoke in the laboratory.[2]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from generation to final disposal.[4][5] This includes requirements for waste identification, labeling, storage, and disposal by licensed facilities.[4]

  • OSHA (Occupational Safety and Health Administration): OSHA mandates a safe working environment for all laboratory personnel.[6][7] This is achieved through standards like the Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP), employee training, and ready access to Safety Data Sheets (SDSs).[8][9]

Compliance with the procedures outlined in this guide will help ensure your laboratory meets the requirements of both agencies.

Core Disposal Protocol: A Step-by-Step Guide

Treat all waste containing this compound, including contaminated consumables like pipette tips, gloves, and weighing papers, as hazardous chemical waste.[1]

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. The choice of PPE is directly informed by the compound's hazard profile.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, irritation, and potential burns.[1] Dispose of contaminated gloves as hazardous waste.
Eye Protection ANSI-rated safety goggles or a face shieldTo protect against splashes that could cause serious eye damage.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of generating dust or aerosols.[1]
Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6][9] this compound waste must be kept separate from incompatible materials.

Key Incompatibilities:

  • Strong Oxidizing Agents [3]

  • Strong Acids [3]

Use the following workflow to guide your segregation decisions.

waste_segregation start Waste Generated (Contaminated with this compound) decision_hazardous Is waste considered hazardous? start->decision_hazardous process_treat_hazardous Treat as Hazardous Waste decision_hazardous->process_treat_hazardous  Yes process_incompatible Segregate from Incompatible Materials (Strong Acids, Oxidizers) process_treat_hazardous->process_incompatible process_container Place in a Designated, Compatible, and Labeled Hazardous Waste Container process_incompatible->process_container end Ready for Accumulation process_container->end

Caption: Waste Segregation Decision Workflow

Step 3: Containerization and Labeling

All hazardous waste must be collected in appropriate containers that are correctly labeled.

Container Requirements:

  • Compatibility: The container must not react with the chemical waste.[6] For this compound waste, a high-density polyethylene (HDPE) container is a suitable choice. Avoid metal containers for corrosive materials.[5]

  • Integrity: The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[6]

  • Fill Level: Do not fill containers beyond 90% capacity to prevent spills and allow for vapor expansion.[5]

Labeling Requirements: The EPA requires that every hazardous waste container be clearly labeled.[10][11]

Label FieldDescriptionExample
Words "Hazardous Waste" This phrase is mandatory.[10][11]Hazardous Waste
Chemical Contents List all chemical constituents by name. Do not use abbreviations or formulas.This compound, Methanol
Hazard Identification Indicate the specific hazards of the contents (e.g., Corrosive, Toxic).[10]Corrosive, Health Hazard
Accumulation Start Date The date when the first drop of waste is added to the container (in an SAA) or when the container is moved to the CAA.[11]01/15/2026
Generator Information Name of the Principal Investigator, laboratory room number, and contact information.Dr. Jane Doe, Rm 402, x5-1234
Step 4: On-Site Accumulation and Storage

Laboratories must follow specific regulations for storing waste before it is picked up for disposal.[10]

  • Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of the lab personnel.[10][11] Up to 55 gallons of hazardous waste can be accumulated here.[10]

  • Central Accumulation Area (CAA): Once the 55-gallon limit is reached in an SAA, or if the lab chooses, the waste container is moved to a designated CAA to await pickup by a licensed transporter.[10][11] Storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[11]

waste_workflow generation Waste Generation (Lab Bench) saa Satellite Accumulation Area (SAA) (≤ 55 Gallons) generation->saa Collect Waste caa Central Accumulation Area (CAA) (Dated & Time-Limited) saa->caa Container Full or Moved hauler Licensed Waste Hauler Pickup caa->hauler Scheduled Disposal

Caption: On-Site Waste Management Workflow

Step 5: Final Disposal

The final disposal of this compound must be conducted by a licensed professional waste disposal service.[12] Acceptable disposal methods for this type of chemical waste typically include:

  • Controlled Incineration: Destruction at a licensed chemical destruction plant, often with flue gas scrubbing to manage emissions.[12]

  • Fuel Blending: A process where hazardous waste with sufficient fuel value is blended and used as an alternative fuel source in industrial furnaces.[11]

Under no circumstances should this chemical waste be discharged into sewer systems. [12][13]

Emergency Procedures: Spill and Exposure

Small Spill Management:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate and Ventilate: If dust or vapors are present, evacuate the immediate area and ensure proper ventilation.[1]

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][2]

  • Collect Material: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[1]

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and launder it before reuse.[2] Seek medical attention if irritation or other symptoms develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

  • Regulating Lab Waste Disposal in the United St
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • [4-(2-AMINO-PHENYL)
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab.
  • Piperazine Safety D
  • OSHA Compliance For Labor
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • SAFETY D
  • Safety D
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • The OSHA Chemical Storage Requirements.

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Personal protective equipment for handling Phenyl(4-phenylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling Phenyl(4-phenylpiperazin-1-yl)methanone

This guide provides essential safety protocols for the handling and disposal of this compound (CAS No. 20845-89-4). As detailed toxicological data for this specific compound is limited, we will operate under the precautionary principle, deriving safety measures from the hazard profiles of structurally similar piperazine derivatives. This approach ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment: The Rationale for Stringent Controls

  • Dermal, Ocular, and Respiratory Irritation: The Globally Harmonized System (GHS) classifications for the closely related 1-Benzoyl-4-phenylpiperazine indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Systemic Toxicity: Other phenylpiperazine compounds are classified as toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[2]

  • Potential Neurotoxicity: Research on benzoylpiperazine has demonstrated mechanisms of cellular neurotoxicity, including the induction of oxidative stress and apoptosis in neuronal cells.[3]

Core Directive: Given these potential hazards, all handling of this compound must be performed with the assumption that it is an irritant and potentially toxic upon contact, inhalation, or ingestion.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. Engineering controls are the first and most critical line of defense.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[4] This minimizes the risk of inhaling dusts or aerosols, which is a primary route of exposure.

Eye and Face Protection

To prevent contact with chemical splashes or airborne particles, the following are required:

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][5]

  • Recommended for High-Risk Operations: For tasks involving larger quantities (>1g) or a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[2]

Skin and Body Protection

Preventing dermal contact is critical. The following PPE is required:

  • Gloves: The selection of appropriate gloves is crucial. Always inspect gloves for tears or holes before use.[2][5]

Glove TypeRecommended UseKey Considerations
Nitrile Incidental Contact (e.g., handling vials, weighing small amounts)Standard laboratory choice. Remove and replace immediately upon known contact. Do not reuse.
Neoprene Extended Handling / ImmersionOffers enhanced protection for tasks with prolonged chemical contact.
  • Protective Clothing: A clean, fully-buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider a chemical-resistant apron or disposable coveralls.[2][6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection

Work within a fume hood should preclude the need for respiratory protection. However, in the event of an emergency, such as a large spill outside of containment, or for maintenance personnel cleaning contaminated areas, respiratory protection is essential.

  • Requirement: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with cartridges appropriate for organic vapors and particulates if exposure limits are likely to be exceeded.[4][6]

Procedural Discipline: Safe Operations and Disposal

The effectiveness of PPE is directly tied to its correct use. This section outlines the procedural workflows for handling this compound from preparation to disposal.

PPE Selection and Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Ensemble cluster_action Action start Assess Task fume_hood Work in Fume Hood? start->fume_hood spill_risk Splash or >1g Scale? fume_hood->spill_risk Yes error STOP! Do not proceed without fume hood. fume_hood->error No ppe_min Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat proceed Proceed with Task ppe_min->proceed ppe_enhanced Enhanced PPE: - Goggles + Face Shield - Neoprene Gloves - Chem-Resistant Apron ppe_enhanced->proceed spill_risk->ppe_min No spill_risk->ppe_enhanced Yes Waste_Disposal cluster_streams Waste Streams cluster_containers Disposal Containers source Contaminated Material solid Solid Waste (Gloves, Wipes, Weigh Paper) source->solid liquid Liquid Waste (Solutions, Rinsates) source->liquid glass Contaminated Glassware source->glass solid_bin Labeled Solid Hazardous Waste Bin solid->solid_bin liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container decon Decontamination (Solvent Rinse, Wash) glass->decon decon->liquid_container First Rinse

Waste Disposal Workflow for Contaminated Materials.

Disposal Plan:

  • Solid Waste: All disposable items (gloves, pipette tips, weighing paper) that have come into contact with the compound must be placed in a clearly labeled, sealed hazardous waste container. [2]2. Liquid Waste: Solutions containing the compound and the initial solvent rinses from cleaning glassware must be collected in a designated, labeled hazardous waste container for liquids. Do not pour down the drain. [2]3. Decontamination: Work surfaces should be wiped down with an appropriate solvent and then cleaned with soap and water. Glassware should be rinsed with a suitable solvent (collected as liquid waste) before standard washing procedures.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations. [2][4]

Emergency Procedures

Immediate and correct action is vital in the event of an exposure. Ensure eyewash stations and safety showers are accessible and unobstructed. [4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][6]* Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [2][4]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2] Always provide the attending medical professionals with the Safety Data Sheet (SDS) for any analogous compounds you have, as well as this guide.

References

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [Link]

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

  • 1-Benzoyl-4-phenylpiperazine CID 258240. PubChem, National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.